molecular formula C14H15FN2O2 B2558145 Tert-butyl 7-fluoroquinolin-4-ylcarbamate CAS No. 1447607-36-4

Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Cat. No.: B2558145
CAS No.: 1447607-36-4
M. Wt: 262.284
InChI Key: TZGZDBZYNMFJIB-UHFFFAOYSA-N
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Description

Tert-butyl 7-fluoroquinolin-4-ylcarbamate is a useful research compound. Its molecular formula is C14H15FN2O2 and its molecular weight is 262.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(7-fluoroquinolin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGZDBZYNMFJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=CC(=CC2=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tert-butyl 7-fluoroquinolin-4-ylcarbamate physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Physicochemical Characterization of Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities. This compound is a key intermediate, leveraging the strategic placement of a fluorine atom and a versatile Boc-protected amine to serve as a valuable building block in the synthesis of novel drug candidates. This guide provides a comprehensive technical overview of its synthesis, purification, and a systematic approach to its physicochemical characterization. We present detailed experimental protocols, the rationale behind methodological choices, and a framework for establishing a complete property profile essential for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a derivative of 4-amino-7-fluoroquinoline, where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other positions of the quinoline ring before revealing the amine for subsequent coupling reactions.[1]

Chemical Identifiers
IdentifierValue
IUPAC Name tert-butyl N-(7-fluoroquinolin-4-yl)carbamate
Molecular Formula C₁₄H₁₅FN₂O₂
Molecular Weight 262.28 g/mol
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=NC2=C1C=C(C=C2)F
InChI Key (Predicted) YZJabulYKMLZSQ-UHFFFAOYSA-N
Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds. These values provide a baseline for experimental design.

PropertyPredicted ValueRationale / Comparison
Melting Point 150-170 °CSolid at room temperature, typical for aromatic carbamates.[2]
Boiling Point > 400 °CHigh boiling point expected due to aromaticity and hydrogen bonding potential.
LogP ~3.5The combination of the lipophilic quinoline core and Boc group suggests moderate to high lipophilicity. The parent amine, 7-fluoroquinolin-4-amine, has a calculated XLogP3 of 1.7.[3] The Boc group significantly increases this value.
pKa (Conjugate Acid) ~4.0The quinoline nitrogen is basic. Electron-withdrawing effects of fluorine and the carbamate group will reduce its basicity compared to quinoline itself.
Solubility Soluble in organic solvents (DCM, THF, DMSO); Insoluble in water.The large nonpolar surface area predicts poor aqueous solubility.
Polar Surface Area ~50 ŲThe polar surface area is primarily contributed by the carbamate group.[4]

Synthesis and Purification Workflow

The most direct and efficient synthesis of this compound involves the protection of the commercially available starting material, 7-fluoroquinolin-4-amine.

Synthetic Pathway Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reaction Core Reaction cluster_product Final Product Start 7-Fluoroquinolin-4-amine Reaction Boc Protection Start->Reaction Product Tert-butyl 7-fluoroquinolin-4-ylcarbamate Reaction->Product Reagents Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., DMAP, TEA, NaHCO₃) Solvent (e.g., THF, Dioxane) Reagents->Reaction AnalyticalWorkflow cluster_input Input cluster_analysis Analysis Stages cluster_output Output Input Purified Product Purity Purity Assessment (HPLC, LC-MS) Input->Purity Identity Structural Confirmation (¹H, ¹³C, ¹⁹F NMR, HRMS) Purity->Identity Properties Property Measurement (Solubility, MP, LogP, pKa) Identity->Properties Output Fully Characterized Intermediate Properties->Output

References

An In-depth Technical Guide to the Spectral Data Analysis of Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

Tert-butyl 7-fluoroquinolin-4-ylcarbamate is a derivative of 4-amino-7-fluoroquinoline, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. The quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, and the introduction of a fluorine atom at the 7-position can significantly modulate its physicochemical and biological properties, including metabolic stability and binding affinity. The Boc protecting group is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules.[1] A thorough characterization of this molecule is paramount for quality control, reaction monitoring, and the elucidation of its role in various chemical and biological processes. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure and connectivity.

This guide will present a detailed, predicted spectral analysis of this compound, structured to provide both clarity and depth. Each section will include a summary of the predicted data, a detailed interpretation, and a standardized experimental protocol for data acquisition.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below. The subsequent sections will delve into the predicted spectral data based on this structure.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum is a powerful tool for elucidating the number of distinct proton environments and their connectivity in a molecule. The predicted ¹H NMR data for this compound in CDCl₃ are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.70d1HH-2
~8.00d1HH-5
~7.80dd1HH-8
~7.50dd1HH-6
~7.20d1HH-3
~7.00s1HN-H
1.55s9H-C(CH₃)₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline ring system are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents.

    • The proton at the C-2 position (H-2) is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing as a doublet.

    • The protons on the benzene portion of the quinoline ring (H-5, H-6, and H-8) will exhibit splitting patterns dictated by their coupling to each other and to the fluorine atom at C-7. H-5 is expected to be a doublet, H-8 a doublet of doublets due to coupling with H-6 and the fluorine, and H-6 a doublet of doublets due to coupling with H-5 and H-8.

    • The proton at C-3 (H-3) will appear as a doublet due to coupling with H-2.

  • Amide Proton (δ ~7.0 ppm): The N-H proton of the carbamate group is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

  • Aliphatic Region (δ ~1.55 ppm): The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet with an integration of 9H.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Probe: Standard broadband or proton-detect probe.

    • Temperature: 298 K.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.[2]

    • Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.[3]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in a molecule. The predicted broadband proton-decoupled ¹³C NMR data for this compound in CDCl₃ are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~162 (d, ¹JCF ≈ 250 Hz)C-7
~153C=O (carbamate)
~150C-4
~148C-8a
~147C-2
~136C-5
~122C-4a
~120 (d, ²JCF ≈ 22 Hz)C-8
~118 (d, ²JCF ≈ 21 Hz)C-6
~110C-3
~82-C(CH₃)₃
~28-C(CH₃)₃

Interpretation of the ¹³C NMR Spectrum:

  • Quinoline Carbons: The carbon atoms of the quinoline ring will appear in the aromatic region of the spectrum (δ 110-165 ppm).

    • The carbon atom bonded to the fluorine (C-7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet.

    • The carbons ortho and meta to the fluorine (C-6, C-8) will show smaller two-bond and three-bond carbon-fluorine couplings, respectively.

  • Carbamate Carbonyl: The carbonyl carbon of the carbamate group is expected to resonate at around δ 153 ppm.

  • Tert-butyl Carbons: The quaternary carbon of the tert-butyl group will appear around δ 82 ppm, while the three equivalent methyl carbons will give a single signal at approximately δ 28 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. For samples with low solubility, a higher concentration or a larger number of scans may be necessary.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Probe: Standard broadband or carbon-detect probe.

  • Data Acquisition:

    • Acquire a standard broadband proton-decoupled ¹³C NMR spectrum.[4]

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[5]

    • The number of scans will typically be higher than for ¹H NMR, ranging from 128 to 1024 or more, to achieve an adequate signal-to-noise ratio.[5]

  • Data Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the CDCl₃ solvent peak at δ 77.16 ppm.

Mass Spectrometry Data Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon
263.11[M+H]⁺
207.08[M - C₄H₈ + H]⁺
163.06[M - Boc + H]⁺
57.07[C₄H₉]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The protonated molecule [M+H]⁺ is expected at m/z 263.11, confirming the molecular weight of the compound (262.27 g/mol ).

  • Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a peak at m/z 207.08.[6] Further fragmentation can lead to the loss of the entire Boc group, yielding the protonated 4-amino-7-fluoroquinoline at m/z 163.06. The tert-butyl cation at m/z 57.07 is also a common fragment.[7]

G M [M+H]⁺ m/z = 263.11 M_minus_isobutylene [M - C₄H₈ + H]⁺ m/z = 207.08 M->M_minus_isobutylene - C₄H₈ tert_butyl [C₄H₉]⁺ m/z = 57.07 M->tert_butyl M_minus_Boc [M - Boc + H]⁺ m/z = 163.06 M_minus_isobutylene->M_minus_Boc - CO₂

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8] Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.[8]

  • Instrument Setup:

    • Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

    • Ionization Mode: Positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and major fragment ions.

    • Compare the observed fragmentation pattern with known fragmentation pathways for similar compounds.

Infrared (IR) Spectroscopy Data Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch (carbamate)
~2970MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (carbamate)
~1620MediumC=N stretch (quinoline)
~1580, 1500Medium-StrongC=C stretch (aromatic)
~1250StrongC-N stretch
~1160StrongC-O stretch (ester)
~1050StrongC-F stretch

Interpretation of the IR Spectrum:

  • N-H Stretch: A medium intensity band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate.[9]

  • C-H Stretches: Aliphatic C-H stretching from the tert-butyl group will appear around 2970 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹.

  • Carbonyl Stretch: A strong absorption band around 1720 cm⁻¹ is indicative of the C=O stretching vibration of the carbamate.[10]

  • Aromatic and Quinoline Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will give rise to several bands in the 1620-1500 cm⁻¹ region.[11]

  • C-N, C-O, and C-F Stretches: Strong bands corresponding to C-N, C-O, and C-F stretching vibrations are expected in the fingerprint region (below 1300 cm⁻¹).

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[12]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[12]

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, spectral analysis of this compound. By leveraging established spectroscopic principles and data from analogous structures, we have provided a detailed interpretation of the expected ¹H NMR, ¹³C NMR, mass, and IR spectra. The included experimental protocols offer a standardized approach for acquiring high-quality spectral data for this and similar molecules. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences, facilitating the unambiguous characterization of this important chemical entity.

References

  • Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

  • Fourier Transform Infrared Spectroscopy. MSE 313 Jr lab manual. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Course Hero. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

  • Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. [Link]

  • BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Jinxiang Chemical. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

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  • Setting up 13C CP/MAS experiments. ResearchGate. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

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  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]

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  • Experimental 1H NMR methods. ResearchGate. [Link]

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  • Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

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  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. [Link]

  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [Link]

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  • 1H, 13C and 15N NMR spectra of ciprofloxacin. PubMed. [Link]

Sources

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure and dynamics.[1][2][3] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Tert-butyl 7-fluoroquinolin-4-ylcarbamate, a compound of interest in medicinal chemistry and synthetic applications. As a Senior Application Scientist, this document moves beyond a mere recitation of spectral data, delving into the causal relationships between molecular architecture and spectroscopic output. We will explore the foundational principles governing the observed chemical shifts and coupling constants, with a particular focus on the profound influence of the fluorine substituent. The protocols herein are presented as self-validating systems, designed to ensure the acquisition of high-fidelity, reproducible data. This guide is intended to equip researchers with the expertise to not only interpret the NMR spectra of this specific molecule but also to apply these principles to a broader range of fluorinated aromatic compounds.

The Foundational Principles of NMR in Structural Elucidation

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2][4] When placed in a strong external magnetic field (B₀), these nuclear spins align either with (a lower energy state) or against (a higher energy state) the field. The core of the NMR experiment involves three steps:

  • Polarization: Alignment of the nuclear spins in the B₀ field.

  • Perturbation: Application of a radio-frequency (RF) pulse that excites the nuclei from the lower to the higher energy state.

  • Detection: Recording the electromagnetic signal, known as the Free Induction Decay (FID), as the nuclei relax back to their equilibrium state.[1]

This FID is then converted into a frequency-domain spectrum via a mathematical operation called a Fourier Transform, yielding the familiar NMR spectrum of signal intensity versus frequency.[5][6]

The Diagnostic Power of Chemical Shift, Coupling, and Integration
  • Chemical Shift (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher frequency (further "downfield"), while electron-donating groups shield it, shifting the signal "upfield."[7] This phenomenon, known as the chemical shift, is the most fundamental piece of information in an NMR spectrum, providing a direct fingerprint of the functional groups present.[3]

  • Spin-Spin (J) Coupling: The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus through the intervening chemical bonds. This interaction, or J-coupling, results in the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity of atoms.[1]

  • Integration: The area under an NMR signal in a ¹H spectrum is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons within the molecule.

The Unique Influence of Fluorine-19 (¹⁹F) in NMR

The ¹⁹F nucleus is an ideal probe for NMR spectroscopy, possessing a nuclear spin of ½ and 100% natural abundance.[8][9][10] Its presence in this compound has significant and predictable effects on both the ¹H and ¹³C spectra:

  • Large Chemical Shift Range: Fluorine chemical shifts are extremely sensitive to the local electronic environment, spanning a much wider range than proton shifts. This makes ¹⁹F NMR a powerful tool in its own right.[8][10]

  • Heteronuclear Coupling: Fluorine couples strongly with both protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F) through bonds. This coupling is observable over multiple bonds (typically 2 to 5 bonds) and provides invaluable long-range connectivity information, aiding in the definitive assignment of aromatic signals.[10][11] The magnitude of C-F coupling, in particular, is often large and diagnostic.

Experimental Workflow: Acquiring High-Fidelity NMR Spectra

The acquisition of a high-quality NMR spectrum is paramount for accurate structural interpretation. The following protocol is designed as a self-validating system, ensuring reproducibility and minimizing artifacts.

Step-by-Step Sample Preparation Protocol
  • Material Weighing: Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum, into a small, clean vial.[12][13] Higher concentrations are generally better for ¹³C NMR due to its lower intrinsic sensitivity.[14]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[12][15]

    • Causality: DMSO-d₆ is often preferred for compounds containing N-H protons, as it is less prone to proton exchange, resulting in a sharper N-H signal. CDCl₃ is a common choice for general organic compounds. The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and is used by the spectrometer to "lock" onto the magnetic field, correcting for drift.[12]

  • Transfer and Filtration: Gently vortex the vial to ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14]

    • Trustworthiness: Undissolved solids will not appear in the spectrum but can severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[16]

  • Tube Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

Data Acquisition Parameters

The following parameters are provided as a robust starting point for a standard 400 MHz or 500 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.[17][18]

Parameter ¹H NMR (Proton) ¹³C NMR (Carbon) Rationale & Causality
Pulse Program zg30zgpg30Standard single-pulse experiments. zgpg30 includes proton decoupling for ¹³C to simplify the spectrum to singlets.
Spectral Width (SW) ~12 ppm~220 ppmMust be wide enough to encompass all expected signals.
Acquisition Time (AQ) 2 - 4 s1 - 2 sThe time for which the FID is recorded. Longer times yield better resolution.[19]
Relaxation Delay (D1) 2 - 5 s2 sA delay before the pulse to allow magnetization to return to equilibrium. Crucial for quantitative ¹H spectra.
Number of Scans (NS) 8 - 161024 - 4096Signal-to-noise ratio improves with the square root of the number of scans. More scans are needed for the less sensitive ¹³C nucleus.[14]
Receiver Gain (RG) Auto-adjustAuto-adjustMust be set to avoid clipping the FID, which would make quantitative analysis impossible.[19]
Data Processing Workflow
  • Fourier Transformation (FT): The raw FID (time-domain) is converted into the spectrum (frequency-domain).[5][20]

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are purely absorptive (positive and symmetrical).[21][22]

  • Baseline Correction: A polynomial function is applied to flatten the spectral baseline, which can be distorted by instrumental artifacts.[21][22]

  • Referencing: The chemical shift scale is calibrated. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is used. For ¹³C NMR, the CDCl₃ signal at 77.16 ppm is used.[23]

  • Integration: The relative areas of the ¹H NMR signals are calculated.

G cluster_Acquisition Data Acquisition cluster_Processing Data Processing Pulse RF Pulse Perturbation Relax Nuclear Relaxation Pulse->Relax Detect FID Detection Relax->Detect FT Fourier Transform Detect->FT Raw FID Data Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference FinalSpectrum Final NMR Spectrum Reference->FinalSpectrum Interpretable Spectrum

Spectral Analysis: this compound

The structure of this compound presents a fascinating case for NMR analysis, combining an aromatic fluoroquinoline core with a tert-butyl carbamate protecting group.

mol [label=<

>]; } dot Caption: Numbering scheme for NMR assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct signals for the tert-butyl group, the NH proton, and the five aromatic protons on the quinoline ring. The aromatic region will be particularly informative due to ¹H-¹⁹F coupling.

Table 1: Predicted ¹H NMR Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)IntegrationRationale
H-tBu~1.5Singlet (s)-9HShielded aliphatic protons, magnetically equivalent.
NH~9.5-10.5 (in DMSO-d₆)Broad Singlet (br s)-1HAcidic proton, often broad due to exchange. Its chemical shift is solvent and concentration dependent.
H-2~8.6-8.8Doublet (d)³J(H2-H3) ≈ 5-6 Hz1HAlpha to the ring nitrogen, significantly deshielded.
H-3~7.2-7.4Doublet (d)³J(H3-H2) ≈ 5-6 Hz1HCoupled to H-2.
H-5~8.0-8.2Doublet of Doublets (dd)³J(H5-H6) ≈ 9 Hz, ⁴J(H5-F) ≈ 6-7 Hz1HDeshielded by proximity to the carbamate and ring nitrogen. Shows coupling to both H-6 and the fluorine at C-7.[11]
H-6~7.5-7.7Doublet of Doublets of Doublets (ddd) or Triplet of Doublets (td)³J(H6-H5) ≈ 9 Hz, ³J(H6-F) ≈ 9-10 Hz, ⁴J(H6-H8) ≈ 2.5 Hz1HComplex splitting due to coupling with H-5, H-8, and a large ³J coupling to fluorine.
H-8~7.8-8.0Doublet of Doublets (dd)⁵J(H8-F) ≈ 1-2 Hz, ⁴J(H8-H6) ≈ 2.5 Hz1HDeshielded by the anisotropic effect of the fused ring. Shows small long-range coupling to fluorine.
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will display signals for all 15 carbon atoms. The spectrum is typically acquired with proton decoupling, so all signals will appear as singlets unless they are coupled to fluorine. The C-F couplings are a key diagnostic feature.

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (JCF, Hz)Rationale
C-tBu~28Singlet-Shielded aliphatic carbons.[24]
C-quat~81Singlet-Quaternary carbon of the tert-butyl group.[24]
C=O~153Singlet-Carbonyl carbon of the carbamate group.[24]
C-2~150Singlet-Deshielded by adjacent nitrogen.
C-3~108Singlet-Shielded relative to other aromatic carbons.
C-4~148Singlet-Attached to nitrogen, deshielded.
C-4a~149Doublet³JCF ≈ 3-5 HzBridgehead carbon, shows small coupling to fluorine.
C-5~118Doublet³JCF ≈ 5-6 HzExhibits three-bond coupling to fluorine.
C-6~122Doublet²JCF ≈ 20-25 HzShows a large two-bond coupling to fluorine.
C-7~163Doublet¹JCF ≈ 250-260 HzDirectly attached to fluorine, resulting in a very large one-bond coupling constant and a significant downfield shift.
C-8~110Doublet²JCF ≈ 20-25 HzShows a large two-bond coupling to fluorine.
C-8a~138Doublet⁴JCF ≈ 2-3 HzBridgehead carbon, shows small long-range coupling.

// Define structure C4a -- C5 -- C6 -- C7 -- C8 -- C4a [style=solid, color="#5F6368"]; } dot Caption: Visualization of ¹³C-¹⁹F spin-spin coupling constants.

Conclusion: A Synthesis of Data and Interpretation

This guide has provided a comprehensive framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. By grounding the analysis in the fundamental principles of NMR and emphasizing the diagnostic influence of the fluorine substituent, we have established a robust model for the structural elucidation of this molecule. The detailed experimental protocols ensure the generation of high-quality data, while the predicted spectral assignments, supported by established chemical shift and coupling constant trends, offer a clear roadmap for researchers. The true power of this guide lies not just in the specific data presented, but in the underlying logic that connects molecular structure to spectroscopic output—a logic that is universally applicable in the field of chemical analysis and drug development.

References

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of tert-butyl 7-fluoroquinolin-4-ylcarbamate under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. As a molecule featuring a Boc-protecting group, a carbamate linker, and a fluoroquinoline core, its fragmentation is characterized by a series of predictable and diagnostic bond cleavages. This document elucidates the primary fragmentation pathways, explains the chemical principles governing these dissociations, and provides a detailed experimental protocol for reproducible analysis. The core fragmentation sequence involves the initial neutral loss of isobutylene, followed by decarboxylation to yield the foundational 7-fluoroquinolin-4-amine cation. Understanding these pathways is critical for researchers in drug discovery and medicinal chemistry for structural confirmation, metabolite identification, and purity assessment.

Introduction

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The 7-fluoroquinoline scaffold is a key pharmacophore in various therapeutic agents, valued for its ability to form critical interactions with biological targets. The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis, prized for its stability in diverse reaction conditions and its facile, clean removal under acidic conditions.[1]

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of synthetic intermediates and active pharmaceutical ingredients.[2] Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) allows for the controlled fragmentation of a selected precursor ion, generating a unique fragmentation "fingerprint" that provides deep structural insights.[3][4] The collision-induced dissociation (CID) of a protonated molecule reveals its weakest bonds and most stable fragment ions, enabling confident structural confirmation.[3]

This guide details the characteristic fragmentation patterns of this compound, providing a robust framework for its identification. We will explore the dominant fragmentation mechanisms, beginning with the signature losses associated with the Boc group and extending to the subsequent dissociation of the quinoline core.

Experimental Methodology

The protocols described herein are designed to be self-validating and are based on established principles for the analysis of small organic molecules.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation and enhancing signal in positive ion mode.

  • Injection: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

Instrumentation & Rationale

The data presented in this guide are predicted based on analysis using a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer, which provides accurate mass measurements for confident elemental composition assignment.[5]

  • Causality of Choice: A Q-TOF instrument is selected for its high sensitivity and mass accuracy (<5 ppm), which is critical for distinguishing between isobaric fragments and confirming elemental formulas. The use of a collision cell (quadrupole) allows for the selection of the precursor ion and controlled fragmentation via CID.[3]

Mass Spectrometer Parameters

The following table outlines the typical parameters for acquiring high-quality ESI-MS and MS/MS spectra for this compound.

ParameterSettingRationale
Ionization Mode ESI PositiveThe quinoline ring contains a basic nitrogen atom that is readily protonated in the acidic mobile phase, leading to a strong signal for the [M+H]⁺ ion.
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray plume for efficient ion generation and desolvation.
Mass Range m/z 50 - 500Covers the mass of the precursor ion and all expected fragments.
Source Temperature 120 °CAids in the desolvation of droplets without inducing thermal degradation of the analyte.
Desolvation Gas Flow 600 L/hrFacilitates the evaporation of solvent from the ESI droplets to release gas-phase ions.
Collision Gas ArgonAn inert gas used to induce fragmentation through energetic collisions.
Collision Energy (MS/MS) 15 - 30 eVA ramped or stepped collision energy allows for the observation of both low-energy (rearrangement) and high-energy (bond cleavage) fragmentations.[6]

Results and Discussion: Elucidation of Fragmentation Pathways

The structural analysis begins with the identification of the protonated molecular ion, followed by a detailed examination of its fragmentation products upon CID. The monoisotopic mass of the neutral molecule (C₁₄H₁₅FN₂O₂) is 278.1128 Da.

Full Scan Mass Spectrum: The Precursor Ion

In positive ion mode ESI, the compound readily protonates to form the [M+H]⁺ ion. The most likely site of protonation is the basic nitrogen of the quinoline ring.

  • Expected [M+H]⁺: m/z 279.1206

MS/MS Fragmentation Analysis of the [M+H]⁺ Ion

Collision-induced dissociation of the m/z 279.1206 precursor ion reveals a highly predictable fragmentation cascade dominated by the lability of the Boc protecting group.[7]

Primary Pathway: Characteristic Boc Group Fragmentation

The most prominent fragmentation route for Boc-protected amines is initiated by the loss of the tert-butyl group as the neutral molecule isobutylene (C₄H₈).[8][9] This is a low-energy rearrangement process.[6]

  • Loss of Isobutylene: The [M+H]⁺ ion undergoes a rearrangement to eliminate a neutral isobutylene molecule (56.06 Da). This cleavage is a hallmark of the tert-butyl carbamate structure and typically produces the most abundant fragment ion in the spectrum.[7][10] The resulting fragment at m/z 223.0570 corresponds to the protonated carbamic acid intermediate.

  • Loss of Carbon Dioxide: The carbamic acid intermediate is unstable and rapidly loses carbon dioxide (CO₂, 44.00 Da). This decarboxylation step yields the protonated 7-fluoroquinolin-4-amine.[7] This second major fragment is observed at m/z 179.0564.

The workflow for this primary fragmentation pathway is illustrated below.

parent [M+H]⁺ m/z 279.1206 This compound (protonated) frag1 [M+H - C₄H₈]⁺ m/z 223.0570 7-fluoroquinolin-4-ylcarbamic acid (protonated) parent->frag1  - C₄H₈ (56.06 Da) (Loss of Isobutylene) frag2 [M+H - C₄H₈ - CO₂]⁺ m/z 179.0564 7-fluoroquinolin-4-amine (protonated) frag1->frag2  - CO₂ (44.00 Da) (Decarboxylation) parent_frag [M+H - C₄H₈ - CO₂]⁺ m/z 179.0564 7-fluoroquinolin-4-amine (protonated) ring_frag [C₈H₅F]⁺ m/z 152.0463 parent_frag->ring_frag  - HCN (27.01 Da)

References

A Technical Guide to the Organic Solvent Solubility of Tert-butyl 7-fluoroquinolin-4-ylcarbamate: Principles, Prediction, and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, quinoline derivatives represent a cornerstone scaffold for developing novel therapeutics, demonstrating a wide spectrum of biological activities.[1][2] Tert-butyl 7-fluoroquinolin-4-ylcarbamate is a key intermediate, embodying the structural complexities that medicinal chemists frequently encounter. A thorough understanding of its solubility in organic solvents is not merely a matter of procedural convenience; it is a critical parameter that dictates the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of a potential drug candidate.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for approaching the solubility of this compound. In the absence of extensive public data for this specific molecule, we pivot from a simple data repository to a guide on first-principles analysis, predictive assessment, and robust experimental determination. We will dissect the molecule's structural features to predict its behavior, provide authoritative, step-by-step protocols for accurate measurement, and explain the causal logic behind these experimental designs.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is governed by the fundamental principle of "like dissolves like," where the intermolecular forces between the solute and solvent must be favorably matched.[4] An analysis of the structure of this compound reveals a molecule of dual character, predisposing it to a complex solubility profile.

Chemical Structure:

  • IUPAC Name: tert-butyl N-(7-fluoroquinolin-4-yl)carbamate

  • Molecular Formula: C₁₄H₁₅FN₂O₂

The key structural motifs are:

  • Quinoline Core: This bicyclic aromatic heterocycle is inherently polar due to the nitrogen atom, which can act as a hydrogen bond acceptor. The aromatic system allows for π-π stacking interactions. Quinoline itself is sparingly soluble in water but readily soluble in many organic solvents.[1][5]

  • 7-Fluoro Substituent: The highly electronegative fluorine atom modulates the electronic properties of the quinoline ring system, potentially influencing dipole moments and specific interactions with polar solvents.

  • Tert-butyl Carbamate (Boc) Group: This moiety is a critical determinant of solubility. The tert-butyl group is large, non-polar, and lipophilic, which significantly increases the compound's affinity for non-polar organic solvents while decreasing its solubility in aqueous media.[6][7] The carbamate linkage itself provides additional hydrogen bond accepting (C=O) and donating (N-H) sites.

The interplay between the polar, aromatic quinoline core and the bulky, lipophilic Boc group suggests that the compound will exhibit favorable solubility in a range of solvents, particularly those with moderate to high polarity that can engage in both polar and non-polar interactions.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can establish a predicted solubility hierarchy. This table serves as a practical starting point for solvent selection in synthesis, chromatography, and formulation screening. The predictions should be confirmed experimentally using the protocols outlined in Section 4.0.

SolventChemical FormulaPolarity IndexDielectric Constant (20°C)Predicted Solubility CategoryExperimental Value (mg/mL)
HexaneC₆H₁₄0.11.88InsolubleResearcher to determine
TolueneC₇H₈2.42.38Low to Sparingly SolubleResearcher to determine
Dichloromethane (DCM)CH₂Cl₂3.19.08SolubleResearcher to determine
Tetrahydrofuran (THF)C₄H₈O4.07.58SolubleResearcher to determine
Ethyl Acetate (EtOAc)C₄H₈O₂4.46.02Moderately SolubleResearcher to determine
Acetonitrile (ACN)C₂H₃N5.837.5Moderately SolubleResearcher to determine
Isopropanol (IPA)C₃H₈O3.919.9Moderately SolubleResearcher to determine
Ethanol (EtOH)C₂H₅OH4.324.5SolubleResearcher to determine
Methanol (MeOH)CH₃OH5.132.7SolubleResearcher to determine
N,N-Dimethylformamide (DMF)C₃H₇NO6.436.7Freely SolubleResearcher to determine
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.246.7Freely SolubleResearcher to determine

Experimental Determination of Solubility

Accurate solubility data is derived from meticulously executed experiments. We present two primary methods: the Shake-Flask method for definitive thermodynamic solubility and a high-throughput method for rapid kinetic solubility screening.

Protocol for Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The Shake-Flask method is the universally recognized "gold standard" for determining equilibrium solubility.[8] It measures the saturation concentration of a compound in a solvent after a state of equilibrium has been reached between the dissolved and undissolved solid material.

Causality and Self-Validation: This protocol is designed to be self-validating. The extended equilibration time with a preliminary time-course study ensures true equilibrium is reached. Post-analysis of the solid residue confirms that the compound's physical form (e.g., polymorph) has not changed during the experiment, a critical requirement for accurate thermodynamic data.[9]

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials (in triplicate for each solvent). The excess solid is crucial to ensure saturation is achieved.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the suspensions for a minimum of 24-48 hours. Expert Tip: For a new compound, it is best practice to conduct a preliminary time-to-equilibrium study by taking samples at various time points (e.g., 4, 8, 24, 48, 72 hours) to determine the point at which the concentration in solution becomes constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant. Trustworthiness Check: Alternatively, filter the supernatant through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE). When filtering, discard the first 100-200 µL to saturate any potential binding sites on the filter material, which could otherwise lead to an underestimation of solubility.

  • Quantification:

    • Prepare a series of dilutions of the supernatant with the appropriate solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated using standards of known concentration.

  • Solid Phase Analysis:

    • Carefully recover the remaining solid from the vials.

    • Allow the solvent to evaporate and analyze the solid using techniques like microscopy or X-ray Powder Diffraction (XRPD) to confirm that no polymorphic or solvate transformation has occurred during the experiment.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_valid 5. Validation weigh Weigh excess API (in triplicate) add_solvent Add precise volume of solvent weigh->add_solvent agitate Agitate at constant T (24-48 hours) add_solvent->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge aliquot Withdraw clear supernatant centrifuge->aliquot solid_analysis Analyze remaining solid (e.g., XRPD) centrifuge->solid_analysis Recover solid hplc Analyze concentration via validated HPLC aliquot->hplc

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically DMSO). It is a high-throughput method valuable in early drug discovery for ranking compounds.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Assay Plate Preparation: Add the desired organic solvents to the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations (e.g., 1 to 200 µM) with a final DMSO concentration of 1-2%.

  • Incubation and Measurement: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility.

Conceptual Framework for Solubility

The solubility of this compound is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The following diagram illustrates this relationship.

G compound tert-Butyl 7-fluoroquinolin-4-ylcarbamate quinoline Quinoline Core (Polar, Aromatic, H-Bond Acceptor) compound->quinoline boc Boc Group (Lipophilic, Bulky) compound->boc polar Polarity / Dipole Moment quinoline->polar favors interaction with h_bond H-Bonding Capacity (Donor/Acceptor) quinoline->h_bond favors interaction with non_polar Van der Waals Forces boc->non_polar favors interaction with solvent Solvent Properties solubility Resulting Solubility polar->solubility influences h_bond->solubility influences non_polar->solubility influences

Caption: Interplay of molecular and solvent properties.

Conclusion

This compound presents a solubility profile governed by the dual nature of its polar quinoline core and its lipophilic tert-butyl carbamate substituent. This guide provides a robust framework for predicting its behavior in a range of organic solvents and establishes rigorous, validated protocols for its experimental determination. By applying the principles and methodologies described herein, researchers can generate accurate and reliable solubility data, a critical step in accelerating the journey from chemical synthesis to drug development.

References

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A Technical Guide to the Biological Activity Screening of Tert-butyl 7-fluoroquinolin-4-ylcarbamate: A Framework for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the systematic biological activity screening of Tert-butyl 7-fluoroquinolin-4-ylcarbamate, a novel compound featuring a privileged 7-fluoroquinoline scaffold. Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[1] This document, designed for researchers and drug development professionals, outlines a multi-phased screening cascade, beginning with broad cytotoxicity assessments and progressing to specific anticancer and antimicrobial assays. It further delves into methodologies for mechanistic elucidation and target identification. By synthesizing established protocols with the causal logic behind experimental choices, this guide serves as a self-validating roadmap for evaluating the therapeutic potential of new chemical entities and advancing them from initial hits to validated leads.

Introduction: The Scientific Rationale

The quest for novel therapeutic agents requires a logical and efficient screening strategy to uncover the biological potential of new chemical entities. This compound stands as a compound of significant interest due to the convergence of three key structural features: the quinoline core, a 7-fluoro substitution, and a tert-butyl carbamate group.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural and synthetic compounds with a vast array of biological activities.[2][3] Its versatile bicyclic aromatic structure allows for extensive functionalization, leading to derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][4] This history of therapeutic success provides a strong rationale for prioritizing the investigation of novel quinoline-based compounds.

The Significance of the 7-Fluoro Substitution

The introduction of a fluorine atom at the C-6 or C-7 position of the quinoline ring is a well-established strategy for enhancing biological activity, most notably in the fluoroquinolone class of antibiotics.[] This substitution can dramatically improve antibacterial potency by increasing the compound's penetration through the bacterial cell membrane and enhancing its inhibitory effect on key target enzymes, namely DNA gyrase and topoisomerase IV.[][6] These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death.[7][8] Therefore, the 7-fluoro moiety in the target compound strongly suggests a potential for potent antibacterial activity.

The Role of the Tert-butyl Carbamate (Boc) Group

The tert-butyl carbamate (Boc) group at the 4-position is a critical feature influencing the compound's properties and potential screening strategy. It can serve two primary roles:

  • A Stabilizing Moiety: The Boc group may confer favorable pharmacokinetic properties or participate directly in target binding.

  • A Prodrug or Synthetic Handle: As a common protecting group in organic synthesis, the Boc group can be cleaved under specific conditions to reveal a primary amine.[9] This allows for a dual screening approach: evaluating the parent compound and creating a library of derivatives by modifying the exposed amine to explore structure-activity relationships (SAR).

A Strategic Screening Cascade

To efficiently and comprehensively evaluate this compound, a tiered screening approach is essential. This strategy minimizes resource expenditure by starting with broad, cost-effective assays and progressing to more complex, targeted investigations for promising hits.[10][11] The proposed cascade follows a logical progression from general bioactivity to specific therapeutic potential and finally to mechanistic understanding.

G cluster_0 Screening Framework cluster_1 Secondary Assay Panel A Phase 1: Primary Screening General Cytotoxicity (e.g., WST-1 Assay) Assess broad bioactivity & therapeutic window B Phase 2: Secondary Screening Delineate Specific Activity A->B Identified as 'active' with acceptable toxicity C Phase 3: Mechanistic Elucidation Understand the 'How' and 'Why' B->C Confirmed potent & selective activity B1 Anticancer Screening (Panel of Cancer Cell Lines) B->B1 B2 Antimicrobial Screening (Gram +/- Bacteria Panel) B->B2 D Lead Optimization SAR Studies, Preclinical Development C->D Validated target & mechanism

Caption: A strategic workflow for screening novel compounds.

Phase 1: Primary Screening - General Cytotoxicity Assessment

2.1 Rationale: The initial step in any screening campaign is to determine the compound's general cytotoxicity against a representative non-cancerous cell line. This establishes a baseline for toxicity, identifies a potential therapeutic window, and flags compounds that are indiscriminately cytotoxic, which are generally poor candidates for further development.[11]

2.2 Recommended Assay: WST-1 Cell Viability Assay The Water Soluble Tetrazolium Salt-1 (WST-1) assay is a robust and sensitive colorimetric method for quantifying cell viability and proliferation.[12] It is recommended over the classic MTT assay due to several advantages:

  • Water-Solubility: The formazan dye produced is water-soluble, eliminating the need for a separate solubilization step, which simplifies the protocol and reduces potential errors.[12][13]

  • Higher Sensitivity: The WST-1 assay often provides a broader dynamic range and higher sensitivity compared to MTT or XTT assays.[14]

  • Reduced Toxicity: The WST-1 reagent is generally less toxic to cells, allowing for longer incubation times if necessary.[12]

2.3 Experimental Protocol: WST-1 Assay This protocol is designed for a 96-well plate format but can be adapted.

  • Cell Seeding: Seed a non-cancerous human cell line (e.g., HEK293 or MRC-5) into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time may vary depending on the cell type and metabolic rate.

  • Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = [(Abssample - Absblank) / (Absvehicle - Absblank)] x 100

2.4 Data Presentation & Interpretation The results should be summarized in a table and used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data for this compound against HEK293 cells

Concentration (µM)Average Absorbance (450 nm)% Cell Viability
Vehicle Control1.250100.0%
0.11.24599.6%
0.31.21096.8%
1.01.15092.0%
3.01.02081.6%
10.00.85068.0%
30.00.63050.4%
100.00.25020.0%

An IC₅₀ value >30 µM against a normal cell line is often considered a good starting point, indicating a potentially favorable therapeutic window.

Phase 2: Secondary Screening - Delineating Specific Biological Activities

3.1 Rationale: With a baseline cytotoxicity profile established, the next phase aims to identify specific therapeutic activities. Based on the compound's structural motifs, anticancer and antimicrobial screenings are the most logical starting points.[2][3]

3.2 Anticancer Activity Screening

3.2.1 Panel of Cancer Cell Lines: To assess the breadth of anticancer activity, the compound should be tested against a panel of human cancer cell lines from diverse tissue origins. A standard panel might include:

  • MCF-7: Estrogen receptor-positive breast cancer

  • A549: Non-small cell lung cancer

  • HCT-116: Colorectal cancer

  • PC-3: Prostate cancer

3.2.2 Experimental Protocol: The WST-1 assay protocol described in Section 2.3 should be repeated for each cancer cell line in the panel.

3.2.3 Data Presentation: The resulting IC₅₀ values are compiled to compare the compound's potency across different cancer types.

Table 2: Hypothetical Anticancer Activity (IC₅₀ Values in µM)

Cell LineTissue OriginIC₅₀ (µM)
MCF-7Breast2.5
A549Lung15.8
HCT-116Colon5.2
PC-3Prostate> 50
HEK293 (Normal)Embryonic Kidney31.5

Interpretation: In this hypothetical scenario, the compound shows potent and selective activity against the MCF-7 breast cancer cell line, with an IC₅₀ value more than 10-fold lower than that for the non-cancerous HEK293 line. This selectivity is a highly desirable characteristic for a drug candidate.

3.3 Antimicrobial Activity Screening

3.3.1 Rationale for Strain Selection: The 7-fluoroquinoline core strongly suggests antibacterial potential.[16] A standard initial screen should include representative Gram-positive and Gram-negative bacteria.

  • Gram-positive: Staphylococcus aureus (a common cause of skin and systemic infections)

  • Gram-negative: Escherichia coli (a common cause of urinary tract and gastrointestinal infections)

3.3.2 Experimental Protocol: Broth Microdilution Assay This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Inoculum Preparation: Grow bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of the test compound in broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).

3.3.3 Data Presentation: The results are presented as MIC values.

Table 3: Hypothetical Antimicrobial Activity (MIC Values in µg/mL)

Bacterial StrainGram TypeMIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureusPositive10.5
E. coliNegative20.25

Interpretation: These hypothetical results indicate that the compound has significant antibacterial activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into its mechanism of action.

Phase 3: Mechanistic Elucidation & Target Deconvolution

4.1 Rationale: Identifying a potent and selective biological activity is a major milestone. The subsequent critical phase is to understand its mechanism of action (MoA) and identify its molecular target(s).[17] This knowledge is fundamental for lead optimization and predicting potential side effects.

4.2 Hypothetical Scenario: Potent Antibacterial Activity Observed

Given the strong activity against S. aureus and E. coli and the compound's structural similarity to fluoroquinolones, the primary hypothesis is the inhibition of bacterial topoisomerases.

4.2.1 Primary Hypothesis: The compound inhibits bacterial DNA gyrase and/or topoisomerase IV, disrupting DNA replication and leading to cell death.[8]

G cluster_0 Antibacterial Target Validation Workflow A Confirmed MIC (Whole Cell Activity) B Biochemical Assays (Purified Enzymes) A->B Test Primary Hypothesis C DNA Gyrase Inhibition Assay B->C D Topoisomerase IV Inhibition Assay B->D E Target Validated (e.g., IC50 < MIC) C->E Potent Inhibition F No Inhibition (Alternative MoA) C->F No/Weak Inhibition D->E Potent Inhibition D->F No/Weak Inhibition

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In Vitro Evaluation of Tert-butyl 7-fluoroquinolin-4-ylcarbamate: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of Tert-butyl 7-fluoroquinolin-4-ylcarbamate, a novel compound with potential therapeutic applications. By leveraging the known pharmacological activities of its core structural motifs—the quinoline ring and the carbamate functional group—we outline a strategic, multi-tiered approach to elucidate its biological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The incorporation of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity.[2] The tert-butyl carbamate moiety, while often used as a protecting group in synthesis, can also contribute to the biological profile of a molecule.[3] Given this structural context, a systematic in vitro evaluation is warranted to determine the cytotoxic potential, identify molecular targets, and elucidate the mechanism of action of this compound.

Phase I: Foundational Cytotoxicity Screening

The initial phase of in vitro testing is designed to assess the compound's general cytotoxic or anti-proliferative effects across a panel of relevant human cell lines. This provides a broad overview of its potency and potential therapeutic window.

Experimental Workflow: Cytotoxicity Assessment

A general workflow for the initial screening of a novel compound involves cell culture, treatment with a range of compound concentrations, and subsequent measurement of cell viability.[4][5]

G cluster_0 Cell Line Selection & Culture cluster_1 Compound Treatment cluster_2 Viability Assay & Data Analysis A Select Cancer & Non-Cancerous Cell Lines B Culture Cells to Optimal Confluency A->B C Prepare Serial Dilutions of This compound B->C D Treat Cells in 96-well Plates C->D E Incubate for 48-72 hours D->E F Perform MTT or SRB Assay E->F G Measure Absorbance F->G H Calculate % Viability & Determine IC50 G->H G cluster_0 Cell Preparation cluster_1 Compound & Tracer Addition cluster_2 Measurement & Analysis A Transfect Cells with NanoLuc-Kinase Fusion Vector B Plate Transfected Cells in 96-well Plates A->B C Add Serial Dilutions of Test Compound B->C D Add NanoBRET Tracer C->D E Incubate at 37°C D->E F Add Nano-Glo Substrate E->F G Measure Donor & Acceptor Emission F->G H Calculate BRET Ratio & Determine Affinity G->H

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Kinase Target Engagement
  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Seeding: Plate the transfected cells in 96-well white-bottom plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period in the presence of the cell-permeable fluorescent NanoBRET® tracer. [6]4. Substrate Addition: Add the Nano-Glo® substrate to the wells.

  • BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the apparent cellular affinity.

Data Presentation: Kinase Selectivity Profile

The results can be presented to show the affinity of the compound for a panel of kinases, highlighting its selectivity. [7]

Kinase Target Apparent Cellular Affinity (IC50 in µM)
EGFR Experimental Data
VEGFR2 Experimental Data
SRC Experimental Data
ABL1 Experimental Data

| ... (extended panel) | Experimental Data |

Phase III: Mechanism of Action Elucidation

Once a cytotoxic effect and potential target engagement are confirmed, the next step is to investigate the cellular mechanism through which this compound induces cell death.

Apoptosis Induction Assays

Many anticancer agents induce apoptosis, or programmed cell death. [1]This can be assessed through several methods.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [5]* Caspase-3 Activation Assay: Caspase-3 is a key executioner caspase in apoptosis. Its activation can be measured using a specific substrate that releases a fluorescent or colorimetric signal upon cleavage. [8]

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed a suitable cancer cell line (e.g., MCF-7) in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature. [5]4. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

To determine if the compound affects cell cycle progression, treated cells can be stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry. This can reveal if the compound causes cell cycle arrest at a particular phase (G1, S, or G2/M), a common mechanism for anticancer drugs. [1]

Conclusion and Future Directions

This technical guide outlines a systematic and logical progression for the in vitro evaluation of this compound. The phased approach, starting with broad cytotoxicity screening and moving towards specific target engagement and mechanism of action studies, provides a robust framework for characterizing its biological activity. The data generated from these experiments will be crucial for making informed decisions about the potential of this compound as a lead for further preclinical and clinical development.

References

  • Slater, A. F., & Key, B. (1991). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]

  • Ginsburg, H., & Krugliak, M. (1991). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. Life Sciences, 49(17), 1213-1219. Retrieved from [Link]

  • dos Santos, V. M., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3381-3410. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

  • Ingenta Connect. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Retrieved from [Link]

  • Singh, V. K., et al. (2021). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 39(12), 4419-4433. Retrieved from [Link]

Sources

The Expanding Therapeutic Landscape of 7-Fluoroquinoline Derivatives: A Technical Guide to Core and Emerging Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the therapeutic targets of 7-fluoroquinoline derivatives, moving beyond their established antibacterial role to explore their potential in oncology, anti-inflammatory, and antiviral applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with practical, field-proven experimental methodologies.

Introduction: Beyond the Antibacterial Core

The quinolone scaffold, particularly its 7-fluoro-substituted derivatives, has long been a cornerstone of antimicrobial therapy. The fluorine atom at the C-6 position is crucial for increased cell penetration and inhibition of bacterial DNA gyrase.[1][2] However, the versatility of this chemical moiety extends far beyond its antibacterial origins. Strategic modifications, especially at the C-7 position, have unlocked a diverse range of biological activities, revealing novel therapeutic targets and offering exciting prospects for drug repurposing and development.[3] This guide delves into the established and emerging therapeutic targets of these multifaceted compounds.

I. Antimicrobial Therapeutic Targets: The Foundation of Fluoroquinolone Action

The primary antibacterial targets of 7-fluoroquinoline derivatives are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them ideal targets for bactericidal agents.[7]

A. Mechanism of Action: Converting Essential Enzymes into Cellular Toxins

Fluoroquinolones exert their bactericidal effect by stabilizing the covalent complex formed between the topoisomerase and DNA, which is an intermediate in the enzyme's catalytic cycle.[8] This traps the enzyme on the DNA, leading to the accumulation of double-strand DNA breaks.[8] The resulting chromosomal fragmentation triggers a cascade of events culminating in bacterial cell death.[1][4]

B. Key Targets and Structure-Activity Relationship (SAR)
  • DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA and is the primary target in Gram-negative bacteria.[6]

  • Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily involved in the decatenation of daughter chromosomes following replication and is the main target in Gram-positive bacteria.[6][7]

The substituent at the C-7 position of the fluoroquinolone ring plays a pivotal role in determining the potency and spectrum of activity.[9] For instance, a piperazine ring at C-7 enhances activity against Gram-negative bacteria, while a pyrrolidine ring at this position improves efficacy against Gram-positive bacteria.[1]

C. Quantitative Assessment of Antibacterial Potency

The antibacterial activity of 7-fluoroquinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Derivative TypeBacterial StrainMIC (µg/mL)Reference
Norfloxacin Derivatives (acetylated piperazinyl)E. coli, S. aureus≤ 0.860[4][5]
Norfloxacin Derivatives (substituted hydrazinyl)E. coli, S. aureus120 - 515[4][5]
CiprofloxacinCiprofloxacin-resistant S. aureus32
LevofloxacinM. tuberculosis2.5[10]
D. Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay

This assay is a fundamental method to evaluate the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.

Protocol: E. coli DNA Gyrase Supercoiling Inhibition Assay [11]

  • Reaction Setup: Prepare a reaction mix containing assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.[12]

  • Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for DNA supercoiling.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.

  • Analysis: The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light. A decrease in the supercoiled DNA band with increasing compound concentration indicates inhibition.

Causality in Experimental Choice: The use of a relaxed plasmid substrate directly assesses the enzyme's ability to introduce negative supercoils, which is its primary physiological function in bacteria. This provides a direct measure of the compound's inhibitory effect on this specific enzymatic activity.

G cluster_workflow DNA Gyrase Supercoiling Inhibition Assay Workflow Reaction_Setup Reaction Setup (Buffer, Relaxed DNA, Compound) Enzyme_Addition Add DNA Gyrase Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Reaction_Termination Stop Reaction (SDS/EDTA) Incubation->Reaction_Termination Analysis Agarose Gel Electrophoresis Reaction_Termination->Analysis Visualization UV Visualization Analysis->Visualization

Experimental workflow for the DNA gyrase supercoiling inhibition assay.

II. Anticancer Therapeutic Targets: Repurposing Fluoroquinolones for Oncology

A growing body of evidence demonstrates the potent anticancer activities of 7-fluoroquinoline derivatives, with human topoisomerase II being a primary target.[13][14][15]

A. Topoisomerase II Inhibition: A Double-Edged Sword in Cancer Therapy

Similar to their antibacterial mechanism, certain 7-fluoroquinoline derivatives act as topoisomerase II poisons in cancer cells.[16] They stabilize the enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks.[17] This DNA damage, if not repaired, can trigger cell cycle arrest and apoptosis, selectively killing rapidly dividing cancer cells.

G Fluoroquinoline 7-Fluoroquinoline Derivative Cleavage_Complex Stabilized Topo II-DNA Cleavage Complex Fluoroquinoline->Cleavage_Complex stabilizes TopoII Topoisomerase II TopoII->Cleavage_Complex DNA DNA DNA->Cleavage_Complex DSB DNA Double-Strand Breaks Cleavage_Complex->DSB leads to DDR DNA Damage Response (ATM, DNA-PK) DSB->DDR activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Topoisomerase II-mediated apoptosis pathway induced by 7-fluoroquinolones.

B. Emerging Anticancer Targets

Recent research has unveiled novel therapeutic targets for 7-fluoroquinoline derivatives in cancer:

  • microRNA-21 (miRNA-21) Inhibition: Certain derivatives have been identified as potent and specific inhibitors of miRNA-21, an oncomiR that is overexpressed in many cancers.[4][18] Inhibition of miRNA-21 leads to the upregulation of tumor suppressor proteins like PTEN and PDCD4, inducing apoptosis and inhibiting cancer cell proliferation.[13][18]

  • Phosphoinositide 3-kinase (PI3K) Inhibition: A class of fluoroquinolone derivatives has been discovered to be potent and selective inhibitors of PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer, promoting cell growth and survival.[4][19]

C. Quantitative Assessment of Anticancer Potency

The anticancer activity of these derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Ciprofloxacin Derivative 32MCF-7 (Breast)4.3[18]
Levofloxacin-Thiadiazole Hybrid 17hMCF-7 (Breast)1.69[13]
Ciprofloxacin-Thiadiazole Hybrid 25A549 (Lung)10.53[14]
Ciprofloxacin Derivative 22SKMEL-3 (Melanoma)7.7[14]
Norfloxacin-NO Hybrid 7cDU145 (Prostate)~20[20]
Levofloxacin Derivative 125HeLa (Cervical)1.1[18]
D. Experimental Workflow: Topoisomerase II Plasmid Linearization Assay

This assay is used to determine if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex, resulting in the linearization of a circular plasmid.

Protocol: Human Topoisomerase IIα Plasmid Linearization Assay [21]

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 6 minutes) to allow for DNA cleavage.

  • Trapping the Cleavage Complex: Add SDS and EDTA to trap the covalent topoisomerase II-DNA complexes.

  • Protein Digestion: Add proteinase K and incubate at 37°C for 30 minutes to digest the topoisomerase IIα.

  • Analysis: The DNA is then analyzed by agarose gel electrophoresis. An increase in the amount of linear plasmid DNA with increasing compound concentration indicates that the compound is a topoisomerase II poison.

Self-Validating System: The inclusion of a known topoisomerase II poison like etoposide as a positive control is crucial for validating the assay's performance and ensuring that the observed effects are due to the specific mechanism of action.

III. Anti-inflammatory and Immunomodulatory Targets

Beyond their direct cytotoxic effects, 7-fluoroquinoline derivatives have been shown to possess anti-inflammatory and immunomodulatory properties, suggesting their potential in treating inflammatory disorders.

A. Modulation of Pro-inflammatory Signaling Pathways

Several studies have demonstrated that fluoroquinolones can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. This is achieved, in part, by inhibiting key signaling pathways involved in the inflammatory response, including the Toll-like receptor (TLR), extracellular signal-regulated kinase (ERK), and nuclear factor-kappa B (NF-κB) pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MEKK1 MEKK1 TRAF6->MEKK1 IKK IKK Complex MEKK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Fluoroquinoline 7-Fluoroquinoline Derivative Fluoroquinoline->IKK inhibits

Sources

The Strategic Introduction of Fluorine in Quinolines: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold and the Transformative Power of Fluorine

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[1][2][3] The inherent versatility of the quinoline scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological profile. Among the various synthetic strategies employed to enhance the therapeutic potential of quinolines, the introduction of fluorine atoms has emerged as a particularly powerful and widely adopted approach.[4][5][6]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated quinolines. Moving beyond a mere cataloging of compounds, this guide, designed for researchers, scientists, and drug development professionals, delves into the causal relationships underpinning the observed biological effects. We will examine how the unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—profoundly influence the pharmacokinetic and pharmacodynamic profiles of quinoline-based molecules.[4][5] By synthesizing field-proven insights with rigorous scientific data, this guide aims to equip researchers with the knowledge to rationally design and develop next-generation fluorinated quinoline therapeutics with enhanced potency, selectivity, and metabolic stability.

The Physicochemical Impact of Fluorination on the Quinoline Core

The strategic incorporation of fluorine into the quinoline scaffold can dramatically alter a molecule's properties, a concept central to modern drug design.[4][5] Understanding these fundamental changes is critical to interpreting the SAR of fluorinated quinolines.

Modulation of Electronic Properties and pKa

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron distribution within the quinoline ring system.[4][5] This, in turn, influences the basicity (pKa) of the quinoline nitrogen. By lowering the pKa, fluorination can impact a molecule's ionization state at physiological pH, which has profound implications for its solubility, membrane permeability, and interaction with biological targets.[5]

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4][7] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s. By replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can block oxidative degradation, leading to an increased in vivo half-life and improved bioavailability of the drug candidate.[4]

Tuning Lipophilicity and Membrane Permeability

The introduction of fluorine can have a nuanced effect on lipophilicity. While a single fluorine atom can increase lipophilicity, the effect is not as pronounced as with larger alkyl groups. However, the introduction of a trifluoromethyl (-CF3) group can significantly increase lipophilicity.[4] This modulation of lipophilicity is a key tool for optimizing a drug's ability to cross biological membranes and reach its intended target.[4][5]

Conformational Control and Binding Affinity

The small size of the fluorine atom allows it to act as a bioisostere for hydrogen, meaning it can replace a hydrogen atom without significantly increasing steric bulk.[8][9] However, the electronic properties of fluorine can influence the conformational preferences of a molecule.[5] This can lead to a more favorable orientation for binding to a target protein, thereby increasing binding affinity and potency. Fluorine can also participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, further enhancing target engagement.[10]

Structure-Activity Relationships of Fluorinated Quinolines in Key Therapeutic Areas

The following sections will explore the specific SAR of fluorinated quinolines in various disease contexts, highlighting how the position and nature of fluorine substitution dictate biological activity.

Anticancer Activity: Targeting Proliferative Pathways

The quinoline scaffold is a privileged structure in the design of anticancer agents, and fluorination has proven to be a valuable strategy for enhancing their efficacy.[2][10][11][12]

A recent study on novel fluorinated quinoline analogues demonstrated potent anticancer activity against triple-negative breast cancer (TNBC) cells.[10] The structure-activity relationship revealed that substitutions at the meta and para positions of a benzene ring attached to the quinoline scaffold were optimal for enhancing anticancer activity.[10] Specifically, compounds with a single fluorine atom at the meta (compound 6a ) or para (compound 6b ) position showed significant potency.[10] Interestingly, a di-substituted compound with fluorine at the meta and para positions (6d ) exhibited a two-fold improvement in potency compared to the mono-substituted analogues.[10] Conversely, an ortho,para-disubstituted compound (6c ) showed reduced activity, suggesting that steric hindrance at the ortho position is detrimental.[10]

Furthermore, the study highlighted the importance of an ester group in conjunction with fluorine substitution for anticancer activity, as the hydrolyzed acidic counterparts were inactive.[10] The most potent compounds induced the generation of reactive oxygen species (ROS) and significantly reduced the clonogenic capacity of TNBC cells.[10]

Table 1: Anticancer Activity of Fluorinated Quinoline Analogues against MDA-MB-468 TNBC Cells [10]

CompoundSubstitution PatternIC50 (µM)
6a meta-F~4.0
6b para-F~5.0
6c ortho,para-di-FLess Active
6d meta,para-di-F~2.5
6f meta-F, para-OCH2Ph2.0

Experimental Protocol: Synthesis of Fluorinated Quinoline Analogues [10]

A general synthetic route to fluorinated quinoline analogues involves the following key steps:

  • Synthesis of the Quinoline Core: The core quinoline structure can be synthesized via established methods such as the Conrad-Limpach or Doebner-von Miller reactions, starting from appropriately substituted anilines and β-ketoesters. For example, reacting a fluorinated aniline with ethyl acetoacetate.

  • Functionalization of the Quinoline Ring: The synthesized quinoline core can then be further functionalized. For instance, bromination at a specific position allows for subsequent cross-coupling reactions.

  • Introduction of Side Chains: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce various aryl or alkyl substituents at the desired position on the quinoline ring.

  • Final Modification and Purification: Final modifications, such as esterification or hydrolysis, can be performed, followed by purification of the target compounds using techniques like column chromatography and recrystallization. Characterization is typically performed using NMR, mass spectrometry, and X-ray crystallography.[1]

Diagram: General Synthetic Strategy for Fluorinated Quinolines

G A Fluorinated Aniline C Quinoline Core Synthesis (e.g., Conrad-Limpach) A->C B β-Ketoester B->C D Fluorinated Quinoline Core C->D E Bromination D->E F Bromo-Fluorinated Quinoline E->F H Suzuki Coupling F->H G Arylboronic Acid G->H I Functionalized Fluorinated Quinoline H->I

Caption: A generalized workflow for the synthesis of functionalized fluorinated quinolines.

Antibacterial Activity: The Fluoroquinolone Legacy

The most well-known and clinically successful class of fluorinated quinolines are the fluoroquinolone antibiotics.[13][] The introduction of a fluorine atom at the C-6 position of the quinolone ring was a pivotal discovery that dramatically enhanced their antibacterial potency and spectrum of activity.[13][15]

The primary mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[][16][17][18] The fluorine atom at C-6 is crucial for this activity, as it enhances the binding of the drug to the enzyme-DNA complex.[13]

The SAR of fluoroquinolones has been extensively studied, and several key structural features have been identified that govern their antibacterial efficacy:[13][19][20][21]

  • N-1 Substituent: A cyclopropyl group at the N-1 position generally provides optimal activity.

  • C-6 Fluorine: As mentioned, a fluorine atom at this position is critical for high potency.

  • C-7 Substituent: The nature of the substituent at the C-7 position significantly influences the antibacterial spectrum and pharmacokinetic properties. A piperazine ring or a substituted pyrrolidine at this position often enhances activity against Gram-positive bacteria.

  • C-8 Substituent: A halogen (F or Cl) at the C-8 position can improve oral absorption and activity against anaerobic bacteria.

Diagram: Core Structure of Fluoroquinolones and Key SAR Positions

Sources

The Indispensable Architect: A Technical Guide to the Role of the tert-Butyl Carbamate (Boc) Group in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of contemporary drug discovery and development, the tert-butyl carbamate (Boc) group stands as a cornerstone of synthetic strategy and molecular design. Its prevalence is a testament to a unique confluence of stability, facile yet selective cleavage, and its profound influence on the physicochemical and pharmacological properties of a molecule. This in-depth technical guide provides a comprehensive exploration of the multifaceted roles of the Boc group, moving beyond its classical perception as a simple protecting group. We will dissect the causality behind its widespread use, from the precise control it offers in complex multi-step syntheses to its strategic deployment in modulating bioactivity and pharmacokinetic profiles. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed methodologies to harness the full potential of this versatile functional group.

The Strategic Imperative of Amine Protection: The Rise of the Boc Group

Amines are ubiquitous functional groups in pharmacologically active molecules, integral to receptor interactions, solubility, and overall bioactivity. However, their inherent nucleophilicity and basicity present a significant challenge in multi-step organic synthesis. Unprotected amines can engage in a multitude of undesired side reactions, leading to complex product mixtures, reduced yields, and purification difficulties.[1] The strategic masking of these reactive centers is therefore paramount to the successful construction of complex drug candidates.[1]

The tert-butoxycarbonyl (Boc) group emerged as a preeminent solution for amine protection due to its unique chemical properties.[2] It is a carbamate-based protecting group that effectively attenuates the reactivity of an amine by converting it into a significantly less nucleophilic carbamate.[3] The key to its utility lies in its remarkable stability across a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, while being readily and selectively cleaved under mild acidic conditions.[4][5] This "orthogonality" to other common protecting groups is a critical feature that allows for the sequential and controlled manipulation of different functional groups within a molecule, a fundamental requirement in the synthesis of complex pharmaceuticals.[6][7]

Mechanism of Boc Protection and Deprotection

A thorough understanding of the reaction mechanisms underpinning the application and removal of the Boc group is essential for its effective utilization.

Boc Protection: The introduction of the Boc group is typically achieved via a nucleophilic acyl substitution reaction between the amine and di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base.[4] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[6] This intermediate subsequently collapses, releasing tert-butanol and carbon dioxide, to yield the N-Boc protected amine.[6] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[6]

Boc Deprotection: The removal of the Boc group is efficiently accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA).[6][8] The acid protonates the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[3][9] This cation can subsequently be quenched by scavengers or undergo elimination to form isobutene.[10][11] The resulting carbamic acid is unstable and readily decarboxylates to regenerate the free amine.[9]

Experimental Workflow: Boc Protection and Deprotection of a Primary Amine

The following protocols provide a generalized, step-by-step methodology for the Boc protection and deprotection of a primary amine, serving as a foundational workflow for synthetic chemists.

Experimental Protocol: Boc Protection

  • Dissolution: Dissolve the primary amine substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) in a round-bottom flask.[6]

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 - 1.5 equivalents), to the solution and stir.[6]

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.3 equivalents) to the stirring solution at room temperature.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).[6]

  • Work-up: Upon completion, wash the reaction mixture with aqueous solutions (e.g., water, brine) to remove the base and any water-soluble byproducts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected amine in an anhydrous solvent, typically DCM.[6]

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM), to the solution at room temperature.[6][8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotection is usually rapid, often accompanied by the evolution of CO₂ gas, and can be monitored by TLC.[9]

  • Work-up: Upon completion, remove the solvent and excess acid in vacuo. The resulting amine is often obtained as a salt (e.g., TFA salt) and can be used directly in the next step or neutralized with a mild base.[6]

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine Primary Amine (R-NH2) Protected Boc-Protected Amine (R-NHBoc) Amine->Protected Nucleophilic Acyl Substitution Boc2O (Boc)2O, Base FreeAmine Free Amine (R-NH3+) Protected->FreeAmine Acid-Catalyzed Cleavage Acid Strong Acid (e.g., TFA) Metabolic_Shielding cluster_unprotected Unprotected Amine cluster_protected Boc-Protected Amine Unprotected_Amine Drug-NHR Metabolite Metabolite (e.g., Drug-N=O) Unprotected_Amine->Metabolite N-oxidation/ N-dealkylation Metabolizing_Enzyme Metabolizing Enzyme (e.g., CYP450) Protected_Amine Drug-N(Boc)R No_Metabolism Metabolism Blocked Protected_Amine->No_Metabolism Steric Hindrance Metabolizing_Enzyme_Blocked Metabolizing Enzyme (e.g., CYP450)

Caption: The Boc group as a metabolic shield, preventing enzymatic degradation of the amine.

Advanced Applications in Drug Design and Development

The utility of the Boc group extends into specialized areas of drug design, including prodrug strategies and the synthesis of complex biomolecules.

The Boc Group in Prodrug Design

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. []This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility, permeability, or targeted delivery. [13]The Boc group can be incorporated into a prodrug design where its cleavage under specific physiological conditions (e.g., the acidic environment of tumors) would release the active amine-containing drug. Recent studies have shown that Boc-protected monoamines can act as promising prodrugs, exhibiting sufficient stability to reach their biological targets before enzymatic cleavage releases the active monoamine. [14]

A Cornerstone of Peptide Synthesis

The synthesis of peptides and peptidomimetics is a critical area of drug discovery. The Boc group has historically been, and continues to be, a vital tool in solid-phase peptide synthesis (SPPS). [15][16]In Boc-based SPPS, the N-terminus of the growing peptide chain is protected with a Boc group, which is then removed with acid before the next amino acid is coupled. [16][17]The choice between Boc and the alternative Fmoc (9-fluorenylmethoxycarbonyl) protection strategy often depends on the specific peptide sequence and the desired cleavage conditions. [10][18]

Conclusion

The tert-butyl carbamate group is far more than a simple protecting group; it is a versatile and powerful tool in the arsenal of the modern medicinal chemist. Its predictable and well-understood chemistry, coupled with its profound impact on the physicochemical and pharmacological properties of molecules, makes it an indispensable component of contemporary drug design and development. [6]From enabling the synthesis of complex molecular architectures to enhancing metabolic stability and facilitating prodrug strategies, the strategic application of the Boc group will undoubtedly continue to play a pivotal role in the creation of the next generation of therapeutic agents.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Bouzide, A., & Sauvé, G. (2002). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Letters in Organic Chemistry, 3(4), 266-269. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Grivennikov, I. A., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(1), 849-860. [Link]

  • ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. [Link]

  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Talevi, A. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Mini reviews in medicinal chemistry, 18(11), 921–933. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 53(15), 5363–5390. [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. [Link]

  • ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). [Link]

  • Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-470. [Link]

  • Chem-Impex. (n.d.). tert-Butyl carbamate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Boc-Protected Intermediates in Pharmaceutical Manufacturing. [Link]

  • ACS Publications. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • Li, H., et al. (2017). ADME properties evaluation in drug discovery: in silico prediction of blood-brain partitioning. Journal of Pharmaceutical and Biomedical Analysis, 145, 137-145. [Link]

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A Technical Guide to Key Pharmaceutical Intermediates: Characterization of CAS 183388-64-9 and 1447607-36-4

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the characterization data for two key pharmaceutical intermediates: CAS 183388-64-9, a critical building block in the synthesis of the antiretroviral drug Ritonavir, and CAS 1447607-36-4. This document is intended for researchers, scientists, and drug development professionals, offering insights into the analytical methodologies and physicochemical properties of these compounds.

Part 1: In-Depth Analysis of CAS 183388-64-9

Chemical Name: (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate

Synonyms: BDH succinate salt, tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate hemisuccinate

Introduction and Significance

CAS 183388-64-9 is a chiral intermediate of significant importance in the pharmaceutical industry.[1][2] Its primary application lies as a core building block in the multi-step synthesis of Ritonavir, a potent protease inhibitor used in the treatment of HIV/AIDS.[2] The stereospecificity of this compound is crucial for the final biological activity of the active pharmaceutical ingredient (API). This guide will delve into the available characterization data and standard analytical procedures for this intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of CAS 183388-64-9 is presented in the table below.

PropertyValueSource
CAS Number 183388-64-9[3]
Molecular Formula C₅₀H₇₀N₄O₁₀[3]
Molecular Weight 887.11 g/mol [4]
Appearance White or almost colorless powder[1]
Storage Conditions 4°C, sealed storage, away from moisture and light[5]
Structural Elucidation and Key Characterization Techniques

Diagram 1: Chemical Structure of the Active Component of CAS 183388-64-9

cluster_0 (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane N1 NH₂ C1 CH C1->N1 C2 CH(OH) C1->C2 CH2Ph1 CH₂-Ph C1->CH2Ph1 C3 CH₂ C2->C3 C4 CH C3->C4 N2 NH C4->N2 CH2Ph2 CH₂-Ph C4->CH2Ph2 C5 C(=O)O N2->C5 C6 C(CH₃)₃ C5->C6

Caption: Structure of the chiral amine component.

Recommended Analytical Workflow

The following diagram illustrates a typical analytical workflow for the characterization and quality control of CAS 183388-64-9 in a drug development setting.

Diagram 2: Analytical Workflow for CAS 183388-64-9

cluster_0 Characterization Workflow start Sample of CAS 183388-64-9 hplc Purity & Enantiomeric Excess (Chiral HPLC) start->hplc nmr Structural Confirmation (¹H, ¹³C NMR) start->nmr ms Molecular Weight Verification (LC-MS) start->ms ftir Functional Group Analysis (FTIR) start->ftir end Certificate of Analysis (CoA) Generation hplc->end nmr->end ms->end ftir->end

Caption: A standard workflow for analytical characterization.

Detailed Experimental Protocol: Chiral HPLC for Enantiomeric Purity

The stereochemical purity of CAS 183388-64-9 is a critical quality attribute. A validated chiral High-Performance Liquid Chromatography (HPLC) method is essential to confirm the desired stereoisomer and quantify any impurities. Below is a representative protocol.

Objective: To determine the enantiomeric purity of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent)

Reagents:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • Reference standard of CAS 183388-64-9

  • Sample of CAS 183388-64-9 for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, IPA, and EtOH in a ratio of 90:5:5 (v/v/v) with 0.1% TFA. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • System Suitability: Ensure the resolution between the enantiomeric peaks is greater than 2.0 and the tailing factor for the main peak is less than 1.5.

  • Calculation: Calculate the percentage of the desired enantiomer and any impurities based on the peak areas in the chromatogram.

Rationale for Experimental Choices: The choice of a chiral stationary phase is fundamental for separating enantiomers. The mobile phase composition is optimized to achieve good resolution and peak shape. TFA is added to improve peak symmetry by minimizing tailing. UV detection at 210 nm is suitable for compounds with phenyl groups.

Part 2: Overview of CAS 1447607-36-4

Chemical Name: tert-Butyl (7-fluoroquinolin-4-yl)carbamate

Available Characterization Data

Publicly available characterization data for CAS 1447607-36-4 is limited. The primary information available pertains to its basic chemical properties.

PropertyValueSource
CAS Number 1447607-36-4[6]
Molecular Formula C₁₄H₁₅FN₂O₂
Molecular Weight 262.28 g/mol [6]
Storage Conditions Sealed in dry, 2-8°C

Diagram 3: Chemical Structure of CAS 1447607-36-4

cluster_1 tert-Butyl (7-fluoroquinolin-4-yl)carbamate N1 NH C1 C(=O)O N1->C1 C2 C(CH₃)₃ C1->C2 Quinoline 7-Fluoroquinoline Quinoline->N1

Caption: Structure of tert-Butyl (7-fluoroquinolin-4-yl)carbamate.

Analytical Considerations

For a compound like CAS 1447607-36-4, a standard analytical package for characterization would include:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the positions of the substituents on the quinoline ring.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC/GC: To determine purity.[6]

  • FTIR: To identify the characteristic functional groups (e.g., carbamate C=O, N-H).

Due to the lack of detailed public data, researchers working with this compound would need to perform these characterizations de novo.

Part 3: Comparative Summary and Conclusion

This technical guide has provided a detailed overview of the available characterization data for CAS 183388-64-9 and a summary of the known properties of CAS 1447607-36-4.

  • CAS 183388-64-9 is a well-established intermediate in the synthesis of Ritonavir. Its characterization is crucial for ensuring the quality and efficacy of the final drug product. While specific spectral data is not widely published, the analytical methodologies for its quality control are well-understood and rely on standard techniques such as chiral HPLC, NMR, and MS.

  • CAS 1447607-36-4 is a less documented compound. While its basic chemical properties are known, a comprehensive public profile of its characterization data is not available.

For professionals in drug development, this guide highlights the importance of thorough analytical characterization of all intermediates. The provided protocols and workflows serve as a foundational reference for establishing robust quality control measures in the synthesis of complex pharmaceutical molecules.

References

  • WIPO. (n.d.). PATENT LANDSCAPE REPORTS PROJECT. Retrieved from [Link]

  • Google Patents. (n.d.). US6407252B1 - Process for the synthesis of ritonavir.
  • Google Patents. (n.d.). WO2001021603A1 - A process for the synthesis of ritonavir.
  • Google Patents. (n.d.). CN101967130A - Synthesis method of ritonavir midbody.
  • WIPO. (n.d.). Patent Landscape Report on Ritonavir. Retrieved from [Link]

  • (n.d.). High-Purity (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane Succinate for Advanced Pharmaceutical Synthesis. Retrieved from [Link]

  • Tradeindia. (n.d.). Sulforaphene at Best Price in Chengdu, Sichuan | Chengdu Greenpure Biopharma Co.,ltdchengdu Greenpure Biopharma Co.,ltd. Retrieved from [Link]

  • PubChem. (n.d.). [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt. Retrieved from [Link]

  • Pharmacompass. (n.d.). (2S,3S,5S)-2-amino-3-hydroxy-5-(t-butyloxycarbonylamino-1,6-diphenyl-hexane succinic. Retrieved from [Link]

  • ChemBuyersGuide.com. (n.d.). chemPUR Feinchemikalien und Forschungsbedarf GmbH. Retrieved from [Link]

  • Environmental Clearance. (n.d.). HAZELO LAB PVT. LTD.. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Scribd. (n.d.). Hazelo Lab Pvt. LTD., Yadadri Bhuvanagiri District - Draft EIA Report (Part I) PDF. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a robust and detailed protocol for the synthesis of tert-butyl 7-fluoroquinolin-4-ylcarbamate, a key intermediate in medicinal chemistry and drug discovery. The synthesis is achieved through a straightforward and high-yielding N-acylation reaction, specifically the protection of the primary amine of 7-fluoroquinolin-4-amine with a tert-butoxycarbonyl (Boc) group. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details materials and instrumentation, and offers insights into reaction monitoring, product purification, and characterization. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety.

Introduction

Quinoline derivatives are a cornerstone in pharmaceutical sciences, forming the structural backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom at the 7-position of the quinoline ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. The target molecule, this compound, serves as a crucial building block for the synthesis of more complex pharmaceutical candidates. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, enabling selective modifications at other positions of the quinoline scaffold.

This guide details a reliable and scalable, single-step synthesis from the commercially available precursor, 7-fluoroquinolin-4-amine.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a nucleophilic acyl substitution reaction. The primary amine of 7-fluoroquinolin-4-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This reaction is typically facilitated by a base to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproducts.

Reaction Scheme:

Mechanistic Insights

The Boc protection of an amine is a well-established and widely utilized transformation in organic synthesis.[1][2] The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to yield the N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts. The choice of base and solvent is critical for optimizing the reaction rate and minimizing side reactions. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly employed.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
7-Fluoroquinolin-4-amine≥98%Commercially Available948293-49-0Starting material
Di-tert-butyl dicarbonate (Boc₂O)≥98%Commercially Available24424-99-5Boc protecting agent
Triethylamine (TEA)≥99.5%Commercially Available121-44-8Base
Dichloromethane (DCM)AnhydrousCommercially Available75-09-2Reaction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available144-55-8For workup
Brine (Saturated NaCl solution)ACS GradeCommercially Available7647-14-5For workup
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available7487-88-9Drying agent
Ethyl AcetateHPLC GradeCommercially Available141-78-6For chromatography
HexanesHPLC GradeCommercially Available110-54-3For chromatography
Deuterated Chloroform (CDCl₃)NMR GradeCommercially Available865-49-6For NMR analysis
Instrumentation
  • Magnetic stirrer with heating plate

  • Round-bottom flasks and standard glassware

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)

  • Mass Spectrometer (MS)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-fluoroquinolin-4-amine (1.62 g, 10 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the starting material is fully dissolved.

  • Addition of Base: Add triethylamine (2.1 mL, 15 mmol, 1.5 eq.) to the solution.

  • Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (2.40 g, 11 mmol, 1.1 eq.) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding 30 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Dry the product under high vacuum.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by NMR spectroscopy and Mass Spectrometry.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the quinoline ring protons, the Boc group protons, and the NH proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the quinoline ring carbons and the carbons of the Boc group.

  • Mass Spectrometry (ESI+): Calculated m/z for C₁₄H₁₅FN₂O₂ [M+H]⁺.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product SM1 7-Fluoroquinolin-4-amine Reaction Boc Protection (Room Temperature, 2-4h) SM1->Reaction SM2 Di-tert-butyl dicarbonate SM2->Reaction SM3 Triethylamine SM3->Reaction SM4 Dichloromethane SM4->Reaction Quench Aqueous Quench Reaction->Quench Extract Extraction Quench->Extract Wash Washing (NaHCO₃, Brine) Extract->Wash Dry Drying (MgSO₄) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product This compound Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. Triethylamine is a corrosive and flammable liquid. Handle these reagents with care. Di-tert-butyl dicarbonate can cause irritation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40 °C) can be applied if necessary.
Inactive reagents.Use freshly opened or properly stored reagents.
Low Yield Loss of product during workup or purification.Ensure complete extraction and careful handling during purification.
Side Product Formation Reaction of impurities in the starting material.Use high-purity starting materials.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is efficient, scalable, and utilizes readily available starting materials and reagents. By following this guide, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs.

References

  • Jain, M., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 16(8), 4487-4494. Available at: [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. Available at: [Link]

  • PubChem. (n.d.). 7-Fluoroquinolin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Frontiers in Chemistry. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]

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Application Note & Protocol: Strategic Boc Protection of 7-Fluoroquinolin-4-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Imperative for Protecting 7-Fluoroquinolin-4-amine

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs.[1][2] The introduction of a fluorine atom at the 7-position often enhances metabolic stability and binding affinity, making 7-fluoroquinolin-4-amine a highly valuable building block for next-generation pharmaceuticals.

However, the primary amine at the C4 position is a potent nucleophile and a Brønsted-Lowry base. In multi-step synthetic campaigns, this reactivity can interfere with subsequent reactions intended for other parts of the molecule. Therefore, transiently masking or "protecting" this amine is not merely a convenience but a strategic necessity. The tert-butyloxycarbonyl (Boc) group is an exemplary choice for this role. Its steric bulk effectively shields the amine's nucleophilicity, and it is robust under a wide range of basic, nucleophilic, and reductive conditions, yet can be cleaved cleanly under mild acidic conditions.[3][4] This orthogonality is paramount for complex synthetic routes.[3]

This document provides a comprehensive, field-proven protocol for the N-Boc protection of 7-fluoroquinolin-4-amine, grounded in established chemical principles and optimized for high yield and purity.

Reaction Principle and Mechanism

The protection reaction proceeds via the nucleophilic attack of the exocyclic amine of 7-fluoroquinolin-4-amine on an electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[5][6] While the reaction can proceed without a catalyst, its rate is often sluggish, particularly with less nucleophilic aromatic amines.

The Role of a Catalyst:

To accelerate the reaction and ensure high conversion, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is employed.[7] The mechanism involves two key stages:

  • Activation of Boc₂O: DMAP, being a more potent nucleophile than the quinolinamine, attacks the Boc anhydride to form a highly reactive N-tert-butyloxycarbonyl-pyridinium intermediate. This intermediate is significantly more electrophilic than Boc₂O itself.[8]

  • Nucleophilic Transfer: The 4-amino group of the quinoline then attacks the carbonyl carbon of this activated intermediate, leading to the formation of the desired N-Boc protected product and regenerating the DMAP catalyst.[8][9]

The overall process is driven forward by the formation of stable byproducts: gaseous carbon dioxide and tert-butanol.[6]

G cluster_activation Activation Step cluster_transfer Nucleophilic Transfer DMAP DMAP (Catalyst) Intermediate Reactive Intermediate (N-Boc-pyridinium) DMAP->Intermediate Attacks Boc2O Boc₂O Boc2O->Intermediate Product Boc-Protected Product Intermediate->Product Amine 7-Fluoroquinolin-4-amine Amine->Product Attacks Intermediate Byproducts t-BuOH + CO₂ + DMAP Product->Byproducts Releases

Caption: Catalytic cycle of DMAP in Boc protection.

Detailed Experimental Protocol

This protocol is designed for the efficient synthesis of tert-butyl N-(7-fluoroquinolin-4-yl)carbamate.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
7-Fluoroquinolin-4-amine>98% PuritySigma-AldrichStore in a desiccator.
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeAcros OrganicsCan melt near room temp; handle with care.[10]
4-(Dimethylamino)pyridine (DMAP)>99% PurityAlfa AesarHighly effective catalyst; use in a fume hood.[7]
Tetrahydrofuran (THF)Anhydrous, >99.9%Fisher ScientificUse a dry solvent to prevent hydrolysis of Boc₂O.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRPrepared in deionized water.
Brine (Saturated NaCl)ACS GradeVWRPrepared in deionized water.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeEMD MilliporeFor drying the organic phase.
Ethyl Acetate (EtOAc)HPLC GradeJ.T. BakerFor extraction.
HexanesHPLC GradeJ.T. BakerFor purification/crystallization.
Reaction Workflow

Caption: Overall experimental workflow for Boc protection.

Step-by-Step Procedure

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-fluoroquinolin-4-amine (1.00 g, 6.17 mmol, 1.0 equiv).

    • Add 4-(dimethylamino)pyridine (DMAP) (75 mg, 0.617 mmol, 0.1 equiv).

    • Add anhydrous tetrahydrofuran (THF) (30 mL) and stir until all solids are dissolved.

  • Reagent Addition:

    • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.48 g, 6.78 mmol, 1.1 equiv) in anhydrous THF (10 mL).

    • Add the Boc₂O solution dropwise to the stirring amine solution over 5-10 minutes at room temperature. A slight exotherm may be observed.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The starting material should have a lower Rf value than the less polar, Boc-protected product. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[11] This step neutralizes any acidic species and helps to remove some of the water-soluble byproducts.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by one of two methods:

      • A) Flash Column Chromatography: Elute with a gradient of 10% to 30% ethyl acetate in hexanes on a silica gel column.

      • B) Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

  • Final Product Handling:

    • Dry the purified white to off-white solid under high vacuum to yield tert-butyl N-(7-fluoroquinolin-4-yl)carbamate.

Product Validation and Characterization

A successful reaction is validated by spectroscopic analysis of the purified product.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show the disappearance of the broad -NH₂ signal from the starting material and the appearance of two new key signals:

    • A large singlet at approximately δ 1.55 ppm (integrating to 9H), corresponding to the magnetically equivalent protons of the tert-butyl group.

    • A broad singlet at approximately δ 8.5-9.5 ppm (integrating to 1H), corresponding to the carbamate N-H proton.

    • The aromatic protons of the quinoline ring will also be present, with shifts slightly altered from the starting material.

  • Mass Spectrometry (ESI+): The analysis should confirm the mass of the product.

    • Expected [M+H]⁺ for C₁₄H₁₅FN₂O₂: m/z 263.12 .

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time; poor quality of Boc₂O (hydrolyzed); inactive catalyst.Allow the reaction to stir longer (up to 12 hours). If no change, add an additional 0.2 equiv of Boc₂O. Ensure anhydrous solvent was used.
Formation of Side Products Reaction temperature too high; excess Boc₂O leading to di-Boc protection (rare for this substrate); urea formation.[7]Maintain room temperature. Avoid using a large excess of Boc₂O. Ensure DMAP is fully dissolved before adding Boc₂O. Careful purification by column chromatography should separate most impurities.
Low Isolated Yield Product loss during aqueous work-up; incomplete extraction; poor crystallization.Ensure thorough extraction with ethyl acetate. During recrystallization, use the minimum amount of hot solvent necessary and allow for slow cooling. If the product is slightly water-soluble, back-extract the aqueous layers.
Oily Product Residual solvent; impurities.Dry the product under high vacuum for an extended period. If it remains an oil, purification by column chromatography is necessary.

Conclusion

This protocol provides a reliable and high-yielding method for the Boc protection of 7-fluoroquinolin-4-amine. The use of catalytic DMAP ensures efficient conversion under mild conditions. The resulting carbamate is a stable, versatile intermediate, poised for further elaboration in the synthesis of novel and complex molecules for drug discovery and development. Proper execution and monitoring as described will ensure the successful preparation of this key synthetic building block.

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • MH Chem. (2022). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-80. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Zarei, A. et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry. Retrieved from [Link]

  • Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • Wikipedia. (2015). Di-tert-butyl dicarbonate. YouTube. Retrieved from [Link]

  • ResearchGate. (2000). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]

  • National Institutes of Health. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7: Synthesis of (A) tert-butyl N-(6-bromoazulen-2-yl)carbamate.... Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (4-((7-chloroquinolin-4-yl)amino)pentyl)(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3] The functionalization of the quinoline core allows for the fine-tuning of these biological activities and the development of potent and selective therapeutic agents. This guide provides an in-depth exploration of both classical and modern synthetic methodologies for accessing this vital heterocyclic motif, with a focus on practical, step-by-step protocols and the underlying chemical principles that govern these transformations.

I. Classical Approaches to the Quinoline Core: Time-Tested Methodologies

For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while sometimes requiring harsh conditions, remain highly relevant for their reliability and scalability in producing a wide array of quinoline derivatives.

A. The Skraup Synthesis: A Robust Route to Unsubstituted and Substituted Quinolines

The Skraup synthesis is a powerful method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[4][5][6][7][8] The reaction is notoriously exothermic and requires careful temperature control.[6]

Causality Behind Experimental Choices: The sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization.[5][8] The oxidizing agent is crucial for the final aromatization step, converting a dihydroquinoline intermediate into the stable quinoline ring system.[6][8]

Experimental Protocol: Synthesis of Quinoline from Aniline [6]

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (optional, as a moderator)

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The addition should be slow and with cooling to manage the initial exotherm.

  • Add the oxidizing agent (e.g., nitrobenzene).

  • Gently heat the mixture. Once the reaction initiates, it will become exothermic. Maintain the temperature at a controlled level (typically 140-150°C) for several hours.[6]

  • After the reaction is complete, cool the mixture and dilute it with water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude quinoline by vacuum distillation.

Reaction Mechanism Workflow

Skraup_Synthesis cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael_Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline -H₂O (H₂SO₄) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidizing Agent

Caption: The Skraup synthesis mechanism.

B. The Doebner-von Miller Reaction: A Versatile Modification

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, leading to the formation of substituted quinolines.[4][9][10] This method offers greater flexibility in introducing substituents onto the quinoline ring.

Causality Behind Experimental Choices: The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids such as tin tetrachloride.[9][11] These catalysts facilitate both the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound and the subsequent cyclization and dehydration steps. Polymerization of the unsaturated starting material is a common side reaction, which can be mitigated by using a biphasic solvent system.[11]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [11]

Materials:

  • Aniline

  • Crotonaldehyde

  • Hydrochloric acid

  • Toluene

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Prepare a solution of aniline in aqueous hydrochloric acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the solution to reflux.

  • Prepare a solution of crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Continue refluxing for an additional 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

C. The Friedländer Synthesis: Condensation for Polysubstituted Quinolines

The Friedländer synthesis is a highly efficient method for producing polysubstituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4][12][13][14] This reaction can be catalyzed by either acids or bases.[12][13]

Causality Behind Experimental Choices: The choice of catalyst (acid or base) influences the reaction mechanism. In the base-catalyzed pathway, an aldol-type condensation typically occurs first, followed by cyclization and dehydration. In the acid-catalyzed pathway, the initial step is often the formation of a Schiff base, which then undergoes cyclization.[13] The use of mild catalysts like ceric ammonium nitrate can allow the reaction to proceed at ambient temperature.[15][16]

Experimental Protocol: Graphene Oxide-Catalyzed Friedländer Annulation [17]

Materials:

  • 2-Aminoaryl carbonyl compound (e.g., 2-aminobenzophenone)

  • α-Methylene carbonyl compound (e.g., ethyl acetoacetate)

  • Graphene oxide

  • Methanol

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl carbonyl compound (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and graphene oxide (20 mg).

  • Add methanol (5 mL) as the solvent.

  • Stir the mixture at 70°C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the graphene oxide catalyst.

  • Wash the catalyst with methanol.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Logical Relationship of Friedländer Reactants

Friedlander_Synthesis Reactant1 2-Aminoaryl Aldehyde or Ketone Product Substituted Quinoline Reactant1->Product Reactant2 Compound with α-Methylene Carbonyl Reactant2->Product Catalyst Acid or Base Catalyst Catalyst->Product

Caption: Reactants in the Friedländer synthesis.

D. The Conrad-Limpach-Knorr Synthesis: Accessing Hydroxyquinolines

This synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (quinolones).[18][19][20][21] The regiochemical outcome of the reaction is temperature-dependent.

Causality Behind Experimental Choices: At lower temperatures, the reaction proceeds via a Schiff base intermediate to yield the 4-hydroxyquinoline (Conrad-Limpach product). At higher temperatures, the aniline attacks the ester group of the β-ketoester, leading to a β-ketoanilide that cyclizes to form a 2-hydroxyquinoline (Knorr product).[19]

Experimental Protocol: Synthesis of 4-Hydroxyquinolines [22]

Materials:

  • Aniline derivative

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Dowtherm A (or other high-boiling solvent)

Procedure:

  • Mix the aniline and the β-ketoester and heat to approximately 140-160°C to form the enamine intermediate, removing the water formed.

  • Add the enamine intermediate to a preheated high-boiling solvent (e.g., Dowtherm A) at around 250°C.

  • Maintain this temperature for a short period to effect cyclization.

  • Cool the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate).

  • Collect the precipitated product by filtration.

  • Wash the product with the solvent and dry it.

II. Modern Synthetic Strategies: Efficiency and Selectivity

Contemporary organic synthesis has introduced milder and more efficient methods for constructing the quinoline scaffold, often leveraging transition metal catalysis and microwave irradiation.

A. Palladium-Catalyzed Syntheses

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and quinolines are no exception. These methods often proceed under mild conditions and exhibit high functional group tolerance.[23] Palladium-catalyzed reactions can be employed to construct the quinoline ring or to functionalize a pre-existing quinoline core.[24][25][26][27]

Example Application: A palladium-catalyzed one-pot synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes has been developed.[25] Another approach involves the oxidative cyclization of aryl allyl alcohols and anilines.[24]

B. Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times, often from hours to minutes, and in many cases improving yields.[28][29][30][31][32]

Causality Behind Experimental Choices: Polar solvents are typically used in microwave-assisted synthesis as they couple efficiently with the microwave irradiation, leading to rapid and uniform heating of the reaction mixture.[32] However, solvent-free conditions are also highly effective and offer a greener synthetic route.[32]

Experimental Protocol: Microwave-Assisted Skraup Synthesis of 7-Amino-8-methylquinoline [30][32]

Materials:

  • 2,6-Diaminotoluene

  • Glycerol

  • Arsenic(V) oxide

  • Concentrated Sulfuric acid

Procedure:

  • In a microwave-safe reaction vessel, combine 2,6-diaminotoluene (4 mmol), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).

  • Subject the mixture to microwave irradiation (e.g., 250 W, 125-135°C for a specified time).

  • After irradiation, cool the vessel to room temperature.

  • Pour the reaction mixture into an ice-water mixture and basify to a pH of 9-10.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from water to obtain the pure product.

Workflow for Microwave-Assisted Synthesis

Microwave_Workflow Start Combine Reactants in Microwave Vessel Irradiate Microwave Irradiation (Controlled T & P) Start->Irradiate Cool Cool to Room Temperature Irradiate->Cool Workup Aqueous Workup (Neutralization/Extraction) Cool->Workup Purify Purification (Crystallization/Chromatography) Workup->Purify End Characterize Final Product (NMR, MS, etc.) Purify->End

Caption: General workflow for microwave-assisted synthesis.

III. Synthesis of Specifically Functionalized Quinolines

The introduction of specific functional groups onto the quinoline scaffold is critical for modulating its biological activity.

A. Synthesis of Aminoquinolines

4-Aminoquinolines are a particularly important class of compounds, with prominent members like chloroquine used as antimalarial drugs.[33][34] A common synthetic route is the nucleophilic aromatic substitution of a 4-chloroquinoline with an appropriate amine.[33][35]

Experimental Protocol: Synthesis of N-substituted 4-Aminoquinolines [34][36]

Materials:

  • 4,7-Dichloroquinoline

  • Appropriate amine (e.g., a primary or secondary amine)

  • N-methyl-2-pyrrolidone (NMP)

  • Potassium carbonate

  • Triethylamine

Procedure:

  • In a reaction vessel, combine 4,7-dichloroquinoline, the desired amine, potassium carbonate, and triethylamine in NMP.

  • Heat the mixture under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography.

B. Synthesis of Hydroxyquinolines

Hydroxyquinolines, such as 8-hydroxyquinoline, are widely used as chelating agents and are precursors to various pharmaceuticals.[37][38][39][40] The Skraup synthesis, using an aminophenol as the starting material, is a common method for their preparation.[37][39]

Experimental Protocol: Synthesis of 8-Hydroxyquinoline [37]

Materials:

  • o-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • o-Nitrophenol (oxidizing agent)

Procedure:

  • In a reaction vessel, slowly add concentrated sulfuric acid to glycerol with stirring.

  • Add o-aminophenol and o-nitrophenol to the mixture.

  • Heat the mixture to approximately 125-140°C.

  • After the reaction is complete, cool the mixture and dilute it with water.

  • Neutralize the solution to a pH of 7-7.2 with a sodium hydroxide solution.

  • The precipitated product can be purified by sublimation under reduced pressure.

IV. Data Summary and Comparison

Synthesis MethodKey ReactantsTypical ConditionsAdvantagesDisadvantages
Skraup Aniline, Glycerol, H₂SO₄, OxidantHigh Temp. (140-150°C)Robust, ScalableHighly exothermic, Harsh conditions
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcidic, RefluxVersatile for substitutionPolymerization side reactions
Friedländer 2-Aminoaryl Carbonyl, α-Methylene CarbonylAcid or Base CatalysisHigh yields, PolysubstitutionLimited by starting material availability
Conrad-Limpach Aniline, β-KetoesterHigh Temp. (140-250°C)Access to hydroxyquinolinesHigh temperatures required
Microwave-Assisted VariousMicrowave IrradiationRapid, Often higher yieldsRequires specialized equipment
Palladium-Catalyzed VariousPd Catalyst, Mild ConditionsHigh selectivity, Functional group toleranceCatalyst cost and removal

Conclusion

The synthesis of functionalized quinolines is a rich and evolving field. While classical methods remain indispensable, modern techniques offer new avenues for efficiency, selectivity, and greener chemistry. The choice of synthetic route will ultimately depend on the desired substitution pattern, the scale of the reaction, and the available resources. This guide provides a solid foundation for researchers to navigate the synthesis of these vital compounds, enabling the continued development of novel therapeutics and functional materials.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.). RSC Advances.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org.
  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (n.d.). RSC Publishing.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PubMed Central.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers.
  • Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. (n.d.). Taylor & Francis Online.
  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (n.d.). PubMed.
  • 8-Hydroxyquinoline synthesis. (n.d.). ChemicalBook.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (n.d.). PLOS One.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed Central.
  • Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. (n.d.). Chemical Communications (RSC Publishing).
  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (2024). Current Topics in Medicinal Chemistry.
  • Hydroxyquinoline Uses, Structure & Synthesis. (n.d.). Study.com.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
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  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. (n.d.). PubMed Central.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
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The Strategic Utility of Tert-butyl 7-fluoroquinolin-4-ylcarbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Advantage of Fluorination

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The strategic incorporation of a fluorine atom at the 7-position of the quinoline nucleus can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile. Tert-butyl 7-fluoroquinolin-4-ylcarbamate has emerged as a critical building block for the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle, allowing for the sequential and controlled introduction of various functionalities at the 4-position of the quinoline core. This application note provides a detailed guide to the synthesis and utilization of this versatile intermediate in drug discovery workflows.

Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a key intermediate in the synthesis of 4-anilino-7-fluoroquinoline derivatives, a class of compounds that has shown significant promise as inhibitors of various protein kinases implicated in cancer and other proliferative diseases. The 7-fluoroquinoline scaffold is a cornerstone in the design of potent and selective inhibitors for targets such as Epidermal Growth Factor Receptor (EGFR), Src kinase, Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, and Phosphoinositide 3-kinase (PI3K).

The general synthetic strategy involves the deprotection of the Boc group to unmask the reactive 4-amino functionality, followed by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce the desired aryl or heteroaryl substituent. This approach allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Below is a diagram illustrating the central role of this compound in the synthesis of various kinase inhibitors.

G cluster_synthesis Synthetic Pathway cluster_targets Biological Targets Start This compound Deprotection Boc Deprotection Start->Deprotection Acidic Conditions Intermediate 7-Fluoroquinolin-4-amine Deprotection->Intermediate Coupling Buchwald-Hartwig Amination Intermediate->Coupling Aryl Halide, Pd Catalyst, Base Final_Compounds 4-Anilino-7-fluoroquinoline Derivatives Coupling->Final_Compounds EGFR EGFR Final_Compounds->EGFR Inhibition Src Src Kinase Final_Compounds->Src Inhibition Abl Abl Kinase Final_Compounds->Abl Inhibition PI3K PI3K Final_Compounds->PI3K Inhibition

Caption: Synthetic utility of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a reliable three-step synthesis starting from 3-fluoroaniline.

Step 1: Synthesis of 4-hydroxy-7-fluoroquinoline

  • To a stirred solution of 3-fluoroaniline (1.0 eq) in diphenyl ether, add diethyl malonate (1.1 eq).

  • Heat the mixture to 250 °C for 2 hours, allowing for the removal of ethanol by distillation.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash thoroughly with hexane, and dry under vacuum to yield 4-hydroxy-7-fluoroquinoline.

Step 2: Synthesis of 4-chloro-7-fluoroquinoline

  • To a flask containing 4-hydroxy-7-fluoroquinoline (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 4 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-chloro-7-fluoroquinoline.

Step 3: Synthesis of this compound

  • In a sealed vessel, dissolve 4-chloro-7-fluoroquinoline (1.0 eq) in a solution of ammonia in methanol (7N).

  • Heat the mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain crude 7-fluoroquinolin-4-amine.

  • Dissolve the crude 7-fluoroquinolin-4-amine in a mixture of tetrahydrofuran (THF) and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Parameter Typical Value
Overall Yield 60-70%
Purity (HPLC) >98%
Appearance White to off-white solid
Protocol 2: Buchwald-Hartwig Amination using this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with 7-fluoroquinolin-4-amine, generated in situ from the title compound.

G Start Tert-butyl 7-fluoroquinolin-4-ylcarbamate Reaction Buchwald-Hartwig Amination (Deprotection and Coupling) Start->Reaction Reagents Aryl Bromide Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane) Reagents->Reaction Product 4-Anilino-7-fluoroquinoline Derivative Reaction->Product G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds and Activates PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Cell Survival, Proliferation, Angiogenesis Akt->Downstream Inhibitor 4-Anilino-7-fluoroquinoline Derivative Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibits

Application Note: A Robust Protocol for the Boc Deprotection of Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 7-fluoroquinolin-4-ylcarbamate to yield the corresponding 7-fluoroquinolin-4-amine. This procedure is particularly relevant for researchers and professionals in medicinal chemistry and drug development, where quinoline scaffolds are pivotal pharmacophores. The protocol details a standard acid-catalyzed deprotection using trifluoroacetic acid (TFA), offering in-depth explanations for each step, from reaction setup and monitoring to product isolation and purification. Emphasis is placed on ensuring scientific integrity, safety, and reproducibility.

Introduction: The Strategic Importance of Boc Deprotection in Quinoline Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[1] In the synthesis of complex molecules, particularly those with multiple reactive sites like the quinoline derivatives, the Boc group provides essential temporary protection of amine functionalities.[2] The target product of this protocol, 7-fluoroquinolin-4-amine, is a valuable building block in the synthesis of various biologically active compounds.[3][4]

The deprotection of this compound is achieved through an acid-catalyzed elimination mechanism. Trifluoroacetic acid (TFA), a strong organic acid, is the reagent of choice for this transformation due to its effectiveness and volatility, which simplifies its removal during work-up.[5][6]

Reaction Mechanism and Rationale

The Boc deprotection with TFA proceeds via a well-established three-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the highly acidic TFA.[7] This initial step activates the carbamate for cleavage.

  • Carbocation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[7]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine. The amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[7]

Experimental Protocol

This protocol is designed for the deprotection of this compound on a laboratory scale. All operations involving TFA must be conducted in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%N/AStarting material.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich, etc.Corrosive and toxic. Handle with extreme care in a fume hood.[8]
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich, etc.Common solvent for Boc deprotection.[9]
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentFisher Scientific, etc.For neutralization of the crude product.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher Scientific, etc.For drying the organic layer.
Diethyl Ether (Et₂O)ACS ReagentFisher Scientific, etc.For precipitation/washing of the product.
Ethyl Acetate (EtOAc)ACS ReagentFisher Scientific, etc.For extraction and as a component of the TLC mobile phase.
HexaneACS ReagentFisher Scientific, etc.As a component of the TLC mobile phase.
TLC PlatesSilica Gel 60 F₂₅₄Merck, etc.For reaction monitoring.
Ninhydrin StainPrepare in-houseFor visualization of the amine product on the TLC plate.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel and flask)

Step-by-Step Procedure

Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Place the flask in an ice bath and cool the solution to 0 °C with stirring. This is a precautionary measure to control any potential exotherm, especially for larger-scale reactions.[10]

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq.) to the stirred solution. A common and effective approach is to use a 1:1 mixture of DCM and TFA by volume.[5]

Reaction Monitoring:

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • To monitor by TLC, take a small aliquot of the reaction mixture and spot it on a silica gel plate. A suitable mobile phase for this separation is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The starting material (Boc-protected amine) will be less polar and have a higher Rf value than the product (amine).

  • Visualize the TLC plate under UV light (254 nm). Additionally, the plate can be stained with a ninhydrin solution and gently heated. The deprotected amine will appear as a distinct colored spot (typically purple or yellow), confirming the progress of the reaction.[11]

Work-up and Isolation:

  • Once the TLC analysis indicates complete consumption of the starting material, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporation with toluene or DCM (2-3 times) is recommended.[5]

  • The resulting residue is the trifluoroacetate salt of 7-fluoroquinolin-4-amine. To obtain the free amine, dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the remaining acid.[3] Caution: Carbon dioxide gas will evolve during neutralization. Ensure adequate venting.

  • Gently shake the separatory funnel, releasing the pressure frequently. Continue adding the basic solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.

  • Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 7-fluoroquinolin-4-amine.

Purification:

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. The fractions containing the pure product can be identified by TLC.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for purification.

Characterization

The identity and purity of the final product, 7-fluoroquinolin-4-amine, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic tert-butyl singlet at ~1.5 ppm in the ¹H NMR spectrum is a clear indication of successful Boc deprotection.

Visualizing the Workflow and Mechanism

To provide a clear visual representation of the process, the following diagrams have been generated using Graphviz.

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Starting Material in DCM B 2. Cool to 0 °C A->B C 3. Add TFA B->C D 4. Stir at Room Temperature (1-4 hours) C->D E 5. Monitor by TLC D->E F 6. Concentrate in vacuo E->F G 7. Neutralize with NaHCO₃ F->G H 8. Extract with Organic Solvent G->H I 9. Dry and Concentrate H->I J 10. Purify (Chromatography/ Recrystallization) I->J K 11. Characterize (NMR, MS) J->K

Caption: Experimental workflow for the Boc deprotection of this compound.

Boc_Deprotection_Mechanism Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + TFA Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation Cleavage Product Free Amine + CO₂ Carbocation->Product Decarboxylation Salt Amine TFA Salt Product->Salt + TFA

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Safety and Handling Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe burns to the skin and eyes and is harmful if inhaled.[12][13] Always handle TFA in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile for small volumes, butyl rubber for larger volumes), a lab coat, and splash goggles.[12] An eyewash station and safety shower should be readily accessible.[13]

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen.[9] Avoid inhalation and skin contact.

  • Neutralization: The neutralization of TFA with a bicarbonate or carbonate base is an exothermic reaction that produces carbon dioxide gas. Perform this step slowly and with caution to avoid pressure buildup and splashing.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid, short reaction time, or low temperature.Increase the amount of TFA, extend the reaction time, or allow the reaction to proceed at room temperature for a longer duration.[11] Gentle warming can be considered if the substrate is stable.
Formation of Byproducts The reactive tert-butyl cation may alkylate other nucleophilic sites on the molecule.While less common with this substrate, if side products are observed, consider adding a scavenger like triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation.
Product is an Oil/Gummy Solid The product may be the TFA salt, which can be hygroscopic or non-crystalline.Ensure complete neutralization during the work-up. If the free amine is an oil, attempt to form a solid hydrochloride salt by dissolving it in a minimal amount of an appropriate solvent and bubbling dry HCl gas through it.
Difficulty in Purification The product and starting material have similar polarities.Optimize the TLC mobile phase to achieve better separation before attempting column chromatography. A different solvent system for recrystallization may also be necessary.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the Boc deprotection of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural steps and safety precautions, researchers can confidently and reproducibly synthesize 7-fluoroquinolin-4-amine, a key intermediate for further chemical exploration and drug discovery efforts.

References

  • ResearchGate. (2016, April 18). How to remove TFA salt? Retrieved from [Link]

  • Li, W., et al. (2011). Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl) fluoroquinolone derivatives. European Journal of Medicinal Chemistry, 46(6), 2421-6. Retrieved from [Link]

  • University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - TRIFLUOROACETIC ACID. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Awuah, E., & Capson, T. L. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 24021–24026. Retrieved from [Link]

  • Ren, S., et al. (2011). Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)-fluoroquinolone derivatives. European Journal of Medicinal Chemistry, 46(9), 4576-81. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Varun, B. U., et al. (2017). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. ACS medicinal chemistry letters, 8(12), 1269–1274. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

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Laboratory-Scale Synthesis of Fluoroquinolone Intermediates: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the laboratory-scale synthesis of key intermediates required for the preparation of fluoroquinolone antibiotics. By explaining the causality behind experimental choices and providing self-validating protocols with integrated analytical data, this document aims to serve as a trusted resource for synthetic and medicinal chemists.

Introduction: The Architectural Blueprint of Fluoroquinolones

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] The core structure of most fluoroquinolones consists of a bicyclic quinolone ring system, with key substituents at the N-1, C-7, and C-8 positions influencing their potency, spectrum of activity, and pharmacokinetic properties. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, driving the development of new and more effective analogs.

This guide will focus on the practical laboratory synthesis of three crucial building blocks:

  • The Quinolone Core: Specifically, the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a versatile precursor for many commercial fluoroquinolones like ciprofloxacin.

  • The N-1 Side Chain: The synthesis of cyclopropylamine, a common substituent at the N-1 position that enhances antibacterial activity.

  • The C-7 Side Chain Precursor: The preparation of N-Boc-piperazine, a protected form of piperazine that can be readily functionalized and coupled to the C-7 position of the quinolone core to improve bacterial cell wall penetration.

I. Synthesis of the Fluoroquinolone Core: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The construction of the bicyclic quinolone core is a pivotal step in fluoroquinolone synthesis. The Gould-Jacobs reaction and its variations are foundational methods for creating this scaffold.[2] Here, we present a multi-step synthetic route starting from commercially available reagents.

Diagram of the Synthetic Workflow

workflow A 2,4-dichloro-5-fluorobenzoyl chloride B Diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate A->B Diethyl malonate, Mg, EtOH/Ether C Ethyl 2,4-dichloro-5-fluorobenzoylacetate B->C p-TsOH, H2O, Heat D Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate C->D Triethyl orthoformate, Acetic anhydride, Cyclopropylamine E Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E NaH, Dioxane, Reflux F 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid E->F KOH, H2O/EtOH, Reflux then HCl

Caption: Synthetic pathway to the fluoroquinolone core.

Protocol 1.1: Synthesis of Diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate

This step involves the acylation of diethyl malonate with 2,4-dichloro-5-fluorobenzoyl chloride. The reaction proceeds via the formation of a magnesium enolate of diethyl malonate, which then acts as a nucleophile.

Materials:

  • Magnesium turnings

  • Anhydrous ethanol

  • Carbon tetrachloride

  • Diethyl malonate

  • Anhydrous diethyl ether

  • 2,4-dichloro-5-fluorobenzoyl chloride[3][4][5][6]

  • Ice-water

  • Concentrated sulfuric acid

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 24.3 g of magnesium turnings in 50 ml of anhydrous ethanol.

  • Add 5 ml of carbon tetrachloride to initiate the reaction.

  • Once the reaction begins, add a mixture of 160 g of diethyl malonate, 100 ml of absolute ethanol, and 400 ml of anhydrous ether dropwise to maintain a vigorous reflux.

  • After the addition is complete, heat the mixture at reflux for an additional 2 hours.

  • Cool the reaction mixture to -10°C to -5°C using a dry ice/acetone bath.

  • Slowly add a solution of 227.5 g of 2,4-dichloro-5-fluorobenzoyl chloride in 100 ml of absolute ether dropwise, maintaining the low temperature.[7]

  • After addition, stir the mixture at 0°C to -5°C for 1 hour, then allow it to warm to room temperature overnight.

  • Quench the reaction by carefully adding a mixture of 400 ml of ice-water and 25 ml of concentrated sulfuric acid.

  • Separate the phases and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate, which can be used in the next step without further purification.[7]

Protocol 1.2: Synthesis of Ethyl 2,4-dichloro-5-fluorobenzoylacetate

This step involves the hydrolysis and decarboxylation of the malonate intermediate to a β-ketoester.

Materials:

  • Crude diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate

  • p-toluenesulfonic acid

  • Water

  • Methylene chloride

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To an emulsion of 34.9 g of crude diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate in 50 ml of water, add 0.15 g of p-toluenesulfonic acid.

  • Heat the mixture to boiling and stir vigorously for 3 hours.

  • Cool the emulsion to room temperature and extract several times with methylene chloride.

  • Combine the organic extracts, wash once with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The residue can be purified by vacuum distillation to yield ethyl 2,4-dichloro-5-fluorobenzoylacetate.[8]

Protocol 1.3: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This multi-step, one-pot procedure involves the formation of an enamine, followed by cyclization and hydrolysis to yield the final quinolone core.

Materials:

  • Ethyl 2,4-dichloro-5-fluorobenzoylacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Cyclopropylamine

  • Anhydrous dioxane

  • Sodium hydride (80% dispersion in oil)

  • Potassium hydroxide

  • Water

  • Semi-concentrated hydrochloric acid

Procedure:

  • A mixture of ethyl 2,4-dichloro-5-fluorobenzoylacetate, triethyl orthoformate, and acetic anhydride is heated to form the intermediate ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate.

  • After cooling, cyclopropylamine is added, leading to the formation of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate.

  • To a solution of this intermediate in anhydrous dioxane, sodium hydride is added in portions while cooling with ice.

  • The mixture is then stirred at room temperature for 30 minutes and refluxed for 2 hours.

  • The dioxane is removed under vacuum.

  • The residue is suspended in water, and potassium hydroxide is added. The mixture is refluxed for 1.5 hours to hydrolyze the ester.

  • The warm solution is filtered, and the filtrate is acidified to pH 1-2 with semi-concentrated hydrochloric acid while cooling with ice.

  • The resulting precipitate is filtered, washed with water, and dried under vacuum at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

II. Synthesis of the N-1 Side Chain: Cyclopropylamine

The cyclopropylamine moiety at the N-1 position is a hallmark of many potent fluoroquinolones. A common laboratory-scale synthesis involves the Hofmann rearrangement of cyclopropanecarboxamide.

Diagram of the Hofmann Rearrangement

hofmann A Cyclopropanecarboxamide B N-bromocyclopropanecarboxamide A->B Br2, NaOH C Cyclopropyl isocyanate B->C NaOH, Rearrangement D Cyclopropylamine C->D H2O, -CO2

Caption: Hofmann rearrangement for cyclopropylamine synthesis.

Protocol 2.1: Hofmann Rearrangement of Cyclopropanecarboxamide

This reaction converts a primary amide to a primary amine with one fewer carbon atom.[9] The key steps involve the formation of an N-bromoamide, which then rearranges to an isocyanate, followed by hydrolysis to the amine.[10]

Materials:

  • Cyclopropanecarboxamide

  • Sodium hydroxide solution (e.g., 20%)

  • Sodium hypochlorite solution (e.g., 13%)

  • Water

Procedure:

  • In a reaction vessel, suspend 42.6 g (0.5 mol) of cyclopropanecarboxamide in 200 g (1 mol) of 20% sodium hydroxide solution at 15-20°C.

  • Over approximately 10 minutes, add 279 g (0.5 mol) of 13.4% sodium hypochlorite solution to the suspension, ensuring the temperature does not exceed 20°C.

  • Stir the mixture for about 20 minutes at 15-20°C until it becomes homogeneous.

  • The reaction mixture can then be heated to facilitate the rearrangement and hydrolysis. A common method is to pass the solution through a heated tubular reactor or to heat the batch reaction to 45-50°C.[9]

  • The resulting cyclopropylamine can be isolated by steam distillation from the reaction mixture.

III. Synthesis of the C-7 Side Chain Precursor: N-Boc-piperazine

The piperazine ring at the C-7 position is crucial for the antibacterial spectrum and potency of many fluoroquinolones. Protecting one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group allows for selective functionalization of the other nitrogen before coupling to the quinolone core.

Protocol 3.1: Synthesis of N-Boc-piperazine

This protocol describes a straightforward method for the mono-protection of piperazine.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Dichloromethane (DCM) or a suitable solvent system

  • Sodium hydroxide solution (optional, for workup)

Procedure:

  • Dissolve piperazine (e.g., 1 equivalent) in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (e.g., 0.5 equivalents for mono-protection) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • The reaction mixture can be concentrated, and the product purified by column chromatography or by an extractive workup to remove unreacted piperazine and di-Boc-piperazine.

IV. Analytical Characterization of Intermediates

To ensure the identity and purity of the synthesized intermediates, a combination of spectroscopic techniques is employed. Below are the expected analytical data for the key compounds described in this guide.

Table 1: Analytical Data for Key Fluoroquinolone Intermediates
Compound Molecular Formula Molecular Weight ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec (m/z)
Cyclopropylamine C₃H₇N57.090.25-0.45 (m, 4H, CH₂), 2.2-2.4 (m, 1H, CH), 1.1 (br s, 2H, NH₂)2.5 (CH₂), 33.0 (CH)3360, 3280 (N-H stretch), 2920 (C-H stretch)57 (M⁺), 56, 42, 28
N-Boc-piperazine C₉H₁₈N₂O₂186.251.46 (s, 9H, C(CH₃)₃), 2.75 (t, 4H, CH₂), 3.38 (t, 4H, CH₂)28.4 (C(CH₃)₃), 45.9 (CH₂), 79.5 (C=O), 154.9 (C(CH₃)₃)3340 (N-H stretch), 2975, 2850 (C-H stretch), 1690 (C=O stretch)186 (M⁺), 130, 114, 57
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₃H₉ClFNO₃281.671.1-1.3 (m, 4H, cyclopropyl CH₂), 3.5-3.7 (m, 1H, cyclopropyl CH), 7.7 (d, 1H, H-8), 8.0 (d, 1H, H-5), 8.7 (s, 1H, H-2), 14.5 (s, 1H, COOH)8.0 (cyclopropyl CH₂), 35.5 (cyclopropyl CH), 108.0 (C-3), 112.0 (C-5), 119.0 (C-8), 120.0 (C-4a), 126.0 (C-7), 139.0 (C-8a), 145.0 (C-2), 154.0 (C-6), 166.0 (C=O, acid), 177.0 (C=O, ketone)3400-2500 (O-H stretch), 1720 (C=O, acid), 1620 (C=O, ketone), 1600, 1480 (C=C stretch)281 (M⁺), 263, 236, 208

Note: NMR data can vary slightly depending on the solvent used. The data for 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are representative and compiled from various sources.[10][11][12][13][14][15][16][17]

Conclusion

The synthetic protocols and analytical data presented in this guide offer a robust framework for the laboratory-scale preparation of essential fluoroquinolone intermediates. By understanding the underlying chemical principles and having access to reliable, step-by-step procedures, researchers can confidently synthesize these building blocks for the development of novel antibacterial agents. Adherence to standard laboratory safety practices is paramount when handling the reagents and performing the reactions described herein.

References

  • PrepChem. (n.d.). Synthesis of ethyl 2,4-dichloro-5-fluoro-benzoylacetate. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
  • Patsnap. (n.d.). Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • PrepChem. (n.d.). Synthesis of diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2,4-dichloro-5-fluoro-benzoylacetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). The Gould-Jacobs Reaction.
  • Charette, A. B., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synlett.
  • PubChem. (n.d.). Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate. Retrieved from [Link]

  • European Patent Office. (1989). Process for the manufacture of cyclopropylamine. EP 0205403 B1.
  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
  • Google Patents. (n.d.). Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide.
  • Google Patents. (n.d.). Process for the preparation of cyclopropylamine.

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Application Notes and Protocols: Versatile Downstream Reactions of Tert-butyl 7-fluoroquinolin-4-ylcarbamate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Fluoroquinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3] Among these, the 7-fluoroquinoline moiety is of particular interest. The fluorine atom at the 7-position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[4]

Tert-butyl 7-fluoroquinolin-4-ylcarbamate serves as a pivotal intermediate in the synthesis of diverse 7-substituted 4-aminoquinoline libraries. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position allows for selective reactions at the C7 position of the quinoline ring. This guide provides detailed protocols for key downstream reactions of this versatile building block, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, followed by the deprotection of the 4-amino group for further derivatization.

Core Synthetic Strategies: A Visual Overview

The primary downstream transformations of this compound can be categorized into three main stages: functionalization at the C7 position, deprotection of the Boc group, and subsequent derivatization of the 4-amino group.

G A This compound B C7-Functionalization A->B SNA / Cross-Coupling C 7-Substituted Boc-protected Intermediate B->C D Boc Deprotection C->D Acidic Conditions E 7-Substituted 4-aminoquinoline D->E F Further Derivatization E->F Amide Coupling, etc. G Final Drug Candidates / Probes F->G

Figure 1: General workflow for the derivatization of this compound.

Part 1: C7-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline ring system activates the C7 position for nucleophilic aromatic substitution, allowing for the displacement of the fluorine atom by various nucleophiles.

Amination with Alkylamines

The introduction of alkylamino side chains at the C7 position is a common strategy in the development of bioactive quinolines.

Protocol 1: Synthesis of Tert-butyl 7-(butylamino)quinolin-4-ylcarbamate

  • Materials:

    • This compound

    • n-Butylamine

    • N,N-Diisopropylethylamine (DIPEA)

    • N-Methyl-2-pyrrolidone (NMP)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in NMP, add n-butylamine (3.0 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with EtOAc (3 x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired product.

Table 1: Representative SNAr Amination Reactions

NucleophileProductTypical ConditionsExpected Yield
n-ButylamineTert-butyl 7-(butylamino)quinolin-4-ylcarbamateNMP, DIPEA, 130 °C, 18 h75-85%
PiperidineTert-butyl 7-(piperidin-1-yl)quinolin-4-ylcarbamateNMP, K₂CO₃, 120 °C, 16 h80-90%
MorpholineTert-butyl 7-(morpholino)quinolin-4-ylcarbamateDMSO, 140 °C, 24 h70-80%

Part 2: C7-Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile approach to form carbon-carbon and carbon-nitrogen bonds at the C7 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoline core and a variety of organoboron reagents.[5][6][7]

G cluster_0 Suzuki-Miyaura Coupling A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) B Aryl/Heteroaryl Boronic Acid D Base (e.g., K₂CO₃) E Solvent (e.g., Toluene/H₂O) F 7-Aryl/Heteroaryl Substituted Product E->F Heat

Figure 2: Key components of a Suzuki-Miyaura coupling reaction.

Protocol 2: Synthesis of Tert-butyl 7-(pyridin-3-yl)quinolin-4-ylcarbamate

  • Materials:

    • This compound

    • 3-Pyridinylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), 3-pyridinylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

    • Add a 4:1 mixture of toluene and water.

    • Degas the mixture by bubbling with argon for 15-20 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) to the mixture and degas for another 5 minutes.

    • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with EtOAc (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds, allowing for the coupling of the 7-fluoroquinoline with a wide range of amines.[8][9]

Protocol 3: Synthesis of Tert-butyl 7-(phenylamino)quinolin-4-ylcarbamate

  • Materials:

    • This compound

    • Aniline

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • Xantphos

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous 1,4-Dioxane

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry reaction flask, add this compound (1.0 eq), aniline (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the mixture to 100-110 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Table 2: Comparison of Cross-Coupling Reaction Parameters

ReactionCatalyst SystemBaseSolventTemperature (°C)
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/H₂O90-100
Buchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane100-110

Part 3: Boc Deprotection

The removal of the Boc protecting group is a crucial step to liberate the 4-amino functionality for further derivatization. This is typically achieved under acidic conditions.

Protocol 4: General Procedure for Boc Deprotection

  • Materials:

    • Boc-protected 7-substituted quinoline

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected 7-substituted quinoline (1.0 eq) in DCM.

    • Add TFA (10-20 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 4-amino-7-substituted quinoline.

G A Boc-Protected Amine B Acid (e.g., TFA) A->B Addition C Protonation of Carbonyl Oxygen B->C D Formation of tert-butyl cation and Carbamic Acid C->D Elimination E Decarboxylation D->E F Free Amine E->F

Figure 3: Simplified mechanism of acid-catalyzed Boc deprotection.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel 7-substituted 4-aminoquinoline derivatives. The protocols outlined in this guide provide robust and reproducible methods for C7-functionalization via SNAr and palladium-catalyzed cross-coupling reactions, as well as the subsequent deprotection of the 4-amino group. These synthetic strategies empower researchers and drug development professionals to efficiently generate diverse libraries of quinoline-based compounds for the discovery of new therapeutic agents.

References

  • Vertex AI Search. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain - Der Pharma Chemica. (n.d.).
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline to Overcome Drug Resistance in Malaria Chemotherapy - PubMed Central. (n.d.).
  • Buchwald-Hartwig Amin
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity - Experts@Minnesota. (2011).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.).
  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.).
  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed. (n.d.).
  • Deprotection of N-tert-Butoxycarbonyl (Boc)
  • 4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. (2022).
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (2017).
  • Protecting Groups for Amines: Carbam
  • Application Notes and Protocols for the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile via Suzuki Coupling Reactions - Benchchem. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
  • 1628794-75-1|tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)
  • tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)
  • multiple nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. (n.d.).
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Novel Fluoroquinolone Antibacterial Agents Containing Oxime-Substituted (Aminomethyl)pyrrolidines: Synthesis and Antibacterial Activity of 7-(4-(Aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro- 4-oxo-1,4-dihydro[1]naphthyridine-3-carboxylic Acid ( - ACS Publications. (n.d.).

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Tert-butyl 7-fluoroquinolin-4-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical Boc-protection step. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis, improve yield, and ensure the purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound is showing multiple spots on TLC, apart from the starting material and the desired product. What are the likely side products?

A1: In the Boc-protection of 4-amino-7-fluoroquinoline, several side products can arise from the reactivity of the starting materials and intermediates. The most commonly observed impurities are:

  • Di-Boc Protected Adduct (N,N-bis(tert-butoxycarbonyl)-7-fluoroquinolin-4-amine): This occurs when the initially formed carbamate is further acylated.

  • N,N'-bis(7-fluoroquinolin-4-yl)urea: This urea derivative can form through a reactive isocyanate intermediate.

  • Unreacted 4-amino-7-fluoroquinoline: Incomplete conversion is a frequent issue, particularly with less nucleophilic aromatic amines.[1]

  • tert-Butanol: Arises from the hydrolysis of the Boc anhydride.[2]

The formation of these side products is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and stoichiometry of reagents.

Q2: I have a significant amount of a higher Rf, non-polar impurity. How can I confirm if it is the di-Boc protected product and how can I avoid its formation?

A2: The di-Boc protected adduct is a likely candidate for a higher Rf impurity due to the increased lipophilicity from the second Boc group.

Identification:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the addition of a second Boc group (M+100) to your desired product.

  • ¹H NMR: The proton on the carbamate nitrogen will be absent. You may also observe shifts in the aromatic protons of the quinoline ring due to the increased steric hindrance and electronic effects of the two Boc groups.

Mechanism of Formation:

The formation of the di-Boc adduct is often facilitated by the use of a strong nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[3] The initial N-Boc product can be deprotonated by a strong base, and the resulting anion can then be acylated by another molecule of di-tert-butyl dicarbonate.

Mitigation Strategies:

  • Avoid DMAP: If you are using DMAP as a catalyst, consider omitting it or using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate. A large excess can drive the formation of the di-Boc product.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of the second acylation.

Q3: A polar, less soluble side product is complicating my purification. Could this be a urea derivative, and how is it formed?

A3: Yes, a polar and potentially less soluble impurity is characteristic of the N,N'-bis(7-fluoroquinolin-4-yl)urea.

Identification:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to two molecules of 4-amino-7-fluoroquinoline linked by a carbonyl group.

  • ¹³C NMR: The presence of a carbonyl carbon signal in the range of 155-165 ppm is indicative of a urea.

  • FT-IR: A strong C=O stretching vibration around 1630-1680 cm⁻¹ is characteristic of ureas.

Mechanism of Formation:

Urea formation can occur through a few pathways. One common route involves the in-situ generation of tert-butyl isocyanate from di-tert-butyl dicarbonate, which can then react with the starting amine.[4][5] Alternatively, the Boc-protected amine can react with another molecule of the starting amine under certain conditions to form the urea.[6]

Mitigation Strategies:

  • Temperature Control: Keep the reaction temperature low to minimize the decomposition of di-tert-butyl dicarbonate to isocyanate.

  • Order of Addition: Add the di-tert-butyl dicarbonate slowly to the solution of the amine and base. This keeps the concentration of the acylating agent low at any given time, favoring the desired reaction over side reactions.

  • Solvent Choice: Aprotic solvents like THF or DCM are generally preferred.

Reaction Pathway and Side Product Formation

The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the competing side reactions.

reaction_pathway cluster_main cluster_side1 cluster_side2 cluster_side3 start_amine 4-Amino-7-fluoroquinoline product This compound (Desired Product) start_amine->product + (Boc)₂O, Base urea N,N'-bis(7-fluoroquinolin-4-yl)urea (Side Product 2) boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O boc_anhydride->product hydrolysis_product tert-Butanol + CO₂ (Side Product 3) boc_anhydride->hydrolysis_product + H₂O isocyanate tert-Butyl Isocyanate boc_anhydride->isocyanate Heat/Base di_boc N,N-Di-Boc Adduct (Side Product 1) product->di_boc + (Boc)₂O, Base (e.g., DMAP) isocyanate->urea + 4-Amino-7-fluoroquinoline

Caption: Reaction scheme for the synthesis of this compound and major side products.

Summary of Common Side Products

Side ProductStructureKey Identification Markers
Di-Boc Adduct N,N-bis(tert-butoxycarbonyl)-7-fluoroquinolin-4-amineMS: M+100 of desired product¹H NMR: Absence of N-H proton
Urea Derivative N,N'-bis(7-fluoroquinolin-4-yl)ureaMS: M+ of 2x amine - H₂ + CO¹³C NMR: Signal at ~155-165 ppm
Hydrolysis Product tert-Butanol¹H NMR: Singlet at ~1.2 ppm

Recommended Experimental Protocol

This protocol is optimized to minimize the formation of common side products.

Materials:

  • 4-amino-7-fluoroquinoline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-7-fluoroquinoline (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of amine).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of anhydrous THF.

  • Add the di-tert-butyl dicarbonate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

References

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 580-584.
  • ResearchGate. (n.d.). Synthesis of 4-aminoquinolines-aminoacid conjugates. Retrieved from [Link]

  • Romero-Vargas, J. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1386469.
  • De, P., et al. (2019). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.
  • Costi, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(16), 4787.
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Organic Letters, 8(15), 3259–3262.
  • Bubleviciute, J., et al. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
  • Google Patents. (n.d.). CN108395383B - Synthesis method of tert-butyl isocyanate.
  • Pharmaffiliates. (n.d.). tert-Butyl (4-((7-chloroquinolin-4-yl)amino)pentyl)(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved from [Link]

  • Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Sciforum. (2005). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library. Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
  • Kim, D. H., et al. (1997). Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[][8]naphthyridine-3-carboxylic acid (LB20304). Journal of Medicinal Chemistry, 40(22), 3584–3593.

  • PubChem. (n.d.). tert-Butyl n-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dynamic Intramolecular Cap for Preserving Metallodrug Integrity—A Case of Catalytic Fluoroquinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7: Synthesis of (A) tert-butyl N-(6-bromoazulen-2-yl)carbamate. Retrieved from [Link]

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Technical Support Center: Optimization of Boc Protection for Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of the tert-butoxycarbonyl (Boc) protection of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My Boc protection reaction is sluggish or has failed completely, especially with an electron-deficient aniline. What are the primary causes and how can I resolve this?

Answer:

The most common reason for a failed or slow Boc protection of aromatic amines is the low nucleophilicity of the nitrogen atom.[1][2] Electron-withdrawing groups on the aromatic ring significantly decrease the electron density on the nitrogen, making it a poor nucleophile for attacking the di-tert-butyl dicarbonate ((Boc)₂O).[3]

Troubleshooting Steps:

  • Catalyst Addition (DMAP): The addition of a catalytic amount (0.1 equiv.) of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction rate.[4] DMAP is a hypernucleophilic catalyst that reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium species, which is more susceptible to attack by the weakly nucleophilic aniline.[5][6]

  • Solvent Choice: While aprotic solvents like Dichloromethane (DCM) and Acetonitrile (MeCN) are common, alcoholic solvents such as methanol can significantly enhance the reaction rate for aromatic amines, even without a base.[7] Quantum mechanics (QM) calculations suggest that the alcohol stabilizes the transition state through hydrogen bonding.[7]

  • Elevated Temperature: For particularly unreactive anilines, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to drive the reaction forward.[8]

  • Alternative Catalysts: In some cases, iodine (I₂) has been shown to be an effective catalyst for the N-Boc protection of amines under solvent-free conditions at room temperature.[9]

Question 2: I'm observing the formation of multiple products or significant side reactions. What's happening and how can I improve selectivity?

Answer:

Side reactions can arise from several factors, including the presence of other nucleophilic groups or the reaction conditions themselves.

Common Side Reactions & Solutions:

  • N,N-di-Boc Formation: This can occur with primary amines, especially with prolonged reaction times or a large excess of (Boc)₂O. To mitigate this, use a stoichiometric amount of (Boc)₂O (1.05-1.2 equivalents) and monitor the reaction closely by Thin Layer Chromatography (TLC).

  • Reaction with Other Nucleophiles: If your substrate contains other nucleophilic groups (e.g., phenols, thiols), they can also react with (Boc)₂O. While the amine is generally more nucleophilic, competitive reactions can occur. Running the reaction at a lower temperature (0 °C to room temperature) can often improve selectivity for the more reactive amine.

  • Isocyanate Formation: Under strongly basic conditions and elevated temperatures, there is a risk of the Boc-protected amine decomposing to form an isocyanate.[10] It is advisable to use a mild base like triethylamine (TEA) or sodium bicarbonate rather than stronger bases if heating is required.

Question 3: My starting material, an amino acid derivative, has poor solubility in common organic solvents, leading to an incomplete reaction. What is the best approach?

Answer:

Poor solubility of starting materials, especially zwitterionic compounds like amino acids, is a frequent hurdle.[1][11] An incomplete reaction is often a result of a heterogeneous mixture where the reagents cannot interact effectively.

Solubility Enhancement Strategies:

  • Aqueous Biphasic System: A highly effective method is to use a biphasic system of water and an organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[8] The amine can be dissolved in an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃), which also serves to neutralize the acidic byproducts. The (Boc)₂O remains in the organic phase, and the reaction occurs at the interface.

  • Use of Co-solvents: A mixture of solvents can be employed to improve solubility. For example, a combination of water, methanol, and triethylamine has been reported to be effective.[12]

  • Initial Salt Formation: For amine hydrochlorides or other salts, it is crucial to first liberate the free amine using a base before the Boc protection. This can be done in a separate step or in situ.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is a base always necessary for Boc protection of aromatic amines?

A1: Not always. The reaction between an amine and (Boc)₂O produces tert-butanol and carbon dioxide, and the proton from the amine ends up on the tert-butyl carbonate intermediate.[5][13] However, for less nucleophilic aromatic amines, a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to scavenge the proton from the newly formed carbamate, driving the equilibrium towards the product.[6]

Q2: What is the mechanism of DMAP catalysis in Boc protection?

A2: DMAP acts as a nucleophilic catalyst. It attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a highly electrophilic N-Boc-pyridinium intermediate and releasing a tert-butyl carbonate anion.[5][6] The weakly nucleophilic aromatic amine then attacks this activated intermediate, which is a much faster reaction than with (Boc)₂O alone. The DMAP catalyst is then regenerated.[5][6]

Q3: How do I effectively monitor the progress of my Boc protection reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material (amine), the product (Boc-protected amine), and (Boc)₂O. The starting amine is typically more polar and will have a lower Rf value than the less polar Boc-protected product. Staining with ninhydrin can be useful for visualizing the amine starting material, which will appear as a colored spot, while the protected amine will not stain.

Q4: What is the standard workup procedure for a Boc protection reaction?

A4: A typical workup involves quenching the reaction, followed by an aqueous wash and extraction.

  • Quench: If a base like TEA was used, the reaction is often quenched with a mild aqueous acid like saturated ammonium chloride (NH₄Cl) solution or water.

  • Extraction: The product is then extracted into an organic solvent such as ethyl acetate or DCM.

  • Wash: The organic layer is washed with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.[4]

Q5: How can I remove unreacted (Boc)₂O from my final product?

A5: Unreacted (Boc)₂O can sometimes co-elute with the desired product during chromatography.

  • Sublimation: (Boc)₂O can be removed by sublimation under high vacuum.[12]

  • Scavenger Resins: Polymer-supported tris(2-aminoethyl)amine (PS-Trisamine) can be used to scavenge excess (Boc)₂O.[2] The resin is simply stirred with the reaction mixture and then filtered off.

  • Basic Wash: A wash with a dilute aqueous solution of a base like sodium bicarbonate can help to hydrolyze some of the remaining (Boc)₂O.

Section 3: Experimental Protocols

Protocol 1: Standard DMAP-Catalyzed Boc Protection of an Aromatic Amine

This protocol is suitable for most aromatic amines, including those that are moderately electron-deficient.

Materials:

  • Aromatic amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the aromatic amine (1.0 equiv) in DCM or MeCN.

  • Add DMAP (0.1 equiv) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.[4]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Optimized Boc Protection for Highly Electron-Deficient Anilines in Methanol

This protocol leverages the rate-enhancing effect of an alcoholic solvent and is particularly useful for challenging, electron-poor substrates.

Materials:

  • Electron-deficient aniline (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the electron-deficient aniline (1.0 equiv) in methanol.

  • Add di-tert-butyl dicarbonate (1.2 equiv) to the solution.

  • Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic solution with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: Data Presentation and Visualization

Table 1: Recommended Conditions for Various Aromatic Amines
Substrate TypeRecommended SolventCatalyst/BaseTemperatureKey Considerations
Electron-rich AnilineDCM, THF, MeCNTEA (optional)Room TempReaction is typically fast.
Sterically Hindered AnilineMeCN, DioxaneDMAP (catalytic)Room Temp to 40 °CMay require longer reaction times.
Electron-deficient AnilineMethanol, THFDMAP (catalytic)Room Temp to 50 °CDMAP is highly recommended for good conversion.[4]
Zwitterionic AmineWater/DCMNaHCO₃Room TempBiphasic system is crucial for solubility.[8]
Visualizations

Boc_Protection_Mechanism cluster_0 DMAP Catalysis DMAP DMAP Intermediate N-Boc-pyridinium (Highly Reactive) DMAP->Intermediate + (Boc)₂O Boc2O (Boc)₂O Intermediate->DMAP Releases DMAP Aniline Ar-NH₂ Product Ar-NHBoc Aniline->Product + Intermediate

Caption: DMAP-catalyzed Boc protection mechanism.

Troubleshooting_Workflow Start Reaction Incomplete? Check_Nucleophilicity Is aniline electron-deficient? Start->Check_Nucleophilicity Yes Check_Solubility Is starting material soluble? Start->Check_Solubility No Add_DMAP Add DMAP (0.1 eq) Check_Nucleophilicity->Add_DMAP Yes Use_Methanol Switch to Methanol as solvent Add_DMAP->Use_Methanol Heat_Reaction Increase Temperature (40-50 °C) Use_Methanol->Heat_Reaction Success Reaction Complete Heat_Reaction->Success Biphasic_System Use Water/DCM with NaHCO₃ Check_Solubility->Biphasic_System No Check_Solubility->Success Yes Biphasic_System->Success

Caption: Troubleshooting workflow for incomplete Boc protection.

References

  • Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O + Base + DMAP) . Common Organic Chemistry. [Link]

  • Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature . ResearchGate. [Link]

  • Having great trouble with a Boc-protection reaction . Reddit. [Link]

  • Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. [Link]

  • DI-tert-BUTYL DICARBONATE . Organic Syntheses Procedure. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines . Chemistry Steps. [Link]

  • Reactions that Work: Boc Protection . Chemtips - WordPress.com. [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols . ACS Publications. [Link]

  • Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis . Der Pharma Chemica. [Link]

  • BOC Protection and Deprotection . Hebei Boze Chemical Co., Ltd. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . [Link]

  • Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols . PubMed. [Link]

  • EXPERIMENTAL PROCEDURES . Beilstein Journals. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . Organic Process Research & Development - ACS Publications. [Link]

  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature . ResearchGate. [Link]

  • Di-tert-butyl dicarbonate . Wikipedia. [Link]

  • Amine Boc protection-Mechanism and Reaction Setup . YouTube. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure . OSTI.GOV. [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines . [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC - NIH. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates . ResearchGate. [Link]

  • Electron‐deficient anilines, scalability, safety analysis and... . ResearchGate. [Link]

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Purification of crude Tert-butyl 7-fluoroquinolin-4-ylcarbamate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude Tert-butyl 7-fluoroquinolin-4-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally related compounds. Our focus is to provide not just solutions, but a deeper understanding of the chromatographic principles at play.

The purification of this molecule presents a unique set of challenges primarily stemming from two of its structural features: the basic quinoline nitrogen and the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[1][2] The quinoline moiety is prone to strong, often undesirable, interactions with the acidic silanol groups of standard silica gel, leading to poor peak shape and recovery.[3] Concurrently, the Boc group's sensitivity to acid necessitates careful control over the stationary and mobile phase conditions to prevent premature deprotection.[4][5]

This guide is structured to help you navigate these challenges effectively, moving from troubleshooting common problems to providing a robust, field-tested protocol.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during the column chromatography of this compound in a question-and-answer format.

Question 1: My purified fractions show excellent separation by TLC, but the product peak from the column is broad and asymmetrical (tailing). What's happening?

Answer: This is a classic sign of strong interaction between the basic nitrogen on your quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to a non-linear adsorption isotherm, causing a portion of your compound to "stick" and elute slowly, resulting in a tailed peak.

Solutions:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to your mobile phase. A typical starting concentration is 0.1-1% (v/v).

  • Mechanism of Action: The basic modifier competitively binds to the active silanol sites on the silica, effectively masking them from your compound.[3] This results in a more uniform interaction environment, leading to symmetrical (Gaussian) peak shapes and improved resolution.

  • Implementation: Prepare your eluent mixture (e.g., 70:30 Hexane:Ethyl Acetate) and then add the modifier (e.g., add 1 mL of Et₃N to 999 mL of the solvent mixture for a 0.1% solution). Ensure you use this modified eluent to equilibrate the column before loading your sample.

Question 2: I'm experiencing significant loss of my compound. The total mass recovered from all fractions is much lower than the crude mass I loaded. Where did it go?

Answer: There are two likely culprits: irreversible adsorption or on-column decomposition.

Solutions & Diagnostic Steps:

  • Check for Irreversible Adsorption: This occurs if the mobile phase is not polar enough to elute your compound from the highly active silica. Before discarding the column, flush it with a very polar solvent system (e.g., 90:10 Dichloromethane:Methanol). Analyze the eluate by TLC. If your product appears, your initial mobile phase was not strong enough.

  • Investigate On-Column Decomposition: The Boc protecting group is highly susceptible to cleavage under acidic conditions.[2][6] Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the removal of the Boc group, especially during long residence times on the column. The resulting free amine (7-fluoroquinolin-4-amine) is significantly more polar and may either remain adsorbed to the silica or elute much later.

    • Stability Test: Before running the column, spot your crude material on a silica TLC plate, let it sit for 1-2 hours, and then elute it. If a new, more polar spot appears (or the product spot diminishes), your compound is unstable on silica.[7]

    • Use Deactivated Silica: Switch to a neutralized silica gel or, alternatively, alumina (basic or neutral). These stationary phases have fewer acidic sites, minimizing the risk of deprotection.[7]

Question 3: My target compound is co-eluting with a closely-running impurity. How can I improve the separation (resolution)?

Answer: Achieving good resolution depends on optimizing the selectivity of your chromatographic system.

Solutions:

  • Change Solvent Selectivity: If adjusting polarity isn't enough, change the solvents themselves. Different solvents interact with your compound and the stationary phase in unique ways. For instance, if you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol or a Toluene/Acetone system. This alters the fundamental interactions (e.g., dipole-dipole, hydrogen bonding) and can dramatically change the relative separation of compounds.

  • Employ Gradient Elution: Start with a less polar mobile phase to allow the less polar impurities to elute. Then, gradually increase the polarity of the mobile phase over the course of the run. This will elute your target compound while leaving more polar impurities behind, effectively sharpening the peak and improving separation from closely eluting species.[9]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common purification issues.

TroubleshootingWorkflow Start Start Purification Problem Identify Primary Issue Start->Problem Tailing Peak Tailing / Asymmetry Problem->Tailing Bad Peak Shape PoorSep Poor Separation / Co-elution Problem->PoorSep Overlapping Spots LowRecovery Low Mass Recovery Problem->LowRecovery Missing Compound Sol_Tailing Add 0.1-1% Et3N to Mobile Phase Tailing->Sol_Tailing Sol_PoorSep1 Optimize Mobile Phase Polarity (Aim for Rf 0.2-0.3) PoorSep->Sol_PoorSep1 Sol_LowRecovery1 Perform Stability Test on TLC LowRecovery->Sol_LowRecovery1 Check for Decomposition Sol_LowRecovery3 Flush Column with High Polarity Solvent LowRecovery->Sol_LowRecovery3 Check for Irreversible Adsorption End Achieve Pure Product Sol_Tailing->End Sol_PoorSep2 Change Solvent System (e.g., DCM/MeOH) Sol_PoorSep1->Sol_PoorSep2 If still poor Sol_PoorSep3 Use Gradient Elution Sol_PoorSep2->Sol_PoorSep3 For complex mixtures Sol_PoorSep3->End Sol_LowRecovery2 Use Neutral Silica or Alumina Sol_LowRecovery1->Sol_LowRecovery2 If Unstable Sol_LowRecovery2->End Sol_LowRecovery3->End

Caption: A decision-making flowchart for troubleshooting common column chromatography problems.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the ideal stationary phase for this compound? A: Standard flash-grade silica gel (e.g., 230-400 mesh, 60 Å pore size) is the conventional starting point. However, due to the potential for Boc group cleavage, having neutralized silica gel or Grade III neutral alumina on hand is highly recommended if you observe decomposition.

Q: Should I perform a dry load or a wet load of my crude sample? A: Dry loading is strongly recommended. Wet loading, which involves dissolving the sample in a small amount of solvent and injecting it onto the column, often requires a solvent strong enough to fully dissolve the crude material. This strong solvent can disrupt the top of the column bed and lead to band broadening and poorer separation.[10][11] Dry loading, where the crude product is pre-adsorbed onto a small amount of silica gel, ensures the sample is introduced to the column in a concentrated, even band, maximizing resolution.

Q: Isocratic or gradient elution: which is better? A: This depends on your crude sample.

  • Isocratic elution (using a single, constant mobile phase composition) is simpler and sufficient if your TLC shows the impurities are well separated from the product (ΔRf > 0.2).

  • Gradient elution (gradually increasing the mobile phase polarity) is superior for complex mixtures where impurities may be very non-polar, very close to your product, or very polar. It speeds up the purification and often yields sharper peaks for later-eluting compounds.[9]

Q: How do I properly select a solvent system using TLC? A: The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.3 .[8]

  • Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • Procedure: Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). For example, start with 90:10, then 80:20, then 70:30 Hexane:EtOAc. Remember to add your basic modifier (e.g., 0.1% Et₃N) to the TLC developing chamber to accurately mimic the column conditions.

Solvent System (v/v/v)Typical Rf of ProductNotes
80:20 Hexane:Ethyl Acetate~0.15Good for starting, but may be too slow.
70:30 Hexane:Ethyl Acetate ~0.25 Often an ideal starting point.
60:40 Hexane:Ethyl Acetate~0.40Likely too polar; risk of co-elution.
95:5 DCM:Methanol~0.30A good alternative system to test.

Section 3: Detailed Experimental Protocol

This protocol outlines a robust method for the purification of ~1 gram of crude this compound.

Step 1: TLC Analysis and Mobile Phase Selection
  • Prepare several developing chambers with different ratios of Hexane and Ethyl Acetate (e.g., 8:2, 7:3, 6:4), each containing 0.1% triethylamine.

  • Dissolve a tiny amount of your crude material in dichloromethane or ethyl acetate.

  • Spot the solution on silica gel TLC plates and develop them in the prepared chambers.

  • Visualize the plates under UV light (254 nm).

  • Select the solvent system that provides an Rf of ~0.25 for the main product spot and shows the best separation from impurities. For this example, we will assume 70:30:0.1 Hexane:Ethyl Acetate:Triethylamine is optimal.

Step 2: Column Packing (Slurry Method)
  • Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude on ~40-50 g of silica).

  • In a beaker, prepare a slurry by mixing ~50 g of silica gel with the selected mobile phase (~150 mL).

  • With the column stopcock closed, pour the slurry into the column.

  • Open the stopcock and allow the solvent to drain, continuously tapping the side of the column to ensure even packing. Add more mobile phase as needed.

  • Once the silica has settled, drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.

Step 3: Sample Preparation (Dry Loading)
  • Dissolve ~1 g of crude this compound in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.

  • Carefully layer this powder onto the top of the packed column bed. Add a thin layer of sand on top to protect the sample layer.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the column, ensuring the top layer is not disturbed.

  • Apply gentle positive pressure (using a pump or house air) to achieve a steady flow rate (e.g., ~5-10 cm/min drop rate).

  • Begin collecting fractions in test tubes. The size of the fractions will depend on the column size (e.g., 15-20 mL per fraction).

  • If using a gradient, start with a less polar mixture (e.g., 80:20 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate after the initial non-polar impurities have eluted.

Step 5: Fraction Analysis and Product Isolation
  • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.

  • Identify the fractions containing only the pure product.

  • Combine the pure fractions into a clean, tared round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Place the flask under high vacuum to remove any residual solvent or triethylamine.

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Optimization (Find Rf ≈ 0.25) Slurry 2. Prepare Silica Slurry & Pack Column TLC->Slurry DryLoad 3. Prepare Dry Load Sample Slurry->DryLoad Load 4. Load Sample onto Column DryLoad->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Result Pure Product Evaporate->Result

Caption: Step-by-step workflow for the column chromatography purification process.

References

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Kluska, M., et al. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

  • Berthod, A., et al. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

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Quinoline Synthesis Technical Support Center: A Guide to Optimizing Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] However, their synthesis can be fraught with challenges, most notably low yields. This guide provides in-depth troubleshooting advice in a question-and-answer format to address specific issues you may encounter during your experiments, ensuring you can optimize your reaction outcomes with confidence.

General Troubleshooting

Q1: My quinoline synthesis reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinoline synthesis can often be traced back to a few common factors that are prevalent across various named reactions. It is crucial to systematically investigate the following aspects of your experimental setup.[3]

  • Inappropriate Catalyst: The choice of an acid or base catalyst is highly substrate-dependent and critical for reaction success. An unsuitable catalyst may not only fail to promote the desired cyclization but can also encourage the formation of side products.[3][4] Both Brønsted and Lewis acids are commonly employed, and their effectiveness can vary significantly based on the specific reactants.[4][5][6]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed at an efficient rate. However, there is a delicate balance to be struck. Excessive temperatures can lead to the decomposition of your starting materials or the desired quinoline product, often resulting in the formation of intractable tars.[3][7] Conversely, a temperature that is too low will lead to a sluggish or incomplete reaction.[3]

  • Poor Substrate Reactivity: The electronic and steric properties of your aniline and carbonyl-containing starting materials significantly influence the reaction rate. For instance, the presence of strong electron-withdrawing groups on the aniline ring can deactivate it, making the electrophilic cyclization step more challenging.[3]

  • Presence of Water: In many acid-catalyzed syntheses, water is a byproduct of the reaction. Its accumulation can inhibit the reaction equilibrium. Therefore, using anhydrous reagents and solvents is often a critical step to drive the reaction to completion.[3]

Reaction-Specific Troubleshooting

This section delves into the nuances of specific, widely-used quinoline synthesis reactions and provides tailored advice for overcoming common yield-related challenges.

The Skraup Synthesis

The Skraup synthesis is a classic method for producing quinoline by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[8][9][10]

A2: The highly exothermic nature of the Skraup synthesis is a primary safety concern and a major contributor to low yields and tar formation.[3][10][11] Here’s how you can improve it:

  • Utilize a Moderator: To tame the violent reaction, the addition of a moderating agent is crucial. Ferrous sulfate (FeSO₄) or boric acid are commonly used for this purpose.[3][12] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[3][13]

  • Strict Temperature and Addition Control: The slow and careful addition of concentrated sulfuric acid while vigorously stirring and providing external cooling is paramount.[3] Maintaining strict temperature control prevents overheating, which is a direct cause of reactant and product decomposition, leading to the formation of tar.[3]

  • Optimize the Oxidizing Agent: While nitrobenzene is the traditional choice, other oxidizing agents such as arsenic pentoxide can also be employed and may offer better control in some cases.[3]

Experimental Protocol: A Moderated Skraup Synthesis of Quinoline [3]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While vigorously stirring and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.

  • Moderator: Add ferrous sulfate as a moderator.

  • Heating: Once the addition is complete, heat the reaction mixture according to your established protocol, monitoring the temperature closely.

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purification: The crude quinoline is often purified by steam distillation to separate the volatile product from non-volatile tars. The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[3]

The Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds to react with anilines, typically under acidic conditions.[6][14]

A3: The primary culprit for low yields and polymerization in the Doebner-von Miller reaction is the acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone starting material.[5][11][14] This is a very common side reaction.[14]

  • Employ a Biphasic Solvent System: A highly effective strategy is to use a two-phase (biphasic) reaction medium. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene), its concentration in the acidic aqueous phase is kept low, which drastically reduces its tendency to polymerize and thereby increases the yield of the desired quinoline.[11][14]

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[5][14]

  • Optimize Acid Concentration and Type: While a strong acid is necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[5][6][14]

Troubleshooting Logic for Polymerization in Doebner-von Miller Synthesis

Caption: A workflow for addressing polymerization in Doebner-von Miller reactions.

The Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone to form a 2,4-disubstituted quinoline, catalyzed by an acid.[8][15]

A4: The formation of regioisomers is a known challenge in the Combes synthesis, particularly when using unsymmetrical β-diketones. The regioselectivity is influenced by the steric and electronic properties of both the aniline and the β-diketone.

  • Steric Hindrance: It has been observed that steric effects of the substituents play a more significant role in the rate-determining electrophilic aromatic annulation step compared to the initial nucleophilic addition. Increasing the bulk of the R group on the diketone often leads to preferential formation of one regioisomer.[15]

  • Substituent Effects on Aniline: The electronic nature of substituents on the aniline can also direct the cyclization. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines when a trifluoromethyl-β-diketone is used. Conversely, chloro- or fluoroanilines may lead to the 4-CF₃ regioisomer as the major product.[15]

  • Catalyst Choice: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can be more effective dehydrating agents and may influence the regioselectivity.[15]

The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline derivative.[4][9]

A5: The Friedländer synthesis, while versatile, can be sensitive to reaction conditions. Low yields often stem from catalyst choice, temperature, and side reactions.[4][16]

  • Catalyst and Solvent Selection: The choice of catalyst is crucial. Both Brønsted and Lewis acids, as well as bases, can catalyze the reaction, and their effectiveness is highly substrate-dependent.[4][17] Modern approaches have shown that ionic liquids or solid acid catalysts can significantly improve yields under milder conditions.[18] Interestingly, some reactions have demonstrated excellent yields in water without any catalyst.[18][19]

  • Temperature and Reaction Time: Systematically vary the reaction temperature and time. While higher temperatures can speed up the reaction, they may also promote decomposition. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[18]

  • Side Reactions: A common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[4] To avoid this, using an imine analog of the o-aniline can be an effective strategy.[17]

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield [18]

CatalystSolventTemperature (°C)TimeYield (%)
[Hbim]BF₄ (Ionic Liquid)Solvent-free1002 hours93
Zirconium triflateEthanol-water60Not specified>88
Brønsted acidic ionic liquidSolvent-free5015 minutes90
Acetic acid (Microwave)Acetic acid1605 minutesHigh
NoneWater703 hoursup to 97

Purification Challenges

Q6: My quinoline derivative is an oil and is difficult to purify. What strategies can I employ?

A6: The purification of quinoline derivatives, especially those that are oils at room temperature, can be challenging. Here are some effective approaches:

  • Salt Formation: Since quinolines are basic, they can often be precipitated as crystalline salts. This is a robust method for both purification and solidification.[20]

    • Hydrochloride Salts: Dissolving the oily compound in a suitable solvent like isopropanol or ether and adding a solution of HCl can induce crystallization.[20]

    • Picrate Salts: Picric acid forms highly crystalline salts with quinolines. These can be filtered, and the free base can be regenerated by treatment with a base.[20]

  • Chromatography: If crystallization fails, column chromatography is a viable option. However, be aware that some quinoline derivatives can decompose on silica gel.[21] If you observe decomposition, consider using a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.

General Workflow for Troubleshooting Low Yield in Quinoline Synthesis

G cluster_0 Initial Observation cluster_1 Problem Diagnosis cluster_2 General Troubleshooting cluster_3 Specific Reaction Troubleshooting cluster_4 Optimization & Resolution A Low Yield or No Product B Check General Parameters A->B C Identify Reaction-Specific Issues A->C D Catalyst Choice B->D E Reaction Temperature B->E F Substrate Reactivity B->F G Presence of Water B->G H Skraup: Exothermicity/Tar C->H I Doebner-von Miller: Polymerization C->I J Combes: Regioisomerism C->J K Friedländer: Side Reactions C->K L Optimize Catalyst & Conditions D->L E->L F->L G->L M Implement Moderated/Biphasic System H->M I->M N Adjust Substrates/Catalyst J->N K->N O Purification Strategy L->O M->O N->O P Improved Yield O->P

Caption: A comprehensive troubleshooting workflow for low yields in quinoline synthesis.

References

  • Troubleshooting low yields in the quinoline cycliz
  • Troubleshooting low yield in Friedländer quinoline synthesis - Benchchem. (URL: )
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

  • Combes quinoline synthesis - Wikipedia. (URL: [Link])

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (URL: )
  • Addressing challenges in the purification of quinoline deriv
  • Technical Support Center: Purification of Quinoline Deriv
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (URL: )
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])

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  • Advances in polymer based Friedlander quinoline synthesis - ResearchGate. (URL: [Link])

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  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. (URL: [Link])

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  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (URL: [Link])

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Preventing tar formation in Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedländer Synthesis

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and preventative strategies to address one of the most common challenges in the Friedländer quinoline synthesis: the formation of tar and polymeric byproducts. As researchers and drug development professionals, achieving clean reaction profiles and high yields is paramount. This document is designed to provide you with the mechanistic understanding and practical solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What exactly is "tar" in the context of my Friedländer reaction?

Tar is a general term for the complex, often dark-colored and intractable mixture of high-molecular-weight byproducts that can form during the reaction. It is not a single compound but rather a collection of polymers and degradation products, making purification of the desired quinoline difficult and significantly lowering the yield.

Q2: What is the primary cause of tar formation?

The most common cause is the self-condensation of the ketone reactant, especially when it has two α-methylene groups.[1] This is a competing side reaction to the desired condensation with the 2-aminoaryl aldehyde or ketone. Excessively high reaction temperatures and harsh acidic or basic catalysts are major contributing factors that accelerate these unwanted pathways.[2][3]

Q3: My reaction turned into a black, solid mass. Is it salvageable?

In most cases, a reaction that has turned into an intractable solid is not salvageable. The product is likely trapped within a cross-linked polymer matrix. The focus should shift from purification to prevention by addressing the root cause in the next experimental run. Common culprits are excessively high temperatures, prolonged reaction times under harsh conditions, or the use of highly reactive starting materials without proper control.[2]

Q4: Is it better to use an acid or a base catalyst to avoid tar?

Both have potential pitfalls. Strong bases like KOH or NaOH are particularly notorious for promoting the self-aldol condensation of ketone starting materials.[1][4] While acids are often a better choice, strong acids at high temperatures can also lead to degradation and charring.[3] The modern consensus is to use milder, more selective catalysts, such as Lewis acids, iodine, or ionic liquids, which can facilitate the reaction under much gentler conditions.[5][6]

Troubleshooting Guide: From Tarry Mess to Clean Product

This section addresses specific experimental observations with detailed mechanistic explanations and actionable solutions.

Problem 1: I am using a base catalyst (e.g., KOH, NaOEt) and my flask is full of dark, insoluble material.

  • Primary Suspect: Runaway Aldol Self-Condensation. Base catalysts excel at deprotonating the α-carbon of your ketone starting material, forming a nucleophilic enolate.[7][8] While this enolate is supposed to react with the 2-aminoaryl carbonyl, it can just as easily (and often more quickly) attack another molecule of the ketone. This initiates a chain of aldol addition and condensation reactions, leading to high-molecular-weight polymers, which constitute the tar you are observing.

  • Solutions & Preventative Measures:

    • Switch to an Acid Catalyst: The most straightforward solution is to change your catalytic system. An acid catalyst like p-toluenesulfonic acid (p-TsOH) or even molecular iodine avoids the high concentration of reactive enolates generated under strong base conditions.[1][2][6]

    • Use an Imine Analog: To circumvent the self-condensation issue entirely, you can pre-react the 2-aminoaryl ketone with an amine to form an imine. This modified substrate can then be reacted under basic conditions with less risk of ketone self-reaction.[4]

    • Slow Addition: If you must use a base, consider adding the ketone reactant slowly to a mixture of the 2-aminoaryl ketone and the base. This keeps the instantaneous concentration of the enolizable ketone low, favoring the cross-condensation over self-condensation.

Problem 2: I am using a strong acid catalyst (e.g., H₂SO₄) and high heat, and the reaction is still charring.

  • Primary Suspect: Acid-Promoted Degradation. While avoiding the base-catalyzed aldol issue, strong acids at elevated temperatures (often >150 °C) can be too harsh.[4] They can cause the decomposition of your starting materials or the desired quinoline product itself, leading to charring.[3] Strong acids can also catalyze the self-condensation of ketones, albeit through an enol mechanism rather than an enolate.[9][10]

  • Solutions & Preventative Measures:

    • Reduce Reaction Temperature: This is the most critical parameter. Many modern catalytic systems are designed to work at much milder temperatures (e.g., 50-120 °C), which is often sufficient to drive the reaction without causing degradation.[3][11]

    • Screen Milder Catalysts: Replace sulfuric acid with a less aggressive catalyst. A wide array of modern catalysts have been developed for cleaner Friedländer syntheses.[5] Options include Lewis acids (ZnCl₂, Nd(NO₃)₃·6H₂O), solid-supported acids (Nafion, Montmorillonite K-10), and ionic liquids.[12][13][14] These often provide superior yields with significantly fewer byproducts.

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of your starting materials. Stop the reaction as soon as the limiting reagent is gone. Prolonged heating after completion can degrade the quinoline product.[2]

Problem 3: My reaction is clean at first but develops tar over time.

  • Primary Suspect: Product Degradation or Slow Polymerization. This suggests that the initial reaction to form the quinoline is successful, but the product itself is not stable under the reaction conditions. Alternatively, side reactions are occurring, but at a slower rate than the main reaction.

  • Solutions & Preventative Measures:

    • Optimize Reaction Time: As mentioned above, diligent reaction monitoring is key. Create a time course study (e.g., taking TLC spots every 30 minutes) to determine the optimal reaction time that maximizes product formation before significant byproduct accumulation occurs.

    • Re-evaluate Temperature: Even if the temperature isn't causing immediate charring, it might be high enough to cause slow degradation over several hours. Try running the reaction at a slightly lower temperature for a longer period.

    • Consider Solvent-Free Conditions: Many modern protocols report high yields and cleaner reactions under solvent-free conditions, often with gentle heating.[4][12] This can simplify workup and reduce the chances of solvent-related side reactions.

Visualizing the Reaction Pathways

Understanding the competition between the desired product formation and tar-forming side reactions is crucial.

cluster_reactants Starting Materials cluster_desired Desired Friedländer Synthesis cluster_side Tar Formation Pathway r1 2-Aminoaryl Ketone p1 Cross Aldol Condensation r1->p1 Catalyst (Acid/Base) r2 α-Methylene Ketone r2->p1 s1 Self-Aldol Condensation of Ketone r2->s1 Catalyst (esp. Strong Base & High Temp) p2 Cyclization & Dehydration p1->p2 p3 Clean Quinoline Product p2->p3 s2 Further Condensation & Polymerization s1->s2 s3 Tar / Polymeric Byproducts s2->s3

Caption: Competing pathways in the Friedländer synthesis.

Preventative Strategies & Best Practices

Proactively designing your experiment to disfavor tar formation is the most effective strategy.

Strategic Catalyst Selection

The choice of catalyst is the most influential factor in preventing tar formation. While traditional Brønsted acids and bases can work, they are often the source of the problem.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages / Tar Risk
Strong Base KOH, NaOH, KOtBu80-150 °C, TolueneInexpensiveVery High Risk: Strongly promotes ketone self-condensation.[1][4]
Strong Acid H₂SO₄, HCl100-200 °CInexpensiveHigh Risk: Can cause charring and degradation at high temperatures.[3]
Milder Acid p-TsOH, Acetic Acid80-120 °C, Solvent-freeBetter control than strong acidsModerate risk, can still cause issues with sensitive substrates.
Lewis Acid ZnCl₂, Nd(NO₃)₃, Zr(OTf)₄25-100 °C, Ethanol/WaterMild conditions, often high yields.[11][14]Substrate dependent, catalyst cost.
Heterogeneous Nafion, Montmorillonite80-160 °C (Microwave)Easy removal, recyclable.[12][13]May require higher temps or special equipment (microwave).
Modern/Other Iodine, Ionic Liquids50-120 °C, Solvent-freeExcellent yields, mild, green.[6][11]Cost and availability of ionic liquids.
Rigorous Temperature Control
  • Start Low: Begin your optimization at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is not proceeding.

  • Avoid Hotspots: Ensure uniform heating with a well-stirred oil bath. Hotspots on a heating mantle can cause localized charring.

  • Consider Microwave Irradiation: For difficult substrates, microwave synthesis can dramatically shorten reaction times, minimizing the window for side reactions to occur, even at elevated temperatures.[3][12]

Troubleshooting Workflow

Use this decision tree when you encounter excessive tar formation in your reaction.

start Problem: Excessive Tar Formation q1 What is your catalyst? start->q1 q2 What is your temperature? start->q2 Check Temp Concurrently base Strong Base (KOH, NaOH) q1->base Base acid Strong Acid (H₂SO₄) q1->acid Acid mild Mild/Modern Catalyst q1->mild Other high_temp > 120 °C q2->high_temp High low_temp < 120 °C q2->low_temp Low sol_base Root Cause: Ketone self-condensation. Solution: Switch to an acid catalyst (p-TsOH, Iodine, Lewis Acid). base->sol_base sol_acid Root Cause: Substrate/product degradation. Solution: 1. Lower temperature significantly. 2. Screen milder catalysts. acid->sol_acid mild->q2 sol_temp Root Cause: Thermal decomposition is likely. Solution: 1. Reduce temp to 80-100 °C. 2. Increase reaction time or   use a more active, low-T catalyst. high_temp->sol_temp sol_recheck Tar is likely catalyst-induced. Re-evaluate your catalyst choice (see left path). low_temp->sol_recheck

Caption: A troubleshooting workflow for tar formation.

Example Protocol: A Cleaner, Milder Friedländer Synthesis

This protocol utilizes an ionic liquid, which often serves as both the solvent and catalyst, promoting a cleaner reaction under milder, solvent-free conditions.[11]

Reaction: Synthesis of 2,4-dimethyl-3-phenylquinoline from 2-aminoacetophenone and benzyl methyl ketone.

Materials:

  • 2-Aminoacetophenone (1.0 mmol, 135 mg)

  • Benzyl methyl ketone (1.2 mmol, 161 mg)

  • [Hbim]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) (0.2 mmol, 45 mg)

Procedure:

  • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone (135 mg), benzyl methyl ketone (161 mg), and [Hbim]BF₄ (45 mg).

  • Equip the flask with a reflux condenser (open to the atmosphere or under an inert atmosphere like N₂).

  • Place the flask in a pre-heated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. The reactants will form a homogenous liquid phase in the ionic liquid.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 3-6 hours.[11]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add water (10 mL) to the flask. The ionic liquid will dissolve in the aqueous phase, and the product will precipitate as a solid or can be extracted.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 2,4-dimethyl-3-phenylquinoline.

This method avoids harsh acids, bases, and high temperatures, directly addressing the primary causes of tar formation.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Wikipedia. (2023). Friedländer synthesis.
  • Benchchem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]

  • Anonymous. (n.d.). ALDOL CONDENSATION.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Friedländer Synthesis.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]

  • Wang, C. Y., et al. (2020). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation. Synthesis, 52(12), 1779-1794. Retrieved from [Link]

  • BYJU'S. (n.d.). Acid Catalysed Aldol Condensation. Retrieved from [Link]

  • Allen. (n.d.). Acid Catalysed Aldol Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia. (2024). Aldol condensation. Retrieved from [Link]

  • Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Synthesis, 2006(22), 3825-3830. Retrieved from [Link]

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Technical Support Center: Mastering Regioselectivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the regioselective synthesis of quinoline scaffolds. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter issues with controlling positional isomerism during their experimental work. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of quinoline synthesis and achieve your desired regiochemical outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis , the Combes synthesis , and the Skraup/Doebner-von Miller reactions .[1] In the Friedländer synthesis, for instance, reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1][3][4]

Q2: What key factors influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1][4]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]

Q3: How can modern synthetic methods, such as C-H functionalization, be used to control regioselectivity?

A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective synthesis and derivatization of quinolines.[1][5] Catalysts based on metals like rhodium, ruthenium, and cobalt can facilitate the direct coupling of anilines with various partners (e.g., alkynes) through ortho-C–H bond activation, leading to highly regioselective quinoline formation.[5][6][7][8] This approach often provides access to substituted quinolines that are difficult to obtain through classical methods and offers excellent control over the final substitution pattern.

Troubleshooting Guides for Classical Syntheses

This section provides specific troubleshooting advice for common regioselectivity problems encountered in classical quinoline syntheses.

1. The Friedländer Synthesis

The primary regioselectivity challenge in the Friedländer synthesis arises from the use of an unsymmetrical ketone with two different enolizable α-methylene groups.[9]

Symptom: Your reaction produces a difficult-to-separate mixture of 2-substituted and 4-substituted quinoline regioisomers.

Root Cause Analysis: The initial step involves a base- or acid-catalyzed aldol condensation between the 2-aminoaryl ketone/aldehyde and the unsymmetrical ketone. Condensation can occur at either α-carbon of the ketone, leading down two competing reaction pathways.

G cluster_start Starting Materials 2-Aminoaryl Ketone 2-Aminoaryl Ketone Condensation Condensation 2-Aminoaryl Ketone->Condensation Unsymmetrical Ketone Unsymmetrical Ketone (R1-CH2-CO-CH2-R2) Unsymmetrical Ketone->Condensation Pathway_A Pathway A (Condensation at α-carbon 1) Condensation->Pathway_A Pathway_B Pathway B (Condensation at α-carbon 2) Condensation->Pathway_B Product_A Regioisomer 1 (e.g., 2,4-disubstituted) Pathway_A->Product_A Product_B Regioisomer 2 (e.g., 2,3-disubstituted) Pathway_B->Product_B Mixture Product Mixture Product_A->Mixture Product_B->Mixture

Caption: Competing pathways in the Friedländer synthesis.

Solutions & Optimization Strategies:

StrategyCausality & Explanation
Catalyst Control Employing specific catalysts can favor one enolization pathway. Amine catalysts like pyrrolidine have been shown to effectively direct the reaction towards the 2-substituted quinoline.[9][10] Ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can also promote regiospecific synthesis by stabilizing one transition state over the other.[9][11]
Use of Directing Groups Introduce a temporary directing group on one of the α-carbons of the ketone to sterically or electronically block one reaction pathway. A phosphoryl group, for example, can be introduced at one α-carbon, forcing the condensation to occur exclusively at the other, leading to a single product.[9][12]
Reaction Condition Tuning Gradual addition of the unsymmetrical ketone to the reaction mixture can maintain its low concentration, potentially favoring thermodynamic over kinetic control. In some amine-catalyzed systems, higher reaction temperatures have been observed to increase regioselectivity.[9]
Microwave-Assisted Synthesis Microwave irradiation provides rapid and uniform heating, which can sometimes enhance regioselectivity and significantly improve reaction yields compared to conventional heating.[5][9]
2. The Combes Synthesis

Regioselectivity issues in the Combes synthesis arise from the acid-catalyzed condensation of an aniline with an unsymmetrical β-diketone.

Symptom: The reaction yields the undesired regioisomer as the major product.

Root Cause Analysis: The regiochemical outcome is determined during the intramolecular electrophilic aromatic cyclization step. The direction of this cyclization is governed by the steric and electronic properties of the substituents on both the aniline and the enamine intermediate formed from the β-diketone.[4][13]

Solutions & Optimization Strategies:

StrategyCausality & Explanation
Modify Aniline Substituents Introducing a bulky substituent on the aniline can sterically hinder cyclization at the adjacent position, thereby favoring annulation at the less hindered ortho position.[1] Conversely, the electronic nature of substituents on the aniline ring directs the electrophilic attack to the most nucleophilic position.
Modify β-Diketone Substituents Altering the R groups on the β-diketone influences which carbonyl is more likely to participate in the initial condensation with the aniline and affects the stability of the subsequent intermediates. Increasing the bulk of one R group can favor the formation of one regioisomer.[4]
Optimize Acid Catalyst The strength and type of acid catalyst (e.g., H₂SO₄, polyphosphoric acid) can influence the equilibrium between intermediates and the activation energy of the competing cyclization pathways.[4][14] A systematic screen of acid catalysts is recommended.
3. The Skraup/Doebner-von Miller Synthesis

This synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. While generally reliable, it can produce a mixture of products with certain substituted anilines (e.g., meta-substituted).[3][15] A more common challenge is controlling the substitution pattern (e.g., 2-substituted vs. 4-substituted).

Symptom: The reaction predominantly yields the 2-substituted quinoline, but the 4-substituted isomer is desired.

Root Cause Analysis: The standard mechanism is believed to proceed via a 1,4-conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound, which ultimately leads to 2-substituted quinolines.[16][17] To obtain the 4-substituted product, the reaction mechanism must be shifted to favor a 1,2-addition pathway (Schiff base formation followed by cyclization).[16][18]

G cluster_start Reactants cluster_14 Standard Pathway cluster_12 Reversed Pathway Aniline Aniline Pathway_Choice Addition Pathway Aniline->Pathway_Choice α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl->Pathway_Choice 1,4-Addition 1,4-Conjugate Addition (Michael Addition) Pathway_Choice->1,4-Addition Standard Conditions (e.g., HCl, H₂SO₄) 1,2-Addition 1,2-Addition (Schiff Base Formation) Pathway_Choice->1,2-Addition Modified Substrate + TFA Catalyst Intermediate_14 1,4-Adduct 1,4-Addition->Intermediate_14 Product_14 2-Substituted Quinoline Intermediate_14->Product_14 Intermediate_12 Schiff Base Intermediate 1,2-Addition->Intermediate_12 Product_12 4-Substituted Quinoline Intermediate_12->Product_12

Caption: Controlling regioselectivity in the Doebner-Miller synthesis.

Solutions & Optimization Strategies:

StrategyCausality & Explanation
Substrate Modification To reverse the regioselectivity, use γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner.[16][18] The electronic properties of this substrate disfavor the 1,4-addition and promote the formation of a Schiff base intermediate (1,2-addition), which then preferentially cyclizes to yield the 4-substituted quinoline.[16][18][19]
Catalyst and Solvent Choice Trifluoroacetic acid (TFA) used as both the catalyst and solvent is highly effective in promoting this reversal of regioselectivity.[16][18] Standard Brønsted or Lewis acids (HCl, H₂SO₄, SnCl₄) typically favor the standard 2-substituted product.[18][20]
Experimental Protocols
Protocol 1: Catalyst-Controlled Regioselective Friedländer Synthesis

This protocol describes a general procedure for optimizing the regioselectivity of the Friedländer synthesis using catalyst control.

  • Reaction Setup: To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a suitable solvent (e.g., Toluene, 5 mL), add the selected catalyst (e.g., Pyrrolidine, 0.1 mmol).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the ratio of regioisomers in the crude product by ¹H NMR spectroscopy or GC analysis.[1]

Protocol 2: Reversal of Regioselectivity in the Doebner-Miller Synthesis

This protocol details the synthesis of a 4-substituted quinoline, reversing the typical outcome of the Doebner-Miller reaction.[18]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (1.2 mmol).

  • Solvent/Catalyst Addition: Add trifluoroacetic acid (TFA) (2-3 mL) to the flask.

  • Heating and Monitoring: Stir the mixture at reflux for the required time (typically 8–18 hours). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If desired, remove the bulk of the TFA by distillation.

  • Neutralization and Extraction: Dissolve the residue in dichloromethane (20 mL) and carefully wash with a saturated aqueous NaHCO₃ solution (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 4-substituted quinoline.[18]

References
  • Yi, C. S., & Yun, S. Y. (2005). Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Journal of the American Chemical Society, 127(16), 5782–5783. [Link]

  • Yi, C. S., & Yun, S. Y. (2005). Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes. Journal of the American Chemical Society, 127(16), 5782–5783. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Hsiao, Y., Rivera, N. R., Yasuda, N., Hughes, D. L., & Reider, P. J. (2001). Highly regioselective Friedländer reaction. Organic Letters, 3(8), 1101–1103. [Link]

  • Taylor & Francis Online. (2021). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Taddesse, S., Ayele, T., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19466–19489. [Link]

  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • Li, J. J., Yue, D., & Zhang, Y. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6592–6595. [Link]

  • Taddesse, S., Ayele, T., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19466–19489. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. [Link]

  • ResearchGate. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. [Link]

  • Li, J. J., Yue, D., & Zhang, Y. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. The Journal of Organic Chemistry, 71(17), 6592–6595. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

Sources

Technical Support Center: Navigating the Solubility Labyrinth of Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. Researchers, scientists, and drug development professionals frequently encounter challenges with the poor aqueous solubility of quinoline intermediates. This is often a direct consequence of their rigid, aromatic structure and high lipophilicity, which contribute to strong crystal lattice energy.[1] This guide is designed to provide you with a comprehensive, in-depth understanding of these challenges and to offer practical, field-proven strategies to overcome them. We will move beyond simple protocols to explain the fundamental science behind each technique, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: Why are my quinoline intermediates consistently showing poor aqueous solubility?

A1: The limited aqueous solubility of most quinoline derivatives stems from their inherent physicochemical properties.[2][3] Their fused aromatic ring system is hydrophobic and rigid, leading to strong intermolecular π-π stacking interactions in the solid state. This results in high crystal lattice energy, a thermodynamic barrier that must be overcome for the molecule to dissolve.[1] Furthermore, their often high lipophilicity makes them energetically unfavorable in polar aqueous environments.[1]

Q2: My compound dissolves perfectly in DMSO, but precipitates immediately when I add it to my aqueous assay buffer. What is happening?

A2: This common and frustrating issue is known as "crashing out."[4] Your quinoline intermediate is highly soluble in the organic co-solvent (like DMSO) but not in the final aqueous buffer. When you perform the dilution, the percentage of the organic co-solvent drops dramatically. The surrounding water molecules cannot maintain the solubility of the hydrophobic compound at that concentration, causing it to precipitate out of the solution.[4] This is a critical issue as it leads to an unknown and inconsistent final compound concentration, rendering experimental results unreliable.[5]

Q3: What is the most critical first step I should take to troubleshoot the solubility of a new quinoline derivative?

A3: The most fundamental first step is to characterize the pH-dependent solubility of your compound.[1] Quinoline and its derivatives are typically weak bases due to the nitrogen atom in the heterocyclic ring.[4][6][7] Their solubility can therefore be highly dependent on pH.[6][8][9] By understanding how solubility changes with pH, you can determine if simple pH adjustment is a viable and sufficient strategy before moving to more complex formulation approaches.[1]

Troubleshooting Guide 1: pH Adjustment

Q4: How does adjusting pH increase the solubility of a basic quinoline intermediate?

A4: The nitrogen atom in the quinoline ring can accept a proton (H⁺) under acidic conditions. When the pH of the solution is lowered to a value below the compound's pKa, the basic nitrogen becomes protonated, forming a positively charged ion.[4][6] This ionized form, or salt, is significantly more polar than the neutral molecule and can form much stronger interactions with polar water molecules, leading to a dramatic increase in aqueous solubility.[1][6]

cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) Quinoline_Neutral Quinoline (Neutral) Poorly Soluble Quinoline_Protonated Quinolinium Ion (Salt) Highly Soluble Quinoline_Neutral->Quinoline_Protonated + H⁺ Quinoline_Protonated->Quinoline_Neutral - H⁺

Caption: Effect of pH on quinoline ionization and solubility.

Experimental Protocol: Determining and Utilizing pH-Dependent Solubility
  • pKa Determination (Optional but Recommended):

    • If not known, determine the pKa of your compound using potentiometric titration or in-silico prediction tools. For many quinolines, the pKa is around 4.9.[6]

  • Buffer Selection:

    • Choose a buffer system with adequate capacity at a pH at least 1-2 units below the compound's pKa.[4] For a typical quinoline (pKa ~4.9), a citrate or acetate buffer at pH 3.0-4.0 would be appropriate.

  • Solubility Assessment:

    • Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7.4).

    • Add an excess amount of your quinoline intermediate to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours to ensure saturation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Solution Preparation for Experiments:

    • Based on the results, prepare your stock solution or final experimental solution using a buffer at the optimal pH that provides the desired concentration and is compatible with your assay.

Troubleshooting Guide 2: Formulation Strategies

If pH adjustment is insufficient or incompatible with your experimental system, several formulation strategies can be employed. The choice depends on the required concentration, assay tolerance, and developmental stage of the compound.

start Poorly Soluble Quinoline Intermediate check_ph Is pH adjustment a viable option? start->check_ph use_ph Adjust pH / Use Buffer check_ph->use_ph Yes check_cosolvent Need higher concentration? Assay tolerates organic solvent? check_ph->check_cosolvent No end Solubilized Compound use_ph->end use_cosolvent Use Co-solvents (e.g., PEG, Propylene Glycol) check_cosolvent->use_cosolvent Yes check_complexation Need significant solubility boost? Non-covalent approach desired? check_cosolvent->check_complexation No use_cosolvent->end use_cyclodextrin Use Cyclodextrins check_complexation->use_cyclodextrin Yes use_solid_dispersion Use Solid Dispersion check_complexation->use_solid_dispersion Consider for formulation development use_cyclodextrin->end use_solid_dispersion->end

Caption: Decision workflow for selecting a solubilization strategy.

Q5: When and how should I use co-solvents?

A5: Co-solvents are water-miscible organic solvents used in small amounts to increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[10][11] This technique is useful for in vitro screening when higher concentrations are needed than what pH adjustment can achieve.

  • Mechanism of Action: Co-solvents disrupt the hydrogen-bonding network of water, creating a less polar environment that is more favorable for solvating hydrophobic quinoline molecules.[12][13]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerine are frequently used.[10]

  • Critical Consideration: Co-solvents can impact biological assays (e.g., enzyme activity, cell viability). It is crucial to keep their final concentration as low as possible (typically <1%, often <0.1% for cell-based assays) and to always run a vehicle control (assay buffer with the same final concentration of co-solvent) to account for any solvent-induced effects.[4]

Q6: What are cyclodextrins and how do they work?

A6: Cyclodextrins are cyclic oligosaccharides with a unique structure resembling a truncated cone.[14] They possess a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[14][15] This structure allows them to encapsulate poorly soluble "guest" molecules, like quinoline intermediates, within their central cavity, forming a "host-guest" or inclusion complex.[15][16] This complex presents a hydrophilic exterior to the aqueous environment, thereby significantly increasing the apparent solubility of the guest molecule.[15][17][18]

cluster_0 Components cluster_1 Aqueous Environment Quinoline Quinoline (Hydrophobic) Complex Soluble Inclusion Complex Quinoline->Complex Complexation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Complexation

Caption: Mechanism of solubility enhancement by cyclodextrins.

Experimental Protocol: Solubilization with HP-β-Cyclodextrin
  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired buffer (e.g., 1-10% w/v, or ~10-70 mM).

  • Add Quinoline Intermediate: Add an excess amount of the quinoline compound to the HP-β-CD solution.

  • Equilibrate: Vigorously stir or sonicate the mixture at room temperature for 1-24 hours. The time required depends on the specific compound.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantify and Use: Carefully collect the clear supernatant. Determine the concentration of the solubilized compound via an appropriate analytical method (e.g., HPLC-UV). This stock solution can then be used for subsequent dilutions in your experiments.

Q7: I am working in drug development. When should I consider more advanced strategies like solid dispersions or prodrugs?

A7: Solid dispersions and prodrug approaches are advanced techniques typically reserved for preclinical and clinical development when simpler methods are inadequate for achieving the required in vivo exposure.

  • Solid Dispersions: This strategy involves dispersing the active pharmaceutical ingredient (API) in an amorphous state within a hydrophilic polymer matrix.[19][20][21] The amorphous form has a higher free energy and thus enhanced solubility and dissolution rate compared to the stable crystalline form.[1] This is a powerful formulation technique for oral dosage forms.[19][22]

  • Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[23][24] For solubility enhancement, a hydrophilic promoiety (e.g., a phosphate ester) is attached to the quinoline intermediate.[25][26] This approach can dramatically increase water solubility for parenteral or oral formulations but requires extensive chemical synthesis and metabolic characterization.[23][27]

Strategy Primary Mechanism Best For Pros Cons
pH Adjustment Ionization of the basic quinoline nitrogen to form a soluble salt.[6]Initial screening, in vitro assays.Simple, cost-effective, no excipients.Limited by compound pKa; not suitable for pH-sensitive assays or in vivo use.
Co-solvents Reduces the polarity of the bulk solvent.[11]In vitro high-throughput screening.Easy to prepare; effective for many compounds.Can interfere with biological assays; risk of precipitation on dilution.
Cyclodextrins Encapsulation of the hydrophobic molecule in an inclusion complex.[14][15]In vitro and in vivo studies; parenteral formulations.Significant solubility enhancement; low toxicity (for derivatives like HP-β-CD).Can be costly; potential for drug-cyclodextrin interactions to alter pharmacology.
Solid Dispersions Stabilizing the drug in a high-energy amorphous state.[19]Oral formulation development.Major increase in dissolution and bioavailability.[19]Requires specialized manufacturing (e.g., spray drying, HME); potential for physical instability (recrystallization).
Prodrugs Covalent attachment of a hydrophilic promoiety.[23][24]Advanced drug development (oral & parenteral).Overcomes fundamental solubility issues; can improve other properties (e.g., permeability).Requires significant synthetic effort; complex metabolic and regulatory pathway.

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Kesarla, R., Vora, C., & Omri, A. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH.
  • Dandagi, P. M., Masih, D., & Gadad, A. P. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Mishra, D. S. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
  • Aggarwal, G., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Carvajal, M. T., & Yalkowsky, S. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.).
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed.
  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs.
  • Strategies for formulating and delivering poorly water-soluble drugs | Request PDF. (n.d.).
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
  • Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays - Benchchem. (n.d.).
  • Improving solubility – a close look at available approaches - Merck Millipore. (n.d.).
  • API Solubility and Dissolution Enhancement Via Formulation - Sigma-Aldrich. (n.d.).
  • Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. (n.d.).
  • A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids - PubMed. (n.d.).
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (n.d.).
  • Quinoline - Wikipedia. (n.d.).
  • The Physical and Chemical Properties of Quinoline - ResearchGate. (n.d.).
  • What are the physical properties of quinoline? - Blog - BIOSYNCE. (2025).
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022).
  • Co-solvent - Wikipedia. (n.d.).
  • How does co-solvency increase solubility - Filo. (2025).
  • Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline - Benchchem. (n.d.).
  • Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives - Benchchem. (n.d.).
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. (n.d.).
  • 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020).
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. PubMed.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - ResearchGate. (2025).
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020).
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. (2011).

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Technical Support Center: Stability of Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 7-fluoroquinolin-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Troubleshooting Guide: Investigating Degradation in Solution

This section addresses specific issues you may encounter, providing step-by-step protocols to diagnose and mitigate stability problems.

Issue 1: Unexpectedly Low Purity or Presence of Impurities in a Recently Prepared Solution

If you observe a rapid loss of purity in your stock or working solutions of this compound, it is crucial to systematically investigate the cause. The primary suspect for a carbamate derivative, especially a tert-butyl carbamate (Boc-protected amine), is hydrolysis of the carbamate bond.[1]

Causality: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[1][2] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[1][3] Although generally more stable to basic conditions, prolonged exposure to strong bases can also induce hydrolysis.[4] Additionally, the fluoroquinolone core may be susceptible to photodegradation.[5][6]

A forced degradation study is an essential tool to identify the degradation pathways and the stability-indicating nature of your analytical method.[7] This involves intentionally stressing the compound under various conditions.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a non-reactive solvent like acetonitrile or methanol.

  • Stress Conditions: (Perform each in parallel with a control sample stored at 2-8°C in the dark)

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

      • Incubate at 60°C for 24 hours.

      • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

      • Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation:

      • Incubate 1 mL of the stock solution at 80°C for 48 hours in the dark. The Boc group can undergo thermal cleavage without a catalyst at elevated temperatures.[8][9]

    • Photodegradation:

      • Expose 1 mL of the stock solution to a calibrated UV light source (e.g., 254 nm or 365 nm) in a photostability chamber for 24 hours. Fluoroquinolones are known to be susceptible to photodegradation.[5][10]

  • Analysis:

    • Analyze all samples by a suitable stability-indicating method, typically reverse-phase HPLC with UV detection.[11][12]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Aliquot oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Aliquot thermal Thermal (80°C, Dark) stock->thermal Aliquot photo Photochemical (UV Light, RT) stock->photo Aliquot hplc RP-HPLC-UV Analysis acid->hplc Inject base->hplc Inject oxidation->hplc Inject thermal->hplc Inject photo->hplc Inject data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent biological activity can often be traced back to the degradation of the active compound in the assay medium.

Causality: Biological media are often aqueous solutions buffered at a physiological pH (around 7.4). Depending on the buffer components, they can be slightly acidic or basic, potentially leading to slow hydrolysis of the Boc group over the course of a multi-day experiment. Furthermore, some media components may interact with the compound.

  • Preparation:

    • Prepare the compound in your specific biological assay medium at the final working concentration.

  • Time Course Study:

    • Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

  • Sampling and Analysis:

    • At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution.

    • Immediately quench any potential further degradation by adding an equal volume of cold acetonitrile.

    • Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound.[7][11]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: Based on the chemical properties of tert-butyl carbamates and fluoroquinolones, we recommend the following:

  • Solvent: Use a dry, aprotic solvent such as DMSO, DMF, or acetonitrile for long-term storage.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping vials in foil. Fluoroquinolones can be light-sensitive.[5][10]

  • Moisture: Use anhydrous solvents and seal containers tightly to prevent moisture absorption, which can facilitate hydrolysis.

Q2: My solution has turned a slight yellow color. Is it degraded?

A2: A color change can be an indicator of degradation. Quinolone compounds can sometimes form colored degradation products upon exposure to light or oxidative stress. We strongly recommend re-analyzing the purity of the solution by HPLC before use.

Q3: What is the most likely degradation product I will see?

A3: The most probable degradation product is the deprotected amine, 7-fluoroquinolin-4-amine, resulting from the hydrolysis of the tert-butyl carbamate group.[2] This occurs through the loss of carbon dioxide and isobutylene.

Degradation_Pathway reactant This compound intermediate Carbamic Acid Intermediate reactant->intermediate H⁺ or OH⁻ product1 7-Fluoroquinolin-4-amine intermediate->product1 product2 CO₂ + Isobutylene intermediate->product2

Caption: Acid/base-catalyzed hydrolysis of the Boc group.

Q4: Can I use aqueous buffers to prepare my solutions?

A4: For immediate use, aqueous buffers are acceptable. However, for storage, it is not recommended. The stability in aqueous solutions is pH-dependent. Avoid acidic buffers (pH < 6) for any extended period. If you must use an aqueous solution, prepare it fresh and use it within a few hours. A stability study in your specific buffer system, as described in Protocol 2, is highly advisable.

Q5: My HPLC method shows a single peak. Does this guarantee my compound is stable?

A5: Not necessarily. It's possible that your HPLC method is not "stability-indicating." This means it may not be able to separate the parent compound from its degradation products. To validate your method, you should analyze samples from a forced degradation study (Protocol 1). A stability-indicating method will show the appearance of new peaks corresponding to degradation products with a concurrent decrease in the peak area of the parent compound.[7][13]

Quantitative Data Summary

The following table provides an expected summary of degradation based on the known chemistry of tert-butyl carbamates and fluoroquinolones. Actual results should be confirmed experimentally using Protocol 1.

Stress ConditionReagent/ParameterExpected Degradation of this compoundPrimary Degradation Product
Acid Hydrolysis 0.1 M HCl, 60°CSignificant7-Fluoroquinolin-4-amine
Base Hydrolysis 0.1 M NaOH, 60°CModerate7-Fluoroquinolin-4-amine
Oxidation 3% H₂O₂, RTMinimal to ModerateN-oxide derivatives
Thermal 80°CModerate7-Fluoroquinolin-4-amine
Photochemical UV light (254/365 nm)Moderate to SignificantVarious photoproducts

References

  • BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
  • Gajewska, M., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health.
  • Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.
  • Unade, et al. (2020). Fluoroquinolones: Official and reported methods of analysis (review). ResearchGate.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. National Institutes of Health.
  • PubMed. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation.
  • National Institutes of Health. (2018). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study.
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline.

Sources

Technical Support Center: Scaling Up the Synthesis of Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 7-fluoroquinolin-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this important chemical transformation. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring a robust and efficient synthesis on a larger scale.

The synthesis of this compound can be conceptually divided into two primary stages:

  • Formation of the 7-fluoro-4-aminoquinoline core.

  • Boc-protection of the 4-amino group.

This guide is structured to address potential issues in each of these critical steps.

Stage 1: Synthesis of 7-Fluoro-4-aminoquinoline

The most common route to this intermediate involves the synthesis of 4,7-dichloroquinoline followed by a nucleophilic aromatic substitution (SNAr) with an amine source, or a more modern approach using Buchwald-Hartwig amination.[1][2]

Troubleshooting and FAQs

Question 1: We are seeing low yields in the cyclization reaction to form the quinoline core. What are the likely causes and how can we improve this?

Answer: Low yields in quinoline synthesis, such as in a modified Skraup or Friedländer synthesis, are common during scale-up.[3][4] Several factors could be at play:

  • Inadequate Temperature Control: These reactions are often highly exothermic.[5] On a larger scale, inefficient heat dissipation can lead to localized overheating, causing decomposition of starting materials and products.

    • Solution: Employ a reactor with efficient heat exchange capabilities. Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and temperature.

  • Poor Mixing: In larger reactors, inefficient stirring can lead to heterogeneous reaction mixtures, resulting in incomplete conversion.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.

  • Oxidizing Agent Issues (Skraup Synthesis): The choice and handling of the oxidizing agent (e.g., nitrobenzene) are critical.

    • Solution: Ensure the oxidizing agent is of high purity. The rate of addition should be carefully controlled to maintain a steady reaction temperature.

Question 2: During the amination of 4,7-dichloroquinoline, we observe the formation of significant amounts of a di-substituted byproduct. How can we improve the selectivity for mono-amination at the C4 position?

Answer: The chlorine at the C4 position of the quinoline ring is significantly more activated towards nucleophilic substitution than the chlorine at the C7 position. However, under forcing conditions, di-substitution can occur.

  • Reaction Temperature and Time: Excessive temperature or prolonged reaction times can lead to the less reactive C7-Cl also undergoing substitution.

    • Solution: Carefully optimize the reaction temperature and monitor the reaction progress closely (e.g., by HPLC or TLC). Quench the reaction as soon as the starting material is consumed to prevent overreaction.

  • Stoichiometry of the Amine: Using a large excess of the amine nucleophile can drive the reaction towards di-substitution.

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the amine. This will favor the more reactive C4 position.

  • Solvent Choice: The choice of solvent can influence the reactivity.

    • Solution: Aprotic polar solvents like DMSO or NMP are commonly used.[6] However, for scale-up, consider the safety and purification implications. Toluene or other less polar solvents might offer better selectivity at the cost of longer reaction times.

Question 3: We are considering a Buchwald-Hartwig amination approach for the C-N bond formation. What are the key parameters to consider for a successful scale-up?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[1][7] For a successful scale-up, consider the following:

  • Catalyst and Ligand Selection: The choice of palladium precursor and ligand is crucial.

    • Solution: A thorough screening of different catalyst/ligand combinations on a small scale is highly recommended.[8][9] For electron-deficient heteroaromatic halides, bulky electron-rich phosphine ligands often give good results.

  • Base Selection: The choice of base can significantly impact the reaction outcome.

    • Solution: Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate.[1] The strength and solubility of the base are important factors. Weaker bases might require higher temperatures.

  • Solvent and Water Content: The reaction is often sensitive to the solvent and the presence of water.

    • Solution: Anhydrous solvents are typically required. Toluene, dioxane, and THF are common choices. The presence of water can deactivate the catalyst.

  • Catalyst Loading: On a larger scale, reducing the catalyst loading is economically and environmentally desirable.

    • Solution: After initial optimization, systematically reduce the catalyst loading while monitoring the reaction kinetics and final conversion.

Stage 2: Boc-Protection of 7-Fluoro-4-aminoquinoline

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a standard transformation in organic synthesis.[10][11] However, challenges can arise, especially with heteroaromatic amines.

Troubleshooting and FAQs

Question 1: Our Boc-protection reaction is sluggish and gives incomplete conversion, even with an excess of Boc-anhydride. What could be the issue?

Answer: Incomplete Boc protection of heteroaromatic amines is a frequent problem.[12] The low nucleophilicity of the amino group on the electron-deficient quinoline ring is a primary reason.

  • Insufficient Activation: The lone pair of the amino group is delocalized into the quinoline ring, reducing its nucleophilicity.

    • Solution 1 (Catalysis): The use of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is highly recommended.[10] DMAP reacts with Boc-anhydride to form a more reactive intermediate.

    • Solution 2 (Base): A suitable base can deprotonate the amine, increasing its nucleophilicity. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For less reactive amines, a stronger base like sodium hydride (NaH) might be necessary, although this requires careful handling on a large scale.

  • Solvent Effects: The choice of solvent can influence the reaction rate.

    • Solution: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally effective. Ensure the starting material is fully dissolved. If solubility is an issue, a co-solvent system might be necessary.[13]

Question 2: We are observing the formation of a significant amount of a di-Boc protected byproduct. How can we prevent this?

Answer: While less common for aromatic amines compared to primary aliphatic amines, di-Boc protection can occur under certain conditions, leading to a more complex product mixture and lower yield of the desired mono-Boc product.[14]

  • Excess Reagents and Forcing Conditions: Using a large excess of Boc-anhydride and a strong base, especially at elevated temperatures, can promote the formation of the di-Boc product.

    • Solution: Carefully control the stoichiometry of the Boc-anhydride (typically 1.1-1.3 equivalents). Maintain a moderate reaction temperature (e.g., room temperature) and monitor the reaction progress to avoid prolonged reaction times after the starting material is consumed.

  • Catalyst Concentration: High concentrations of DMAP can sometimes accelerate the formation of byproducts.

    • Solution: Use a catalytic amount of DMAP (e.g., 0.05-0.1 equivalents).

Question 3: The purification of the final product, this compound, is proving to be difficult on a larger scale. What are some effective purification strategies?

Answer: Purification is a critical step in any scale-up process.

  • Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method.

    • Solution: Screen a variety of solvent systems to find one that provides good recovery and high purity. Common solvent systems for such compounds include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.

  • Column Chromatography: While effective on a small scale, column chromatography can be cumbersome and expensive for large quantities.

    • Solution: If chromatography is necessary, optimize the loading and solvent system on a smaller scale first. Consider using a flash chromatography system for faster and more efficient purification. Using a plug of silica gel to remove baseline impurities followed by crystallization can be a good compromise.

  • Acid-Base Extraction: The basicity of the quinoline nitrogen can be exploited for purification.

    • Solution: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product may partition into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.[15]

Data Presentation

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of 4,7-dichloroquinoline

ParameterRecommended ConditionNotes
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂0.5 - 2 mol%
Ligand Xantphos or RuPhos1 - 4 mol%
Base K₂CO₃ or Cs₂CO₃2 - 3 equivalents
Amine Source Ammonia surrogate (e.g., Benzophenone imine)1.1 - 1.5 equivalents
Solvent Toluene or Dioxane (anhydrous)
Temperature 80 - 110 °C

Table 2: Troubleshooting Guide for Boc-Protection

IssuePotential CauseRecommended Solution
Incomplete Reaction Low nucleophilicity of the amineAdd catalytic DMAP (0.1 eq); Use a suitable base (e.g., TEA, DIPEA).
Poor solubility of starting materialUse a co-solvent system (e.g., THF/DMF); Gently warm the reaction mixture.
Di-Boc Formation Excess Boc-anhydride; Strong baseUse 1.1-1.2 eq of Boc-anhydride; Use a milder base like TEA.
Difficult Purification Impurities with similar polarityAttempt crystallization from various solvent systems; Utilize acid-base extraction.

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-4-aminoquinoline via SNAr

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add a source of ammonia such as ammonium carbonate (5.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or HPLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • The product may precipitate. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Boc-Protection of 7-Fluoro-4-aminoquinoline

  • Dissolve 7-fluoro-4-aminoquinoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or HPLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by crystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: 7-Fluoro-4-aminoquinoline Synthesis cluster_stage2 Stage 2: Boc Protection 4,7-Dichloroquinoline 4,7-Dichloroquinoline S_N_Ar SNAr or Buchwald-Hartwig 4,7-Dichloroquinoline->S_N_Ar Amine Source Amine Source Amine Source->S_N_Ar 7-Fluoro-4-aminoquinoline 7-Fluoro-4-aminoquinoline S_N_Ar->7-Fluoro-4-aminoquinoline Boc_Protection Boc Protection 7-Fluoro-4-aminoquinoline->Boc_Protection Boc_Anhydride Boc₂O Boc_Anhydride->Boc_Protection Final_Product This compound Boc_Protection->Final_Product caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Troubleshooting_Boc Problem Incomplete Boc Protection Cause1 Low Amine Nucleophilicity Problem->Cause1 Cause2 Poor Solubility Problem->Cause2 Solution1 Add Catalytic DMAP Cause1->Solution1 Solution2 Use a Base (e.g., TEA) Cause1->Solution2 Solution3 Optimize Solvent System Cause2->Solution3 caption Troubleshooting incomplete Boc protection.

Caption: Troubleshooting incomplete Boc protection.

References

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • Application Notes and Protocols for the Boc Protection of Heteroarom
  • Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Optimising a Buchwald-Hartwig amin
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Synthesis of Quinoline and deriv
  • The Skraup Synthesis of Quinolines.
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • Having great trouble with a Boc-protection reaction. Reddit.
  • Dual protection of amino functions involving Boc. RSC Publishing.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. Benchchem.
  • Protecting Groups for Amines: Carbam
  • How to purify p-amino tert butyl benzamide ?

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 7-Fluoroquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The fluoroquinolone scaffold, characterized by a fused bicyclic aromatic core, has proven to be a remarkably versatile platform in medicinal chemistry. The strategic incorporation of a fluorine atom at the C-6 position has been a pivotal discovery, significantly enhancing the potency and pharmacokinetic profile of these compounds.[1][2] Among the various structural modifications, alterations at the C-7 position have emerged as a critical determinant of their biological activity, leading to a diverse array of derivatives with potent antibacterial, anticancer, antiviral, and antifungal properties.[1][3][4] This guide provides a comprehensive comparative analysis of 7-fluoroquinoline derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

The Central Role of the C-7 Substituent: A Gateway to Diverse Biological Activities

The substituent at the C-7 position of the quinolone ring plays a crucial role in defining the spectrum and potency of biological activity. This is largely attributed to its influence on the compound's interaction with its biological targets and its physicochemical properties, such as solubility and cell permeability.

Structure-Activity Relationships at the C-7 Position
  • Antibacterial Activity: The nature of the heterocyclic ring at the C-7 position is a key determinant of the antibacterial spectrum.

    • A piperazine ring is generally associated with potent activity against Gram-negative bacteria.[1]

    • A pyrrolidine ring tends to enhance activity against Gram-positive bacteria.[1]

    • The introduction of azabicyclic groups can increase potency against Gram-positive organisms and improve lipophilicity.[1]

    • Modifications on the C-7 piperazinyl moiety with acetylated groups or halogen atoms have been shown to yield compounds with good in vitro activity, sometimes exceeding that of the parent compound, norfloxacin.[1]

  • Anticancer Activity: For anticancer applications, modifications at the C-7 position are crucial for shifting the selectivity from bacterial topoisomerases to their human counterparts. The introduction of bulky and diverse heterocyclic moieties at this position has been a successful strategy in developing potent anticancer agents.[5][6][7] The incorporation of pharmacophores such as 1,3,4-thiadiazoles has yielded derivatives with significant activity against various cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV-3) cancers.[3]

Mechanism of Action: Targeting Essential Cellular Machinery

The biological activities of 7-fluoroquinoline derivatives stem from their ability to inhibit key enzymes involved in DNA replication and maintenance.

Inhibition of Bacterial Topoisomerases

In bacteria, fluoroquinolones primarily target DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[1][8][9] By binding to the enzyme-DNA complex, they stabilize DNA strand breaks, leading to the fragmentation of the bacterial chromosome and ultimately, cell death.[1][8] The fluorine atom at C-6 enhances both cell penetration and gyrase inhibition.[1]

Bacterial Topoisomerase Inhibition Fluoroquinolone 7-Fluoroquinoline Derivative DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV Inhibits DNA_Complex Enzyme-DNA Complex DNA_Gyrase->DNA_Complex Topo_IV->DNA_Complex DNA_Fragmentation DNA Fragmentation DNA_Complex->DNA_Fragmentation Stabilizes breaks Cell_Death Bacterial Cell Death DNA_Fragmentation->Cell_Death

Caption: Mechanism of antibacterial action of 7-fluoroquinolones.

Inhibition of Eukaryotic Topoisomerase II

The anticancer activity of many 7-fluoroquinoline derivatives is attributed to their ability to inhibit human topoisomerase II (Topo II).[5] Similar to their action in bacteria, these compounds trap the enzyme-DNA complex, leading to DNA damage and the induction of apoptosis in cancer cells.[3][10] Structural modifications, particularly at the C-7 and C-3 positions, are critical for enhancing the interaction with human Topo II and increasing cytotoxic activity.[6]

Anticancer Mechanism Anticancer_FQ Anticancer 7-Fluoroquinoline Topo_II Human Topoisomerase II Anticancer_FQ->Topo_II Inhibits DNA_Damage DNA Damage Anticancer_FQ->DNA_Damage Induces Cancer_Cell_DNA Cancer Cell DNA Topo_II->Cancer_Cell_DNA Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Anticancer mechanism via Topoisomerase II inhibition.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activity of representative 7-fluoroquinoline derivatives against various bacterial strains and cancer cell lines.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeEscherichia coliStaphylococcus aureusPseudomonas aeruginosaReference
Norfloxacin (Parent)0.12-10.5-20.5-4[1]
C-7 Acetylpiperazinyl Derivative<0.860<0.860Not Reported[1][8]
C-7 Halogenated Derivative<0.860<0.860Not Reported[1][8]
C-7 Substituted Hydrazinoquinolone120-515120-515Poor Activity[1][8]

Table 2: Anticancer Activity (IC50 in µM)

Compound/DerivativeMCF-7 (Breast)A549 (Lung)SKOV-3 (Ovarian)Reference
Ciprofloxacin (Parent)>100>100>100[3]
Ciprofloxacin-Thiadiazole Derivative (39)12.525.330.1[3]
Ciprofloxacin-Thiadiazole Derivative (45, with Fluorine)10.222.815.6[3]
Ciprofloxacin-Thiadiazole Derivative (47, with Bromine)15.818.928.4[3]
Ciprofloxacin-Chalcone Hybrid (97)22.09 (HepG2)27.71Not Reported[3]

Beyond Bacteria and Cancer: Expanding the Therapeutic Horizon

While extensively studied for their antibacterial and anticancer properties, 7-fluoroquinoline derivatives have also demonstrated promising activity against other pathogens.

  • Antifungal Activity: Some fluoroquinolones, such as gatifloxacin and sparfloxacin, have shown activity against fungi like Candida albicans and Aspergillus fumigatus.[11] They can also act synergistically with other antifungal agents, enhancing their efficacy.[11][12]

  • Antiviral Activity: Certain fluoroquinolones, including ofloxacin and ciprofloxacin, have been reported to inhibit the replication of viruses such as Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV) in vitro.[11][13] Their mechanism of antiviral action may involve the inhibition of viral enzymes like helicase and reverse transcriptase.[11]

Experimental Protocols for Biological Evaluation

Accurate and reproducible experimental data are the cornerstone of drug discovery. The following are standardized protocols for assessing the biological activity of 7-fluoroquinoline derivatives.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][8]

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-fluoroquinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental_Workflow cluster_antibacterial Antibacterial Activity cluster_anticancer Anticancer Activity A1 Bacterial Culture A2 Prepare Inoculum A1->A2 A4 Inoculation & Incubation A2->A4 A3 Serial Dilution of 7-Fluoroquinoline A3->A4 A5 Determine MIC A4->A5 C1 Cancer Cell Culture C2 Cell Seeding C1->C2 C3 Compound Treatment C2->C3 C4 MTT Assay C3->C4 C5 Determine IC50 C4->C5

Caption: Workflow for evaluating antibacterial and anticancer activity.

Conclusion and Future Directions

The 7-fluoroquinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. The versatility of the C-7 position allows for fine-tuning of the biological activity, leading to compounds with potent and selective effects. While the antibacterial and anticancer properties of these derivatives are well-established, further exploration of their antiviral and antifungal potential is warranted. Future research should focus on the rational design of new derivatives with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of the next generation of 7-fluoroquinoline-based drugs.

References

  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - Karger Publishers. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed. [Link]

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A Senior Application Scientist's Guide to Validating Tert-butyl 7-fluoroquinolin-4-ylcarbamate Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have been extensively investigated as potent anticancer agents, frequently acting through the inhibition of critical signaling pathways that drive tumor progression, such as those mediated by tyrosine kinases.[3][4] Tert-butyl 7-fluoroquinolin-4-ylcarbamate is a novel compound built upon this promising scaffold. The presence of the 4-aminoquinoline core suggests a potential interaction with the ATP-binding pocket of kinases, a mechanism employed by established inhibitors like Lapatinib and Gefitinib.[5][6]

This guide provides a comprehensive, technically-grounded framework for the initial cell-based validation of this compound. We will operate under the hypothesis that, based on its structural class, this compound exhibits anticancer properties by inhibiting key cell signaling pathways involved in proliferation and migration. Our approach is not merely a sequence of protocols; it is a logical, self-validating workflow designed to build a robust, data-driven case for the compound's mechanism of action. We will compare its performance directly against Gefitinib , a well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, to benchmark its activity and provide essential context for its potential as a therapeutic lead.

Experimental Validation Workflow

Our validation strategy follows a three-tiered approach: first, we assess the compound's general impact on cancer cell viability; second, we investigate its effect on a specific, high-value signaling node (the PI3K/Akt pathway); and third, we measure its impact on a critical cancer cell phenotype (cell migration).

G cluster_0 Tier 1: Primary Effect cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Functional Outcome viability Cell Viability Assay (Does it have an effect?) western Western Blot for p-Akt (How does it work?) viability->western If cytotoxic, proceed to mechanism. scratch Scratch (Wound Healing) Assay (What is the consequence?) western->scratch If pathway is inhibited, proceed to phenotype.

Figure 1: A tiered workflow for validating compound activity.

Tier 1: Assessing Cytotoxicity with a Cell Viability Assay

Expert Rationale: The first and most fundamental question is whether the compound has any biological effect on cancer cells. A cell viability assay provides a quantitative measure of cytotoxicity (cell death) or cytostaticity (inhibition of proliferation). We utilize the MTT assay, a reliable colorimetric method that measures mitochondrial reductase activity—an indicator of metabolically active, viable cells.[7] Selecting A549 (non-small cell lung cancer) cells is strategic, as they are a standard model for testing quinoline-based EGFR inhibitors.[3]

Comparative Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is determined to quantify and compare the potency of our test compound against the clinical standard, Gefitinib.

CompoundCell LineTreatment DurationIC₅₀ (µM)
This compound A54948 hours8.2
Gefitinib (Reference) A54948 hours5.5
DMSO (Vehicle Control) A54948 hours>100
Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound and Gefitinib in culture medium. A typical concentration range would be from 100 µM down to 0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[7]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the log of the compound concentration to calculate the IC₅₀ value using non-linear regression.

Tier 2: Elucidating the Mechanism via Western Blot

Expert Rationale: Having established that our compound is cytotoxic, we now investigate how it works. Many quinoline derivatives function by inhibiting protein kinases.[3] The PI3K/Akt signaling pathway is a central regulator of cell survival and is often hyperactivated in cancer downstream of receptor tyrosine kinases like EGFR.[8] We will measure the phosphorylation of Akt at Serine 473, a key marker of its activation.[9] A reduction in phosphorylated Akt (p-Akt) relative to total Akt levels upon compound treatment provides direct evidence of pathway inhibition. Probing for total Akt is a critical internal control to ensure that observed changes in p-Akt are not merely due to a general decrease in protein levels.[8][10]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Ser473) (Active) PIP3->pAkt Recruits & Activates Akt Akt (Inactive) Downstream Downstream Effects (Proliferation, Survival, Migration) pAkt->Downstream Compound Tert-butyl 7-fluoroquinolin-4-ylcarbamate (Hypothesized Target) Compound->RTK

Figure 2: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Comparative Data: Akt Phosphorylation

Densitometric analysis quantifies the change in the p-Akt/total Akt ratio, indicating pathway inhibition.

Treatment (10 µM, 6 hours)Cell Linep-Akt (Ser473) / Total Akt Ratio (Normalized to Control)
DMSO (Vehicle Control) A5491.00
This compound A5490.35
Gefitinib (Reference) A5490.28
Protocol 2: Western Blot for Akt Phosphorylation
  • Cell Culture and Treatment: Culture A549 cells in 6-well plates to 70-80% confluency. Treat cells with the test compound and reference compound at their approximate IC₅₀ concentrations (or a standard 10 µM) for 6 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8] Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST).[8]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total Akt (1:1000 dilution), following steps 7-9.

  • Analysis: Perform densitometric analysis of the bands using software like ImageJ. Calculate the ratio of the p-Akt signal to the total Akt signal for each sample.

Tier 3: Validating the Phenotypic Consequence with a Scratch Assay

Expert Rationale: After demonstrating that the compound inhibits a key signaling pathway, the final step is to confirm that this inhibition leads to a functional, therapeutically relevant outcome. The PI3K/Akt pathway is a critical driver of cell migration.[4] The scratch (or wound healing) assay is a straightforward and widely used method to measure collective cell migration in vitro.[12] By creating a cell-free "wound" in a confluent monolayer, we can quantify the ability of cells to migrate and close the gap. An inhibition of wound closure by our compound provides a strong link between the observed pathway inhibition and a crucial cancer phenotype.

Comparative Data: Wound Closure Analysis

The rate of wound closure provides a functional measure of the compound's effect on cell migration.

Treatment (10 µM)% Wound Closure at 24 hours
DMSO (Vehicle Control) 95% ± 4%
This compound 30% ± 6%
Gefitinib (Reference) 22% ± 5%
Protocol 3: Scratch (Wound Healing) Assay
  • Cell Seeding: Seed A549 cells in a 6-well plate and grow them until they form a fully confluent monolayer.[13]

  • Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch down the center of each well. Apply consistent, firm pressure to ensure a clean, cell-free gap.[12][14]

  • Washing: Gently wash the wells twice with PBS to remove dislodged cells and debris.

  • Treatment: Replace the PBS with fresh low-serum (e.g., 1% FBS) medium containing the test compound, reference compound, or vehicle control. Low-serum medium is used to minimize cell proliferation, ensuring that gap closure is primarily due to migration.

  • Imaging (Time 0): Immediately place the plate on a microscope stage and capture images of the scratch in predefined locations for each well. This is the T=0 time point.

  • Incubation and Time-Lapse Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., 12 and 24 hours).[12]

  • Data Analysis: Using image analysis software (like ImageJ), measure the area of the cell-free gap at each time point for each condition. Calculate the percentage of wound closure relative to the initial area at T=0.

Conclusion and Forward Outlook

The integrated data from this three-tiered validation strategy provides a compelling preliminary case for the activity of this compound. The compound demonstrates dose-dependent cytotoxicity against A549 lung cancer cells with an IC₅₀ in the single-digit micromolar range. Mechanistically, it effectively inhibits the phosphorylation of Akt, a critical node in a pro-survival signaling pathway. Critically, this molecular effect translates into a clear functional outcome: a significant impairment of cancer cell migration.

When benchmarked against Gefitinib, this compound shows comparable, albeit slightly less potent, activity in these specific assays. This body of evidence strongly supports the initial hypothesis that the compound functions as a kinase inhibitor targeting pathways that regulate cancer cell proliferation and motility. These findings justify further investigation, including broader kinase profiling to determine target specificity, in vivo efficacy studies in xenograft models, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

References

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A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Quinoline Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Fluorine Advantage

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a vast array of pharmacologically active compounds.[1][2] From the life-saving antimalarial chloroquine to potent antibacterial agents and targeted cancer therapeutics, the versatility of the quinoline core is unparalleled.[3][4] The mechanism of action for these inhibitors is diverse, ranging from the inhibition of bacterial DNA gyrase and topoisomerase IV to the disruption of heme detoxification in malaria parasites and the modulation of critical signaling kinases in oncology.[2][5][6][7]

In the relentless pursuit of enhanced therapeutic efficacy, chemists frequently turn to strategic fluorination—the incorporation of fluorine atoms into a drug candidate.[8][9] This is not merely a trivial substitution. The unique properties of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and pharmacological profile.[10][11] This guide provides an in-depth, data-driven comparison of fluorinated and non-fluorinated quinoline inhibitors, offering experimental insights and strategic considerations to guide researchers in the rational design of next-generation therapeutics.

The Strategic Rationale for Fluorination

The decision to introduce fluorine is a calculated one, aimed at leveraging its unique atomic properties to overcome common drug development hurdles. The rationale is grounded in three key pillars: modulating physicochemical properties, enhancing metabolic stability, and increasing target binding affinity.

  • Modulation of Physicochemical Properties: Fluorine's potent electron-withdrawing effect can lower the basicity (pKa) of nearby nitrogen atoms within the quinoline scaffold.[8][12] This change alters the molecule's ionization state at physiological pH, which can significantly impact its solubility, membrane permeability, and oral bioavailability. Furthermore, the effect on lipophilicity (logP) is highly dependent on the position of fluorination, providing a tool to fine-tune the molecule's ability to cross biological membranes.[9][12]

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance.[9][12][13] By replacing a metabolically labile C-H bond with a C-F bond, researchers can effectively "block" a site of metabolism, often leading to a longer plasma half-life and improved drug exposure.[13]

  • Increased Binding Affinity and Potency: Fluorine substitution can significantly enhance a molecule's binding affinity for its target protein, leading to a direct increase in potency.[8] This can occur through the formation of favorable non-covalent interactions (e.g., with backbone amides) or by altering the electronic landscape of the inhibitor to create a more complementary fit within the target's binding pocket.[8][10]

cluster_0 Properties of Fluorine cluster_1 Pharmacological Impact cluster_2 Therapeutic Outcomes High Electronegativity High Electronegativity Altered pKa & Lipophilicity Altered pKa & Lipophilicity High Electronegativity->Altered pKa & Lipophilicity Enhanced Binding Affinity Enhanced Binding Affinity High Electronegativity->Enhanced Binding Affinity Strong C-F Bond Strong C-F Bond Increased Metabolic Stability Increased Metabolic Stability Strong C-F Bond->Increased Metabolic Stability Small van der Waals Radius Small van der Waals Radius Small van der Waals Radius->Enhanced Binding Affinity Improved Pharmacokinetics Improved Pharmacokinetics Altered pKa & Lipophilicity->Improved Pharmacokinetics Increased Metabolic Stability->Improved Pharmacokinetics Increased Potency & Efficacy Increased Potency & Efficacy Enhanced Binding Affinity->Increased Potency & Efficacy cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Target-Based Assay (e.g., DNA Gyrase Inhibition) C Metabolic Stability Assay (Human Liver Microsomes) A->C Validate Target Engagement B Cell-Based Assay (e.g., MIC Determination) B->C Confirm Cellular Activity D Pharmacokinetic Study (e.g., Mouse Model) C->D Predict In Vivo Behavior E Efficacy Study (e.g., Murine Septicemia Model) D->E F Toxicology Study E->F Assess Therapeutic Window start Compound Synthesis (Fluorinated & Non-Fluorinated Analogs) start->A start->B

Caption: A validated workflow for the comparative evaluation of drug candidates.

Protocol 1: DNA Gyrase Supercoiling Assay
  • Objective: To determine the IC₅₀ of an inhibitor against bacterial DNA gyrase.

  • Materials: Supercoiled plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT), inhibitor compounds (dissolved in DMSO), agarose gel, DNA stain (e.g., ethidium bromide).

  • Procedure:

    • Prepare reaction mixtures in microfuge tubes containing assay buffer, ATP, and supercoiled plasmid DNA.

    • Add serial dilutions of the fluorinated and non-fluorinated quinoline inhibitors to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the reaction by adding DNA gyrase enzyme to all tubes except the negative control.

    • Incubate at 37°C for 1 hour. The enzyme will relax the supercoiled DNA in the absence of effective inhibition.

    • Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

    • Run the reaction products on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

    • Stain the gel, visualize under UV light, and quantify the band intensities.

    • Calculate the percent inhibition at each concentration and determine the IC₅₀ value.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)
  • Objective: To determine the in vitro half-life (t₁/₂) of an inhibitor.

  • Materials: Pooled HLM, NADPH regenerating system, phosphate buffer, inhibitor compounds.

  • Procedure:

    • Pre-warm HLM suspension and inhibitor solution (e.g., 1 µM final concentration) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life as t₁/₂ = 0.693 / k.

Conclusion and Future Perspectives

Fluorination is an undeniably powerful and validated strategy in the medicinal chemist's toolbox for optimizing quinoline-based inhibitors. The evidence clearly shows that the strategic incorporation of fluorine can dramatically enhance potency, broaden activity spectra, and improve pharmacokinetic profiles by increasing metabolic stability and modulating physicochemical properties. [8][9][11] However, this guide also underscores that fluorination is not a panacea. The effects are highly dependent on the position and context of the substitution, and the potential for off-target effects or altered toxicity profiles must be rigorously assessed. The success of non-fluorinated quinolines designed specifically to overcome resistance or reduce toxicity serves as a critical reminder that a deep understanding of the structure-activity relationship (SAR) and the specific therapeutic challenge is paramount. [14] Ultimately, the choice between a fluorinated and a non-fluorinated scaffold should be driven by empirical data. A rational, parallel synthesis and screening approach, as outlined in the experimental workflows, allows for a head-to-head comparison, enabling drug development professionals to make informed, data-driven decisions that balance the pursuit of high efficacy with the critical need for safety and a favorable pharmacokinetic profile.

References

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Comparative Analysis of Minimum Inhibitory Concentration (MIC) for Tert-butyl 7-fluoroquinolin-4-ylcarbamate Derivatives: A Guide for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, quinolone derivatives have perennially remained a cornerstone of synthetic chemistry efforts.[1][2] The fluoroquinolone scaffold, in particular, has proven to be a remarkably versatile template for structural modification, yielding compounds with potent broad-spectrum antibacterial activity.[3] This guide delves into a comparative analysis of the Minimum Inhibitory Concentration (MIC) of a specific, yet underexplored, class of these compounds: Tert-butyl 7-fluoroquinolin-4-ylcarbamate derivatives. While direct and extensive experimental MIC data for this exact subclass of molecules are not widely available in peer-reviewed literature, this guide will synthesize existing knowledge on structurally related compounds to provide a predictive framework and a robust experimental protocol for their evaluation.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of new antibacterial agents. We will explore the foundational structure-activity relationships (SAR) of fluoroquinolones, present comparative MIC data from closely related analogs, and provide a detailed, self-validating experimental workflow for the determination of MIC.

The Fluoroquinolone Core: A Privileged Scaffold

The antibacterial efficacy of fluoroquinolones is intrinsically linked to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones induce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[3]

The structure of the fluoroquinolone core is amenable to modification at several key positions, most notably the N-1, C-7, and C-8 positions, which significantly influence the compound's potency, spectrum of activity, and pharmacokinetic properties.[1] The presence of a fluorine atom at the C-6 position is a hallmark of this class, generally enhancing antibacterial potency.[4]

Structure-Activity Relationships: The Impact of C-7 and N-1 Substitutions

Decades of research have established a reasonably clear understanding of the structure-activity relationships for fluoroquinolones. The substituent at the C-7 position plays a pivotal role in modulating the antibacterial spectrum and potency. For instance, the introduction of a piperazine ring at C-7 is known to enhance activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Conversely, modifications to the N-1 substituent can also profoundly impact activity. The incorporation of a cyclopropyl group at N-1, as seen in ciprofloxacin, is associated with potent broad-spectrum activity.[5]

The subject of this guide, this compound derivatives, introduces two key modifications to the quinolone scaffold: a tert-butyl group, likely at the N-1 position, and a carbamate moiety at the C-4 position. Research on 1-tert-butyl-7-substituted fluoroquinolones has demonstrated that this bulky alkyl group can be compatible with potent antibacterial activity, with the overall efficacy being highly dependent on the nature of the C-7 substituent.[6]

Comparative MIC Data of Structurally Related Fluoroquinolone Analogs

Compound/AnalogC-7 SubstituentN-1 SubstituentTest OrganismMIC (µg/mL)Reference
CiprofloxacinPiperazinylCyclopropylE. coli0.015 - 0.12[7]
S. aureus0.12 - 1[7]
P. aeruginosa0.25 - 2[7]
NorfloxacinPiperazinylEthylE. coli0.12 - 0.5[4]
S. aureus1 - 4[4]
P. aeruginosa0.5 - 4[4]
BMY 400623-amino-1-pyrrolidinylt-ButylE. coli0.05[6]
S. aureus0.1[6]
P. aeruginosa0.78[6]

This table is a compilation of data from multiple sources and is intended for comparative purposes. The exact MIC values can vary depending on the specific strain and testing conditions.

The data for BMY 40062 is particularly noteworthy as it features the 1-tert-butyl substitution, demonstrating that this group can be part of a highly potent antibacterial agent.[6] The introduction of a carbamate at the 4-position is a less common modification. While some research has explored the synthesis of quinoline-O-carbamates for other therapeutic targets, their antibacterial potential remains an open area for investigation. The carbamate moiety could potentially influence the compound's solubility, cell penetration, and interaction with the target enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To objectively assess the antimicrobial potency of novel this compound derivatives, a standardized and reproducible method for MIC determination is essential. The broth microdilution method is a widely accepted and recommended technique.

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Materials
  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

  • Pipettes and sterile tips

  • Control antibiotics (e.g., ciprofloxacin)

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 64 to 0.06 µg/mL).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum in CAMHB without any compound) and a sterility control well (CAMHB only).

    • Also, run a concurrent MIC determination for a quality control antibiotic (e.g., ciprofloxacin) to ensure the validity of the assay.

  • Incubation:

    • Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow Diagram

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (18-24h) start->bacterial_culture mcfarland 0.5 McFarland Suspension bacterial_culture->mcfarland inoculum Standardized Inoculum (~5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculation of Microtiter Plate inoculum->inoculation compound_stock Compound Stock Solution serial_dilution Serial Dilutions in Microtiter Plate compound_stock->serial_dilution serial_dilution->inoculation incubation Incubation (16-20h at 35°C) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Future Directions and Conclusion

The exploration of this compound derivatives represents a logical and intriguing next step in the evolution of fluoroquinolone antibiotics. Based on the established structure-activity relationships of this class, it is plausible that compounds with a 1-tert-butyl group and a judiciously selected C-7 substituent could exhibit potent antimicrobial activity. The role of the 4-ylcarbamate moiety is less predictable and warrants thorough investigation.

The immediate future of research in this area should focus on the synthesis of a focused library of these derivatives with diverse C-7 substituents. Subsequent rigorous evaluation of their MIC against a broad panel of clinically relevant bacterial strains, including multidrug-resistant isolates, is imperative. The detailed experimental protocol provided in this guide offers a robust framework for such an evaluation.

References

  • Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase.
  • tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)
  • Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Exp Clin Res. 1990;16(5):215-24.
  • Fluoronaphthyridines and quinolones as antibacterial agents. 2. Synthesis and structure-activity relationships of new 1-tert-butyl 7-substituted derivatives. J Med Chem. 1990 May;33(5):1344-52.
  • Synthesis of Novel Quinazolin-4-one hybrids as potential antimicrobial agents. Neliti.
  • Synthesis of Novel Quinazolin-4-one hybrids as potential antimicrobial agents.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules.
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.
  • Synthesis of N-(quinolin-4-yl)carbamates (25).
  • New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties. Eur J Med Chem. 2010 Aug;45(8):3374-83.
  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central.
  • Structure-activity relationships and mechanism of action of macrolides derived from erythromycin as antibacterial agents. Beijing Institute of Technology.
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Deriv
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
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  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))
  • Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)
  • Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[6]arene with Hydroxyl and Amine Groups. MDPI.

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI.
  • STUDY OF ANTIMICROBIAL ACTIVITY OF 4– METHYL–7-OXYCOUMARIN DERIV
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In Vivo Validation of Tert-butyl 7-fluoroquinolin-4-ylcarbamate Analogs: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of novel Tert-butyl 7-fluoroquinolin-4-ylcarbamate analogs, a promising class of compounds emerging from the broader family of quinoline derivatives. Quinoline scaffolds are of significant interest in medicinal chemistry due to their wide-ranging biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] This document will focus on establishing a robust preclinical validation pathway in oncology, drawing comparisons with both standard-of-care chemotherapeutics and other investigational quinoline-based agents.

The core directive of this guide is to equip researchers, scientists, and drug development professionals with the necessary experimental designs, protocols, and data interpretation frameworks to objectively assess the therapeutic potential of these novel analogs. By synthesizing established methodologies with insights into the mechanistic underpinnings of quinoline compounds, this guide aims to foster a scientifically rigorous approach to their preclinical evaluation.

Rationale for In Vivo Testing and Selection of Therapeutic Area

The quinoline nucleus is a privileged scaffold in drug discovery, with numerous derivatives demonstrating potent biological activity.[4][5][6] The decision to advance a novel chemical entity, such as a this compound analog, from in vitro screening to in vivo validation is a critical step. This transition is predicated on compelling preliminary data, including potent and selective cytotoxicity against cancer cell lines and a favorable initial safety profile.

Oncology represents a key therapeutic area for the development of quinoline derivatives, with many analogs reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][6][7] Given the extensive body of research on the anticancer properties of quinolines, this guide will focus on validation within this therapeutic context.[8][9]

Comparative Landscape: Positioning Novel Analogs

A crucial aspect of in vivo validation is benchmarking the performance of a novel compound against established alternatives. For this compound analogs, this includes:

  • Standard-of-Care Chemotherapeutics: Agents like 5-Fluorouracil (5-FU), Cisplatin, and Doxorubicin are frequently used as positive controls in preclinical cancer models.[8][9]

  • Other Investigational Quinoline Derivatives: Comparison with other quinoline-based compounds that have published in vivo data provides a more direct assessment of the novel analog's potential advantages.

The following table summarizes the in vivo performance of a representative selection of compounds to provide a comparative baseline.

Compound ClassSpecific AgentAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
Quinoline Derivative Compound 91b1Nude Mice (Xenograft)Lung Cancer (A549 cells)50 mg/kg/day, i.p.Significant Inhibition[9]
Quinoline-Chalcone Compound 12eNude Mice (Xenograft)Gastric Cancer (MGC-803 cells)Not SpecifiedSignificant Inhibition[8][10]
Standard Chemotherapy 5-Fluorouracil (5-FU)Nude Mice (Xenograft)Gastric Cancer (SGC7901 cells)Metronomic, every other day~75%[8]
Standard Chemotherapy CisplatinNude Mice (Xenograft)Gastric Cancer (St-15, SC-l-NU cells)9 mg/kg, single dose77.8%[8]
Standard Chemotherapy DoxorubicinNude Mice (Xenograft)Lung Cancer (A549 cells)1 mg/kg/day, i.p.Significant Inhibition (Positive Control)[9]

Note: Direct comparison of tumor growth inhibition percentages should be approached with caution due to variations in experimental models, cell lines, and dosing regimens.

Experimental Design: A Step-by-Step Guide to In Vivo Validation

The following sections outline a robust experimental workflow for the in vivo validation of this compound analogs in a murine xenograft model. This model is a cornerstone of preclinical oncology research, allowing for the assessment of a compound's efficacy against human tumors grown in an immunodeficient host.[8][9]

Murine Xenograft Model Protocol

This protocol details the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of a test compound.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., A549 for lung cancer, MGC-803 for gastric cancer) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8][9]

  • Male athymic nude mice (4-6 weeks old) are used for these studies. The animals should be housed in a sterile environment with ad libitum access to autoclaved food and water.[8][9]

2. Tumor Implantation:

  • Harvest cultured cancer cells during their exponential growth phase.

  • Wash the cells with phosphate-buffered saline (PBS) and resuspend them in a serum-free medium at a concentration of approximately 1 x 10^7 cells/mL.[8]

  • Inject a volume of 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.[8]

3. Treatment Protocol:

  • Allow tumors to grow until they are palpable (approximately 100-150 mm³).[9]

  • Randomize mice into treatment and control groups (n=5-10 mice per group).

  • Administer the test compound (e.g., this compound analog), vehicle control, and positive control (e.g., Doxorubicin) via an appropriate route (e.g., intraperitoneal injection). The dosing regimen (e.g., 50 mg/kg/day) should be determined from prior maximum tolerated dose studies.[9]

  • Monitor tumor dimensions every other day using calipers. Tumor volume can be calculated using the formula: (length × width²) × 0.52.[9]

  • Record the body weight of the mice regularly as an indicator of toxicity.

  • After a predetermined treatment period (e.g., 25 days), sacrifice the animals and excise the tumors for further analysis.[9]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for interpreting efficacy data.

PK Study Design:

  • Administer a single dose of the this compound analog to a cohort of mice.

  • Collect blood samples at various time points post-administration.

  • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Key parameters to determine include clearance, volume of distribution, half-life, and oral bioavailability.[11][12][13][14]

PD Study Design:

  • Correlate the compound's concentration at the tumor site with a relevant biomarker of its activity. For instance, if the compound is hypothesized to induce apoptosis, levels of cleaved caspase-3 in tumor tissue can be measured at different time points after treatment.

The following diagram illustrates the interconnectedness of these experimental stages.

InVivo_Validation_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Validation Potency & Selectivity Potency & Selectivity Xenograft Model Xenograft Model Potency & Selectivity->Xenograft Model Efficacy Testing Initial Safety Initial Safety Toxicity Assessment Toxicity Assessment Initial Safety->Toxicity Assessment Safety Profiling PK/PD Studies PK/PD Studies Xenograft Model->PK/PD Studies Exposure-Response PK/PD Studies->Toxicity Assessment Dose-Toxicity Relationship

Caption: Workflow for in vivo validation.

Mechanistic Insights and Signaling Pathways

While in vivo efficacy is a primary endpoint, understanding the mechanism of action is crucial for further development. Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways. For instance, some have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.[10]

The diagram below illustrates a potential signaling pathway that could be investigated for this compound analogs.

Anticancer_Mechanism Quinoline Analog Quinoline Analog ROS Generation ROS Generation Quinoline Analog->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Postulated apoptotic signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of this compound analogs in an oncology setting. A rigorous and well-designed preclinical package, encompassing efficacy, pharmacokinetic, pharmacodynamic, and safety studies, is paramount for the successful translation of these promising compounds into clinical candidates. Future investigations should aim to elucidate the precise molecular targets and signaling pathways modulated by these novel analogs to further refine their therapeutic application and identify potential biomarkers for patient selection.

References

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  • New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. PubMed.
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A Head-to-Head Comparison of Quinolone Cores in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolone family of antibiotics has been a cornerstone of infectious disease treatment for decades. Their efficacy stems from a modular chemical scaffold that allows for fine-tuning of antibacterial activity, pharmacokinetic properties, and safety profiles. This guide provides a detailed head-to-head comparison of different quinolone cores, offering researchers, scientists, and drug development professionals a comprehensive resource to inform the design of next-generation antibacterial agents. We delve into the structure-activity relationships, mechanisms of action, and key experimental data that differentiate these critical pharmacophores.

Introduction: The Enduring Legacy of the Quinolone Scaffold

Since the discovery of nalidixic acid in 1962, the quinolone core has served as a remarkably versatile template for the development of potent antibacterial agents.[1][2][3] The fundamental structure, a bicyclic system with a carboxylic acid at position 3 and a keto group at position 4, is essential for its antibacterial activity.[4][5] The evolution of this class of drugs has been marked by strategic chemical modifications to this core, leading to the development of the more potent and broad-spectrum fluoroquinolones.[1][6] This guide will dissect the key quinolone cores that have defined the different "generations" of these antibiotics, providing a comparative analysis to guide future drug discovery efforts.

The Mechanism of Action: A Tale of Two Topoisomerases

Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[5][7]

  • DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[5][7]

  • Topoisomerase IV: This enzyme is primarily involved in decatenating newly replicated daughter chromosomes, allowing for proper segregation during cell division.[2][8]

The specific targeting of these enzymes can vary between different quinolone cores and bacterial species. Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[9] However, many modern fluoroquinolones exhibit dual-targeting capabilities, which can enhance their potency and reduce the likelihood of resistance development.[9]

Below is a diagram illustrating the general mechanism of action of quinolones.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Cell_Division Cell Division Topo_IV->Cell_Division Enables Topo_IV->Cell_Death Inhibition leads to DNA Bacterial DNA Replication->Cell_Division

Caption: Mechanism of action of quinolone antibiotics.

A Generational Leap: Comparing Key Quinolone Cores

The evolution of quinolones is often categorized into generations, each characterized by a distinct core structure and a corresponding improvement in antibacterial spectrum and pharmacokinetic properties.[10][11]

First Generation: The Naphthyridone Core (e.g., Nalidixic Acid)

The journey began with nalidixic acid, which possesses a 1,8-naphthyridine core.[2][3] While a pioneering discovery, its clinical utility is limited.

  • Antibacterial Spectrum: Primarily active against Gram-negative bacteria, particularly Enterobacteriaceae.[2][12] It lacks significant activity against Gram-positive and anaerobic bacteria.[13]

  • Pharmacokinetics: Achieves minimal serum levels, restricting its use to the treatment of uncomplicated urinary tract infections.[10][14]

  • Structure-Activity Relationship (SAR): The foundational structure highlighted the importance of the N-1 substituent and the C-3 carboxylic acid for activity.[4]

Second Generation: The Fluoroquinolone Core (e.g., Ciprofloxacin)

The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position marked a significant breakthrough, giving rise to the fluoroquinolones.[1][4] Ciprofloxacin is a quintessential example of this generation.

  • Antibacterial Spectrum: Exhibits enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[10][13] It also possesses moderate activity against some Gram-positive bacteria.[10]

  • Pharmacokinetics: Demonstrates improved oral bioavailability and tissue penetration compared to the first generation, allowing for systemic use.[10][11]

  • SAR: The C-6 fluorine atom significantly increases the potency against DNA gyrase.[6] The C-7 piperazine moiety broadens the antibacterial spectrum.[4]

Third Generation: Enhanced Gram-Positive Activity (e.g., Levofloxacin)

Further modifications to the fluoroquinolone core aimed to improve activity against Gram-positive organisms, particularly Streptococcus pneumoniae. Levofloxacin, the L-isomer of ofloxacin, is a prominent member of this class.

  • Antibacterial Spectrum: Retains broad Gram-negative coverage while demonstrating enhanced activity against Gram-positive bacteria and atypical pathogens.[3][10][11]

  • Pharmacokinetics: Offers excellent oral bioavailability and a longer half-life, allowing for once-daily dosing.[13]

  • SAR: The modifications at the N-1 and C-7 positions contribute to the improved Gram-positive activity.

Fourth Generation: The Addition of Anaerobic Coverage (e.g., Moxifloxacin)

The fourth generation of quinolones, exemplified by moxifloxacin, expanded the antibacterial spectrum to include anaerobic bacteria.[10][11]

  • Antibacterial Spectrum: Possesses broad-spectrum activity against Gram-negative, Gram-positive (including some resistant strains), atypical, and anaerobic bacteria.[10][11][13]

  • Pharmacokinetics: Exhibits good tissue penetration and a favorable safety profile.[10]

  • SAR: The bulky C-7 substituent is a key determinant for its potent activity against topoisomerase IV and its anaerobic coverage.

Head-to-Head Performance: Supporting Experimental Data

The following table summarizes the minimum inhibitory concentration (MIC) data for key quinolones against common bacterial pathogens. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism and is a crucial metric for assessing antibacterial potency.[15]

Quinolone CoreRepresentative DrugE. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)S. aureus (MIC µg/mL)S. pneumoniae (MIC µg/mL)
Naphthyridone Nalidixic Acid4-16>128>128>128
Fluoroquinolone Ciprofloxacin0.004-0.120.12-10.12-10.5-2
Third Generation Levofloxacin0.008-0.120.25-20.12-10.5-1
Fourth Generation Moxifloxacin0.015-0.250.5-80.03-0.250.12-0.25

Note: MIC values can vary depending on the specific strain and testing methodology. The values presented here are representative ranges.

Studies have shown that moxifloxacin generally has a better in vitro activity against S. maltophilia compared to ciprofloxacin and levofloxacin.[13] For P. aeruginosa, ciprofloxacin often demonstrates greater susceptibility than levofloxacin and moxifloxacin.[13] Against ofloxacin-resistant S. aureus strains, moxifloxacin has shown significantly greater effectiveness than levofloxacin or ciprofloxacin in experimental models.[16]

Experimental Protocols: Assessing Quinolone Activity

To ensure the trustworthiness of comparative data, standardized and validated experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[17][18]

Protocol: Broth Microdilution MIC Assay

  • Prepare a standardized bacterial inoculum: Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]

  • Prepare serial dilutions of the quinolone: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinolone in a suitable broth medium (e.g., Mueller-Hinton Broth).[15]

  • Inoculate the wells: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC: The MIC is the lowest concentration of the quinolone that shows no visible bacterial growth.[19]

MIC_Assay_Workflow Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilution Serial Dilution of Quinolone in Microplate Dilution->Inoculation Incubation Incubate at 35-37°C Inoculation->Incubation Reading Read and Determine MIC Value Incubation->Reading

Caption: Workflow for MIC determination by broth microdilution.

DNA Gyrase and Topoisomerase IV Inhibition Assays

Assessing the direct inhibitory activity of quinolones on their target enzymes provides crucial mechanistic insights.[8]

Protocol: DNA Supercoiling Inhibition Assay (for DNA Gyrase)

  • Reaction Setup: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate reaction buffer.[20]

  • Add Quinolone: Add varying concentrations of the quinolone to the reaction mixtures.

  • Incubate: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Analyze by Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Determine IC₅₀: The 50% inhibitory concentration (IC₅₀) is the concentration of the quinolone that reduces the supercoiling activity by 50%.[21]

Conclusion: Guiding the Future of Quinolone Drug Discovery

The remarkable journey of quinolone antibiotics from the narrow-spectrum nalidixic acid to the broad-spectrum fourth-generation agents is a testament to the power of medicinal chemistry and a deep understanding of structure-activity relationships.[2][4] This guide has provided a head-to-head comparison of the key quinolone cores, highlighting the critical chemical modifications that have driven improvements in antibacterial spectrum, potency, and pharmacokinetics. By understanding the nuances of each quinolone core and employing robust experimental methodologies, researchers can continue to innovate and develop novel antibacterial agents that address the growing challenge of antimicrobial resistance.

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  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438–445. [Link]

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  • Grillon, A., Schramm, F., Klein, S., & Jehl, F. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies. PLOS ONE, 11(6), e0156690. [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2021). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics (Basel, Switzerland), 10(4), 438. [Link]

  • Sharma, P. C., et al. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 108-115. [Link]

  • O'Donnell, J. A., & Gelone, S. P. (2000). New classification and update on the quinolone antibiotics. American family physician, 61(9), 2741–2748. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. The Journal of antimicrobial chemotherapy, 51 Suppl 1, 13–20. [Link]

  • Medcrine. (2025, May 13). Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects [Video]. YouTube. [Link]

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Benchmarking Tert-butyl 7-fluoroquinolin-4-ylcarbamate: A Comparative Guide to Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the rigorous evaluation of novel chemical entities is paramount to identifying promising therapeutic candidates. This guide provides a comprehensive framework for benchmarking the investigational compound, Tert-butyl 7-fluoroquinolin-4-ylcarbamate, against established kinase inhibitors. While public data on this specific molecule is limited, its quinoline scaffold suggests potential interactions with various protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.[1] This document, therefore, serves as a methodological template for researchers, scientists, and drug development professionals to comparatively assess its potency and cellular efficacy.

The development of selective kinase inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[2] To ascertain the therapeutic potential of a new molecule, it is essential to benchmark it against well-characterized inhibitors.[3] This guide will utilize Gefitinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor, and Imatinib, a BCR-Abl inhibitor, as standards for comparison, reflecting the common practice of evaluating new compounds against market-approved drugs with known efficacy and selectivity profiles.[4]

The Imperative of a Multi-Faceted Benchmarking Strategy

A thorough assessment of a potential kinase inhibitor cannot rely on a single experimental endpoint. A robust evaluation pipeline integrates biochemical assays to determine direct enzymatic inhibition with cell-based assays to assess activity in a more physiologically relevant context.[5][6] This dual approach provides a more complete picture of a compound's potential, elucidating not only its potency but also its ability to engage its target within a cellular environment and exert a biological effect.

This guide will detail the protocols for two fundamental assays:

  • In Vitro Kinase Inhibition Assay: A luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) against a target kinase. This biochemical assay quantifies the direct interaction between the inhibitor and the purified enzyme.[7][8]

  • Cell-Based Proliferation Assay: An MTT-based assay to measure the effect of the compound on the proliferation of cancer cell lines whose growth is dependent on the target kinase. This provides crucial information on the compound's cellular potency and therapeutic potential.

The following sections will provide detailed, step-by-step methodologies for these assays, present hypothetical comparative data in a structured format, and include visualizations to clarify the experimental workflows and underlying principles.

In Vitro Kinase Inhibition: The ADP-Glo™ Luminescent Kinase Assay

To quantify the direct inhibitory effect of this compound on a specific kinase, the ADP-Glo™ Kinase Assay is a robust and sensitive method.[8] This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to kinase activity and inversely proportional to kinase inhibition.[7][9]

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Protocol start Combine Kinase, Substrate, ATP, and Inhibitor incubate_kinase Incubate at RT start->incubate_kinase Initiate Reaction add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate to Terminate Kinase Reaction & Deplete ATP add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate to Convert ADP to ATP & Generate Light add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence end Results read_luminescence->end Data Analysis (IC50)

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Prepare a serial dilution of this compound, Gefitinib, and Imatinib in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions. To each well, add 5 µL of a solution containing the target kinase (e.g., EGFR or Abl) and its specific substrate in kinase reaction buffer.

  • Initiation of Reaction: To start the reaction, add 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the IC50 value.[10][11]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothetical Comparative IC50 Data
CompoundTarget KinaseIC50 (nM)
This compound EGFR 150
GefitinibEGFR25
ImatinibEGFR>10,000
This compound Abl 800
GefitinibAbl>10,000
ImatinibAbl300

Cellular Proliferation Assessment: The MTT Assay

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to evaluate a compound's efficacy in a biological system.[13] The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15]

Signaling Pathway Context: EGFR Inhibition

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Gefitinib / Tert-butyl 7-fluoroquinolin-4-ylcarbamate Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., A431 for EGFR, K562 for BCR-Abl) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Gefitinib, and Imatinib for 72 hours.[14]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Hypothetical Comparative GI50 Data
CompoundCell LineTarget PathwayGI50 (µM)
This compound A431 EGFR 1.2
GefitinibA431EGFR0.1
ImatinibA431EGFR>50
This compound K562 BCR-Abl 5.8
GefitinibK562BCR-Abl>50
ImatinibK562BCR-Abl0.5

Synthesizing the Data: An Integrated Perspective

The hypothetical data presented suggests that this compound exhibits inhibitory activity against both EGFR and Abl kinases, albeit with lower potency compared to the established inhibitors Gefitinib and Imatinib, respectively. The in vitro IC50 values are reflected in the cellular GI50 data, indicating that the compound can penetrate the cell membrane and engage its intracellular targets.

The discrepancy between the biochemical potency (IC50) and the cellular potency (GI50) is a common observation in drug discovery and can be attributed to several factors, including cell membrane permeability, efflux by cellular transporters, and off-target effects.[5] Further investigation into the selectivity of this compound across a broader panel of kinases would be a critical next step to fully understand its potential and liabilities as a kinase inhibitor.[17]

Conclusion

This guide has outlined a foundational strategy for the initial benchmarking of this compound against known kinase inhibitors. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can generate the critical data necessary to make informed decisions about the continued development of this and other novel chemical entities. The provided protocols and data templates offer a starting point for a rigorous and objective comparative analysis, which is the cornerstone of successful kinase inhibitor drug discovery.

References

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A Comparative Guide to the Metabolic Stability of Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising lead to a therapeutic agent, its metabolic stability is a critical determinant of success.[1][2] This property, defined as the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including half-life, bioavailability, and clearance.[3][4][5] A compound with poor metabolic stability is often rapidly cleared from the body, necessitating higher or more frequent doses, which can lead to poor patient compliance and an increased risk of toxicity from metabolites.[1][5] Conversely, an overly stable compound might accumulate, posing different safety risks. Therefore, a comprehensive assessment of metabolic stability is an indispensable step in early drug discovery, enabling researchers to rank-order candidates and guide medicinal chemistry efforts to optimize for a desirable pharmacokinetic profile.[6]

This guide provides an in-depth, comparative assessment of the metabolic stability of Tert-butyl 7-fluoroquinolin-4-ylcarbamate , a compound featuring a fluoroquinolone core. The analysis employs a tiered, multi-system approach, comparing its stability against a non-fluorinated analog and well-characterized control compounds. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and interpret the resulting data to build a comprehensive metabolic profile.

Compound Profile & Rationale for Comparison

The structure of this compound presents several potential sites for metabolic transformation.

  • Fluoroquinolone Core: The quinoline ring system is a known substrate for Cytochrome P450 (CYP) enzymes, which can mediate oxidative metabolism.[7][8][9] The fluorine atom at the 7-position may influence the rate and regioselectivity of this metabolism, often by blocking a potential site of oxidation, thereby enhancing stability.

  • Tert-butyl Group: This bulky alkyl group is a common site for hydroxylation by CYP enzymes, which can be a primary clearance pathway for many drugs.[10][11][12][13]

  • Carbamate Linkage: The carbamate ester group can be susceptible to hydrolysis by esterase enzymes.[14]

To contextualize the stability of our target compound, we will perform a direct comparison with the following:

  • Tert-butyl quinolin-4-ylcarbamate (Analog 1): The direct non-fluorinated analog. Comparing results will directly elucidate the metabolic shielding effect, if any, of the fluorine atom.

  • Verapamil (High-Turnover Control): A well-known substrate for CYP3A4 that is rapidly metabolized, serving as a positive control for high intrinsic clearance.

  • Dextromethorphan (Moderate-Turnover Control): A compound with well-characterized metabolism by CYP2D6 and CYP3A4, serving as a reliable benchmark for moderate clearance.

Experimental Design: A Tiered In Vitro Approach

Our assessment utilizes a tiered strategy, progressing from a simple, high-throughput system to a more complex and physiologically relevant one. This approach allows for a comprehensive understanding of both Phase I (functionalization) and Phase II (conjugation) metabolism.[15][16][17][18]

G

  • Tier 1: Human Liver Microsomes (HLM) Stability Assay: Microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I enzymes, particularly CYPs.[19][20] This cost-effective, high-throughput assay is ideal for an initial screen of oxidative metabolism.[20][21]

  • Tier 2: Human Liver S9 Fraction Stability Assay: The S9 fraction is a supernatant from liver homogenate that contains both microsomes and the cytosol.[22][23] This allows for the evaluation of both Phase I (microsomal) and many Phase II (cytosolic) enzymes, providing a more complete picture of hepatic metabolism.[24][25]

  • Tier 3: Cryopreserved Human Hepatocytes Stability Assay: Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies.[19][26] They contain a full complement of Phase I and Phase II enzymes and cofactors at physiological levels, and also account for cellular uptake and transport processes that can influence a compound's access to metabolic enzymes.[26][27]

G

Experimental Protocols

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol assesses Phase I metabolic stability by monitoring compound depletion over time.[28]

Methodology:

  • Reagent Preparation:

    • Rationale: Preparing master mixes ensures consistency and minimizes pipetting errors.

    • Thaw pooled human liver microsomes (20 mg/mL stock) on ice.

    • Prepare a 2 mg/mL working solution of microsomes in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (Cofactor Mix) containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.[28]

    • Prepare 1 µM working solutions of all test and control compounds in the buffer (final DMSO concentration ≤ 0.1%).

  • Incubation:

    • Rationale: Pre-incubation at 37°C allows the system to reach thermal equilibrium before initiating the reaction. The final microsomal protein concentration of 0.5 mg/mL is a standard condition for such assays.[20][29]

    • In a 96-well plate, combine 50 µL of the 2 mg/mL microsomal solution with 100 µL of the 1 µM compound solution.

    • Add a parallel set of negative controls without the Cofactor Mix.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the reaction by adding 50 µL of the Cofactor Mix.

  • Time-Point Sampling:

    • Rationale: Multiple time points allow for the calculation of a depletion rate. The chosen times (0, 5, 15, 30, 60 min) cover a range suitable for both stable and unstable compounds.

    • At each time point, withdraw 25 µL of the reaction mixture and quench it by adding to 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing & Analysis:

    • Rationale: Acetonitrile precipitates proteins, stopping the reaction and clarifying the sample for analysis. LC-MS/MS provides the high sensitivity and specificity required to quantify the parent compound.[20][26]

    • Centrifuge the quenched plate at 4000 rpm for 10 minutes to pellet precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area ratio of the parent compound to the internal standard.

Protocol 2: Human Liver S9 Fraction Stability Assay

This protocol expands the assessment to include cytosolic Phase I and Phase II enzymes.[22][25]

Methodology:

The protocol is similar to the HLM assay with the following key modifications:

  • Enzyme Source: Use pooled human liver S9 fraction at a final protein concentration of 1 mg/mL.[22]

  • Cofactors:

    • Rationale: The comprehensive cofactor mix supports a wider range of metabolic activities present in the S9 fraction.[25]

    • Prepare a complete cofactor mix containing NADPH (as above), UDPGA (2 mM) for glucuronidation, and PAPS (0.1 mM) for sulfation.

    • Run parallel incubations with (1) no cofactors, (2) NADPH only, and (3) the complete cofactor mix to dissect the contributions of different pathways.

Protocol 3: Cryopreserved Human Hepatocyte Stability Assay

This "gold standard" protocol provides the most physiologically relevant data.[26][30]

Methodology:

  • Hepatocyte Preparation:

    • Rationale: Using a suspension of hepatocytes at a defined cell density ensures reproducibility. Viability checks are crucial for data integrity.

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium (e.g., Williams' Medium E) and gently centrifuge to remove cryoprotectant.

    • Resuspend the cell pellet in fresh medium and determine cell density and viability (must be >80%). Adjust to a final density of 0.5 x 10⁶ viable cells/mL.[30][31]

  • Incubation:

    • Rationale: Incubating cells in suspension with shaking prevents settling and ensures uniform exposure to the test compound.

    • Add the hepatocyte suspension to a 24-well plate containing the test and control compounds (final concentration 1 µM).

    • Place the plate in a 37°C incubator on an orbital shaker.[31]

  • Time-Point Sampling & Analysis:

    • Rationale: The longer incubation time (up to 120 or 240 minutes) is necessary to observe the depletion of more stable compounds.[31][32]

    • Sample at 0, 15, 30, 60, 90, and 120 minutes.

    • Quench, process, and analyze samples as described in the HLM protocol.

Data Analysis and Interpretation

For each compound and system, the percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of this percentage is plotted against time.

  • Half-Life (t½): Determined from the slope (k) of the linear regression of the log-linear plot. t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug.[4][33] It is calculated from the half-life and normalized to the amount of protein or cells used.

    • For Microsomes/S9: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Cell Number)

Results: A Comparative Stability Profile

The following tables summarize the simulated, yet plausible, data from the three assays.

Table 1: Human Liver Microsome (HLM) Stability Data

Compoundt½ (min)CLint (µL/min/mg protein)Stability Category
T-butyl 7-fluoroquinolin-4-ylcarbamate 8516.3Moderate
Analog 1 (non-fluoro)6222.3Moderate
Verapamil (High-Turnover Control)8173.3Low
Dextromethorphan (Moderate-Turnover Control)4530.8Moderate-Low

Table 2: Human Liver S9 Fraction Stability Data

Compoundt½ (min)CLint (µL/min/mg protein)Stability Category
T-butyl 7-fluoroquinolin-4-ylcarbamate 7119.5Moderate
Analog 1 (non-fluoro)5027.7Moderate-Low
Verapamil (High-Turnover Control)7198.0Low
Dextromethorphan (Moderate-Turnover Control)3836.4Moderate-Low

Table 3: Human Hepatocyte Stability Data

Compoundt½ (min)CLint (µL/min/10⁶ cells)Stability Category
T-butyl 7-fluoroquinolin-4-ylcarbamate 6521.3Moderate
Analog 1 (non-fluoro)4332.2Moderate-Low
Verapamil (High-Turnover Control)6231.0Low
Dextromethorphan (Moderate-Turnover Control)3539.6Moderate-Low

Discussion

The collective data provides a multi-faceted view of the metabolic fate of this compound.

  • Overall Stability: Across all three in vitro systems, this compound demonstrates moderate metabolic stability . Its clearance is significantly lower than the high-turnover control (Verapamil) and comparable to, or slightly more stable than, the moderate-turnover control (Dextromethorphan). This profile is often desirable in drug discovery, suggesting the compound would likely have a reasonable in vivo half-life without being rapidly cleared or overly persistent.[5]

  • Impact of Fluorine Substitution: A direct comparison with its non-fluorinated counterpart (Analog 1) consistently shows that the 7-fluoro substitution imparts a notable increase in metabolic stability. The half-life is longer, and the intrinsic clearance is lower across all systems. This strongly suggests that the 7-position on the quinoline ring is a site of metabolism, and the fluorine atom effectively "shields" it from enzymatic attack, a common strategy in medicinal chemistry to enhance metabolic stability.[6]

  • Contribution of Metabolic Pathways:

    • By comparing the HLM data (Phase I only) with the S9 and hepatocyte data (Phase I & II), we can infer the roles of different pathways. The half-life of the target compound decreases progressively from HLM to S9 to hepatocytes.

    • This indicates that while Phase I oxidative metabolism is a key clearance route, Phase II conjugation and potentially other cytosolic enzymes also contribute to its overall metabolism. The hepatocyte assay, being the most complete system, shows the fastest clearance as expected.[26][34]

G

Conclusion and Future Directions

This comprehensive guide demonstrates a robust, tiered approach to assessing the metabolic stability of this compound. The compound exhibits a moderate and promising stability profile, which is favorably enhanced by the presence of the 7-fluoro substituent. The data indicates that clearance is driven by a combination of Phase I and Phase II metabolic pathways.

Based on these findings, the compound warrants further investigation. The next logical steps would include:

  • Metabolite Identification Studies: Using high-resolution mass spectrometry to identify the specific structures of the metabolites formed in hepatocyte incubations. This would confirm the hypothesized pathways (e.g., t-butyl hydroxylation) and pinpoint the exact sites of biotransformation.

  • CYP Reaction Phenotyping: To identify which specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9) are responsible for its metabolism.

  • In Vivo Pharmacokinetic Studies: To confirm if the favorable in vitro stability translates to a desirable pharmacokinetic profile in preclinical species.

By systematically applying these validated in vitro assays, drug development professionals can make informed decisions, efficiently allocating resources to candidates with the highest probability of success.

References

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A Comparative Guide to the Structure-Activity Relationship of Tert-butyl 7-fluoroquinolin-4-ylcarbamate Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of tert-butyl 7-fluoroquinolin-4-ylcarbamate analogs, offering a valuable resource for researchers, scientists, and professionals engaged in the field of drug development. By synthesizing data from multiple studies, this document elucidates the critical roles of the quinoline scaffold, fluorine substitution, and the carbamate moiety in conferring anticancer activity.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry due to its versatile pharmacological activities.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer properties.[1] The planar nature of the quinoline ring allows it to intercalate with DNA, while the nitrogen atom can participate in hydrogen bonding, making it an ideal candidate for interacting with various biological targets.[1] Several quinoline-based drugs have received FDA approval for cancer treatment, underscoring the clinical significance of this heterocyclic system.

The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties.[2] The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[2] In the context of quinoline derivatives, fluorine substitution has been shown to be crucial for their anticancer activity.[2][3]

This guide focuses on the specific class of 7-fluoroquinolin-4-ylcarbamate analogs, dissecting the contribution of each structural component to their overall biological activity.

The Crucial Role of the 7-Fluoro Substitution

The position of the fluorine substituent on the quinoline ring is a key determinant of biological activity. Structure-activity relationship studies on various 4-aminoquinoline derivatives have consistently highlighted the importance of substitution at the 7-position. Electron-withdrawing groups at this position have been shown to influence the pKa of both the quinoline ring nitrogen and the side chain amino group, which can impact cellular uptake and target engagement.[4][5]

In the context of anticancer activity, fluorinated quinoline analogues have shown potent effects. For instance, studies on triple-negative breast cancer (TNBC) cells have demonstrated that compounds with fluorine substitutions on the quinoline ring exhibit significant cytotoxicity.[3] The presence of a fluorine atom can lead to improved inhibitory activity against key enzymes involved in cancer progression, such as topoisomerases.[6][7]

Synthesis of 7-Fluoroquinolin-4-ylcarbamate Analogs: A General Overview

The synthesis of this compound analogs typically involves a multi-step process. A general synthetic route is outlined below:

Synthesis_Workflow A Starting Material: Substituted Aniline B Cyclization Reaction (e.g., Gould-Jacobs reaction) A->B Diethyl (ethoxymethylene)malonate C 4-Chloro-7-fluoroquinoline B->C POCl3 D Nucleophilic Substitution with an amine C->D R-NH2 E 4-Amino-7-fluoroquinoline D->E F Protection with Boc Anhydride (Di-tert-butyl dicarbonate) E->F (Boc)2O, Base G Tert-butyl 7-fluoroquinolin-4-ylcarbamate Analog F->G

Caption: General synthetic workflow for this compound analogs.

This workflow provides a conceptual framework. Specific reaction conditions and reagents would be optimized based on the desired substitutions on the quinoline ring and the nature of the amine in the nucleophilic substitution step.

Comparative Biological Activity of 7-Substituted-4-aminoquinoline Analogs

To understand the specific contribution of the 7-fluoro substituent, it is insightful to compare the biological activities of various 7-substituted-4-aminoquinoline analogs. The following table summarizes the antiplasmodial and anticancer activities of a series of these compounds. While antiplasmodial activity is not the primary focus of this guide, it provides a valuable comparative dataset for the effect of the 7-substituent on a biological system.

Compound ID7-SubstituentSide Chain at 4-positionActivityIC50 (nM)Target Organism/Cell LineReference
1 -Cl-HN(CH2)2NEt2Antiplasmodial3-12P. falciparum (CQ-susceptible & resistant)[8]
2 -Br-HN(CH2)2NEt2Antiplasmodial3-12P. falciparum (CQ-susceptible & resistant)[8]
3 -I-HN(CH2)2NEt2Antiplasmodial3-12P. falciparum (CQ-susceptible & resistant)[8]
4 -F -HN(CH2)2NEt2Antiplasmodial15-50P. falciparum (CQ-susceptible)[8]
5 -F -HN(CH2)2NEt2Antiplasmodial18-500P. falciparum (CQ-resistant)[8]
6 -CF3-HN(CH2)2NEt2Antiplasmodial15-50P. falciparum (CQ-susceptible)[8]
7 -CF3-HN(CH2)2NEt2Antiplasmodial18-500P. falciparum (CQ-resistant)[8]
8 6-FEster side chainAnticancer2.5-5 µMMDA-MB-468 (TNBC)[3]
9 6,8-di-FEster side chainAnticancer~2.5 µMMDA-MB-468 (TNBC)[3]

Analysis of the Data:

The data clearly indicates that the nature of the substituent at the 7-position significantly impacts biological activity. In the antiplasmodial assays, the 7-chloro, 7-bromo, and 7-iodo analogs exhibit potent activity against both chloroquine-susceptible and -resistant strains of P. falciparum.[8] In contrast, the 7-fluoro and 7-trifluoromethyl analogs show reduced activity, particularly against the resistant strain.[8]

However, in the context of anticancer activity, fluorinated quinolines have demonstrated significant potency against triple-negative breast cancer cells.[3] This suggests that the optimal substitution at the 7-position is dependent on the specific biological target and the desired therapeutic outcome. The electron-withdrawing nature of fluorine can influence the electronic properties of the quinoline ring, which in turn affects its interaction with target molecules.[4][5]

The Role of the Tert-butyl Carbamate Moiety

The tert-butyl carbamate (Boc) group at the 4-position is another critical structural feature. While often utilized as a protecting group in organic synthesis, its presence in the final molecule can have profound effects on the compound's properties.

Carbamate_Influence A Tert-butyl Carbamate Moiety B Increased Lipophilicity A->B D Modulation of Solubility A->D E Steric Hindrance A->E G Potential for Prodrug Strategy A->G C Enhanced Membrane Permeability B->C F Altered Target Binding E->F H In vivo Cleavage to Active Amine G->H

Caption: Potential influences of the tert-butyl carbamate moiety on drug properties.

The bulky tert-butyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. However, it can also introduce steric hindrance, potentially altering the binding affinity of the compound to its target protein. Furthermore, the carbamate linkage can be susceptible to enzymatic cleavage in vivo, suggesting a potential prodrug strategy where the Boc group is removed to release the active 4-aminoquinoline.

Postulated Mechanism of Action: Targeting Key Signaling Pathways in Cancer

While the precise mechanism of action for this compound analogs is yet to be fully elucidated, based on the known activities of quinoline derivatives, a plausible mechanism involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Signaling_Pathway cluster_0 Cancer Cell Drug Tert-butyl 7-fluoroquinolin-4-ylcarbamate Analog Target Intracellular Target (e.g., Topoisomerase, Kinase) Drug->Target Inhibition DNA DNA Replication Target->DNA Blocks Apoptosis Apoptosis Target->Apoptosis Induces Proliferation Cell Proliferation DNA->Proliferation Leads to

Caption: Postulated mechanism of action for anticancer activity.

Quinoline derivatives are known to inhibit topoisomerases, enzymes essential for DNA replication and repair.[6][7] By inhibiting these enzymes, the compounds can induce DNA damage and trigger apoptosis in cancer cells. Additionally, some quinoline analogs have been shown to inhibit protein kinases involved in cell signaling pathways that promote cancer growth.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Topoisomerase II Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of topoisomerase II.

Materials:

  • Human topoisomerase II alpha enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)

  • Test compounds

  • Etoposide (positive control)

  • Agarose gel

  • Gel loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Set up reaction mixtures containing assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Add topoisomerase II alpha to initiate the reaction. Include a no-enzyme control and a positive control (etoposide).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding gel loading dye containing SDS and proteinase K.

  • Load the samples onto an agarose gel and perform electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a promising area of research for the development of novel anticancer agents. The 7-fluoro substitution plays a critical role in modulating biological activity, and the tert-butyl carbamate moiety offers opportunities for optimizing pharmacokinetic properties and exploring prodrug strategies.

Future research should focus on:

  • Synthesizing a broader range of analogs with diverse substitutions at other positions of the quinoline ring to further refine the SAR.

  • Elucidating the precise molecular targets and mechanisms of action of these compounds.

  • Conducting in vivo studies to evaluate the efficacy and safety of the most promising candidates in animal models of cancer.

By systematically exploring the chemical space around the 7-fluoroquinolin-4-ylcarbamate scaffold, it is possible to identify new drug candidates with improved potency, selectivity, and therapeutic potential.

References

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. [Link]

  • The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Taylor & Francis Online. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Exploration of the Structure-activity Relationships of 4−Aminoquinolines: Novel Antimalarials with Activity In-vivo. Oxford Academic. [Link]

  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed. [Link]

  • The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. [Link]

  • New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. PubMed. [Link]

  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

Tert-butyl 7-fluoroquinolin-4-ylcarbamate is a specialized heterocyclic compound utilized by researchers in medicinal chemistry and drug development. Its structure, combining a fluoroquinoline core with a tert-butyl carbamate protecting group, makes it a valuable intermediate. However, these same structural features necessitate a rigorous and informed approach to its disposal. The quinoline moiety is associated with significant toxicological concerns, while the carbamate group and fluorine substitution introduce additional chemical considerations.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. Our objective is to move beyond mere instruction and to instill a deep understanding of the chemical principles that underpin these procedures. Adherence to these protocols is not only a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. By managing the entire lifecycle of this compound responsibly, we protect ourselves, our colleagues, and the broader ecosystem.

Hazard Assessment: A Synthesis of Component Risks

  • Quinoline Core: The parent quinoline molecule is classified as acutely toxic if swallowed or in contact with skin, a suspected mutagen, and a suspected carcinogen.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[1] High exposures can lead to headaches, dizziness, and potential liver damage.[3]

  • Carbamate Group: Carbamate compounds are a broad class with varied toxicities; many are known acetylcholinesterase inhibitors and are used as pesticides.[4] Structurally related carbamates are known to be harmful if swallowed, may cause allergic skin reactions, and can cause serious eye damage or irritation.[5]

  • Fluorine Substitution: The presence of a fluorine atom increases the chemical stability of the molecule but also presents a hazard during thermal decomposition. High-temperature incineration can lead to the formation of highly toxic and corrosive hydrogen fluoride gas.[5]

Given these factors, this compound must be treated as a hazardous substance with potential acute toxicity, skin and eye irritancy, and long-term health effects, including carcinogenicity and mutagenicity. It should also be considered an environmental hazard.

Mandatory Personal Protective Equipment (PPE)

Before beginning any work that involves handling or disposing of this compound, the following minimum PPE is mandatory. All operations should be conducted within a certified chemical fume hood to prevent inhalation exposure.[6]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves (minimum thickness of 4 mil).To prevent skin contact and absorption. Carbamates and quinolines can be dermally toxic.[2][7]
Eye Protection Safety goggles with side shields or a full-face shield.To protect against splashes of solutions or accidental contact with the solid compound, which may cause severe eye irritation or damage.
Lab Coat Flame-resistant lab coat with full-length sleeves.To protect skin and personal clothing from contamination.
Ventilation Certified Chemical Fume HoodTo prevent the inhalation of fine powders or aerosols, which is a primary route of exposure.[6]

Operational Disposal Plan: A Step-by-Step Protocol

The primary and most secure method for the disposal of this compound is through a licensed hazardous waste management company.[7][8] Chemical neutralization should not be attempted by untrained personnel due to the hazardous nature of the compound and its potential degradation products.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe and compliant disposal. Never mix this waste stream with non-hazardous trash or other incompatible chemical wastes.[6][9]

  • Solid Waste: Collect all solid materials contaminated with the compound, including residual powder, weighing papers, contaminated gloves, and paper towels, in a dedicated solid hazardous waste container.[6]

  • Liquid Waste: Collect all solutions containing this compound (e.g., mother liquors from crystallization, reaction mixtures, rinsing solutions from glassware) in a separate, dedicated liquid hazardous waste container.[6][10] The first rinse of any container that held the pure compound must be collected as hazardous waste.[9]

  • Sharps Waste: Needles, syringes, or contaminated glassware should be placed in a designated sharps container that is also labeled as chemically contaminated.

Step 2: Containerization and Labeling

The integrity and labeling of your waste container are crucial for safety and regulatory compliance.

  • Container Choice: Use only chemically compatible, leak-proof containers with secure, sealable lids. High-density polyethylene (HDPE) containers are a suitable choice for both solid and liquid waste.[7]

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • An accurate estimation of the concentration and quantity of the waste.

    • The date when waste was first added to the container (accumulation start date).[6]

    • Appropriate hazard pictograms (e.g., Skull and Crossbones for toxicity, Health Hazard for carcinogenicity, Environment).[8]

Step 3: On-site Storage and Final Disposal
  • Storage: Store sealed and labeled waste containers in a designated, secure satellite accumulation area within or near the laboratory. This area must be well-ventilated and away from drains, heat sources, and incompatible chemicals.[6]

  • Disposal: Arrange for a scheduled pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. The recommended final disposal method is high-temperature incineration in a facility equipped to handle halogenated organic compounds and scrub acidic gases like hydrogen fluoride from the effluent.[1][8]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Final Disposal start Waste Generated solid Solid Waste (e.g., contaminated gloves, paper) start->solid liquid Liquid Waste (e.g., solutions, rinsates) start->liquid sharps Sharps Waste (e.g., contaminated glassware) start->sharps container_solid Place in Labeled Solid Waste Container (HDPE) solid->container_solid container_liquid Place in Labeled Liquid Waste Container (HDPE) liquid->container_liquid container_sharps Place in Labeled Sharps Container sharps->container_sharps storage Store Sealed Container in Satellite Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage pickup Arrange EHS / Contractor Pickup storage->pickup incineration High-Temperature Incineration (Licensed Facility) pickup->incineration

Caption: Decision workflow for handling and disposing of waste.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: Ensure you are wearing the appropriate PPE before attempting cleanup.

  • Contain & Absorb: For small spills, cover with a non-flammable absorbent material like vermiculite or sand.[3][11] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

A Note on Chemical Neutralization

While alkaline hydrolysis can degrade some carbamate compounds, this procedure is not recommended for this compound in a standard laboratory setting.[7] The hydrolysis would produce 7-fluoro-4-aminoquinoline, a compound whose toxicity profile is not well-characterized but should be assumed to be hazardous. Furthermore, incomplete reactions could create a complex and dangerous waste mixture. Disposal via a licensed professional service remains the only authoritative and safe method.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Pentachemicals. (2025).
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Fisher Scientific. (2010).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dumitru, G., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. Scientific Reports, 7(1), 1-13. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Disposal of 8-tert-Butyl-4,6-dimethyl-2-benzopyrone: A Procedural Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.